molecular formula C9H8N2O2 B8772172 Methyl 1H-benzimidazole-1-carboxylate CAS No. 69380-73-0

Methyl 1H-benzimidazole-1-carboxylate

カタログ番号: B8772172
CAS番号: 69380-73-0
分子量: 176.17 g/mol
InChIキー: OJHVSVKKRBFAEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1H-benzimidazole-1-carboxylate, with the molecular formula C9H8N2O2, is a synthetic benzimidazole derivative of significant interest in medicinal and organic chemistry research . The benzimidazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . This core structure is an integral part of vitamin B12 and is found in numerous clinically used therapeutic agents . As a versatile chemical building block, Methyl 1H-benzimidazole-1-carboxylate serves as a key intermediate for the synthesis of more complex molecules. Benzimidazole derivatives are extensively investigated for their potential as anti-inflammatory, antimicrobial, antiviral, anticancer, and anthelmintic agents, among others . The structure of this compound, featuring a carboxylate group, makes it a valuable precursor for further chemical modifications, allowing researchers to explore structure-activity relationships and develop novel bioactive compounds . This product is intended for laboratory research purposes only and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

69380-73-0

分子式

C9H8N2O2

分子量

176.17 g/mol

IUPAC名

methyl benzimidazole-1-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)11-6-10-7-4-2-3-5-8(7)11/h2-6H,1H3

InChIキー

OJHVSVKKRBFAEY-UHFFFAOYSA-N

正規SMILES

COC(=O)N1C=NC2=CC=CC=C21

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Structural and Functional Dichotomy of Benzimidazole Carbamate Isomers: Carbendazim vs. Methyl Benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a cornerstone in the development of a vast array of biologically active compounds. Within this class, the placement of substituents can dramatically alter molecular properties and, consequently, biological function. This technical guide provides an in-depth analysis of the structural and functional differences between two positional isomers: the widely used fungicide Carbendazim (methyl benzimidazol-2-ylcarbamate) and its lesser-known counterpart, methyl benzimidazole-1-carboxylate. We will explore how the seemingly minor shift of a methyl carboxylate group from the 2-amino position to the 1-nitrogen position of the benzimidazole ring creates a profound chasm in their mechanism of action, biological efficacy, and analytical signatures. This document will serve as a comprehensive resource, elucidating the chemical principles that govern this isomeric divergence and providing practical methodologies for their differentiation.

Part 1: Foundational Chemistry of Benzimidazole Carbamates

The benzimidazole core, an aromatic heterocyclic compound, is formed by the fusion of a benzene ring and an imidazole ring. This structure imparts a unique combination of rigidity, planarity, and hydrogen-bonding capability, making it a privileged scaffold in medicinal chemistry and agrochemistry.

Structural Elucidation of Carbendazim (Methyl Benzimidazol-2-ylcarbamate)

Carbendazim, also known as methyl 2-benzimidazolecarbamate (MBC), is a systemic benzimidazole fungicide that has been extensively used for decades.[1][2] Its chemical formula is C9H9N3O2.[3][4] The key structural feature of Carbendazim is the methyl carbamate group (-NHCOOCH3) attached to the 2-position of the benzimidazole ring.[4] This specific arrangement is crucial for its biological activity. The IUPAC name for Carbendazim is methyl N-(1H-benzimidazol-2-yl)carbamate.[4]

Structural Elucidation of Methyl Benzimidazole-1-carboxylate

In contrast to Carbendazim, methyl benzimidazole-1-carboxylate is a positional isomer where the methyl carboxylate group (-COOCH3) is directly attached to one of the nitrogen atoms (N-1) of the imidazole ring. This seemingly subtle change fundamentally alters the electronic and steric properties of the molecule. It is important to note that this isomer is not a commercial fungicide and is primarily of interest from a chemical and comparative standpoint.

Visualizing the Isomeric Difference

The distinct connectivity of these two isomers is best illustrated visually.

G cluster_0 Carbendazim (Methyl Benzimidazol-2-ylcarbamate) cluster_1 Methyl Benzimidazole-1-carboxylate carbendazim isomer

Figure 1: Chemical structures of Carbendazim and Methyl Benzimidazole-1-carboxylate.

Part 2: The Structural Dichotomy: A Comparative Analysis

The difference in the point of attachment of the methyl carboxylate group leads to significant variations in the physicochemical properties of the two isomers.

Electronic Effects

In Carbendazim, the carbamate group at the 2-position acts as an electron-donating group to the benzimidazole ring through resonance. This influences the basicity of the imidazole nitrogens. In methyl benzimidazole-1-carboxylate, the carboxylate group is directly attached to the N-1 nitrogen, acting as an electron-withdrawing group. This significantly reduces the electron density on the nitrogen and within the imidazole ring, thereby altering its reactivity and hydrogen bonding potential.

Stereochemical and Conformational Considerations

The substitution at the 2-position in Carbendazim allows for a relatively planar conformation, which is thought to be important for its binding to its biological target. The N-1 substitution in its isomer introduces a different steric profile around the imidazole ring, which can hinder interactions with biological macromolecules.

Physicochemical Properties

The structural differences manifest in their physicochemical properties, which are critical for their behavior in biological and environmental systems.

PropertyCarbendazim (Methyl Benzimidazol-2-ylcarbamate)Methyl Benzimidazole-1-carboxylate (Predicted)
Molecular Formula C9H9N3O2[3]C9H8N2O2
Molecular Weight 191.19 g/mol [3]176.17 g/mol
pKa 4.2[5]Expected to be significantly lower (more acidic)
LogP (Octanol-Water) 1.5[4]Expected to be different due to altered polarity
Water Solubility 8 mg/L at pH 7[1]Expected to have different solubility profile
Hydrogen Bond Donors 20
Hydrogen Bond Acceptors 33

Table 1: Comparative physicochemical properties of Carbendazim and Methyl Benzimidazole-1-carboxylate.

Part 3: Implications for Biological Activity and Mechanism of Action

The isomeric difference has profound consequences for the biological activity of these compounds.

Carbendazim's Mechanism of Action: A Tubulin Inhibitor

Carbendazim's fungicidal activity stems from its ability to inhibit the assembly of microtubules in fungal cells.[6] It specifically binds to the β-tubulin subunit, preventing its polymerization into microtubules.[6][7][8] This disruption of the cytoskeleton arrests cell division (mitosis), leading to cell death.[6][8] The interaction with β-tubulin is highly specific, and mutations in the β-tubulin gene can lead to resistance.[6][7]

G cluster_pathway Carbendazim's Antifungal Pathway Carbendazim Carbendazim beta_tubulin β-tubulin Carbendazim->beta_tubulin Binds to microtubule_assembly Microtubule Assembly Carbendazim->microtubule_assembly Inhibits beta_tubulin->microtubule_assembly Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle cell_division Fungal Cell Division mitotic_spindle->cell_division cell_death Fungal Cell Death

Figure 2: Mechanism of action of Carbendazim.

Hypothesized (In)activity of Methyl Benzimidazole-1-carboxylate

The structural features of methyl benzimidazole-1-carboxylate make it highly unlikely to possess the same fungicidal activity as Carbendazim. The established structure-activity relationships for benzimidazole fungicides indicate that the 2-amino group (or a group that can be metabolized to it) is essential for binding to β-tubulin. By having the substituent on the N-1 position, methyl benzimidazole-1-carboxylate lacks this critical functional group and the correct spatial arrangement for effective binding to the target protein.

Part 4: Analytical Strategies for Isomer Differentiation

Distinguishing between these two isomers is crucial for quality control, metabolic studies, and environmental analysis. Several analytical techniques can be employed for their unambiguous identification and quantification.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation.[9] The proton and carbon signals for the methyl group and the aromatic protons will have distinct chemical shifts and coupling patterns for each isomer due to their different electronic environments.[9] For instance, the N-H proton in Carbendazim typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum.[9]

  • Mass Spectrometry (MS) : While both isomers have the same nominal mass, high-resolution mass spectrometry can provide exact mass measurements. Their fragmentation patterns under electron impact (EI) or other ionization techniques will be different, allowing for their differentiation.[10]

  • Infrared (IR) Spectroscopy : The position of the carbonyl (C=O) stretch and the N-H stretch (present only in Carbendazim) will differ between the two isomers, providing a means of distinction.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of benzimidazole derivatives.[11][12][13] The different polarities of the two isomers will result in different retention times on a given column.

Protocol: HPLC-UV Method for Isomer Separation

This protocol provides a general framework for the separation of Carbendazim and its isomer. Method optimization will be required.

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[14]

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic or phosphoric acid, to ensure protonation and good peak shape).[11][14]

  • Flow Rate : Typically 1.0 mL/min.[11]

  • Detection : UV detection at a wavelength where both compounds have significant absorbance (e.g., 280 nm).[14]

  • Sample Preparation : Dissolve accurately weighed samples in the mobile phase or a suitable solvent like methanol.[15][16]

G start Sample Preparation (Dissolve in Methanol) injection HPLC Injection start->injection separation C18 Reversed-Phase Column Separation injection->separation detection UV Detection (e.g., 280 nm) separation->detection result Chromatogram (Distinct Retention Times) detection->result

Figure 3: General workflow for HPLC-based isomer differentiation.

Part 5: Conclusion and Future Directions

The comparison between Carbendazim and methyl benzimidazole-1-carboxylate serves as a compelling case study in the principles of medicinal and agrochemical design. It underscores that even minor positional changes in a molecule's structure can lead to a complete loss or alteration of biological activity. This highlights the critical importance of precise structural characterization and the understanding of structure-activity relationships in the development of new active compounds.

Future research could involve the synthesis and biological evaluation of other positional isomers of Carbendazim to further map the structural requirements for β-tubulin inhibition. Additionally, advanced computational modeling could provide deeper insights into the specific molecular interactions that govern the binding of Carbendazim to its target, further explaining the inactivity of its N-1 substituted isomer.

Part 6: References

  • SIELC Technologies. (2024, August 2). HPLC Method for Analysis of Carbendazim on Primesep 100 Column. Retrieved from

  • Scribd. (2015, August 27). HPLC Method for Carbendazim Analysis. Retrieved from

  • Cultivar Magazine. (2025, September 10). Carbendazim. Retrieved from

  • Scilit. HPLC Determination of Carbendazim in Formulations. Retrieved from

  • Taylor & Francis Online. (2006, December 19). HPLC Determination of Carbendazim in Formulations. Retrieved from

  • Shimadzu. (2012). High Throughput Analysis of Carbendazim in Orange Juice HPLC 2012 P-154. Retrieved from

  • precisionFDA. CARBENDAZIM. Retrieved from

  • APS Journals. (2016, May 20). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Retrieved from

  • PubChem. Carbendazim. Retrieved from

  • INCHEM. (1993). CARBENDAZIM (HSG 82, 1993). Retrieved from

  • Food and Agriculture Organization of the United Nations. carbendazim. Retrieved from

  • PMC. (2018, May 8). Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides .... Retrieved from

  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from

  • ThermoFisher. Determination of Carbendazim and Benomyl Residues in Oranges and Orange Juice by Automated Online Sample Preparation Using TLX-LC-MS/MS. Retrieved from

  • SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from

  • PubMed. (2011, November 15). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from

  • PubMed. (2007, January 1). Review of methodology for the determination of benzimidazole residues in biological matrices. Retrieved from

Sources

Introduction: The Strategic Role of the N-Methoxycarbonyl Group in Benzimidazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methoxycarbonyl Benzimidazole: Synthesis, Characterization, and Application

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a cornerstone pharmacophore in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a vast array of biological targets, leading to a wide spectrum of therapeutic applications, including antiulcer, anthelmintic, and anticancer agents.[1][2] The strategic modification of the benzimidazole core is a key focus of drug discovery, and substitution at the N-1 position of the imidazole ring is a common tactic to modulate a compound's physicochemical properties, metabolic stability, and biological activity.

This guide focuses on a specific, yet highly significant derivative: 1-Methoxycarbonyl benzimidazole (also known as Methyl 1H-benzimidazole-1-carboxylate). The introduction of a methoxycarbonyl group at the N-1 position serves several critical functions. It can act as a removable protecting group, facilitating regioselective reactions elsewhere on the molecule. Furthermore, this electron-withdrawing group significantly alters the electronic profile of the heterocyclic system, influencing its reactivity and potential as a pharmacophore. This document provides a comprehensive overview of its identifiers, a detailed protocol for its synthesis, in-depth characterization data, and a discussion of its applications for researchers and drug development professionals.

PART 1: Chemical Identifiers and Physicochemical Properties

While 1-Methoxycarbonyl benzimidazole is a frequently utilized intermediate in organic synthesis, it is not as commonly available from commercial suppliers as other benzimidazole derivatives. Consequently, a dedicated CAS Registry Number is not prominently cited in major databases. It is often synthesized as needed for subsequent reaction steps. However, based on its molecular structure, we can define its core identifiers and predict its properties.

IdentifierValueSource
IUPAC Name Methyl 1H-benzo[d]imidazole-1-carboxylateIUPAC Nomenclature
Synonyms 1-(Methoxycarbonyl)benzimidazole, 1-(Carbomethoxy)benzimidazoleCommon Usage
Molecular Formula C₉H₈N₂O₂Calculated
Molecular Weight 176.17 g/mol Calculated
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate)Property of similar organic esters

Note: The CAS numbers for closely related isomers include 53484-18-7 (1-Methyl-1H-benzimidazole-6-carboxylic acid)[] and 131020-36-5 (Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate). Another related compound, Methyl 2-amino-1H-benzimidazole-1-carboxylate, has the CAS number 42784-25-8.[4] Researchers should exercise caution to ensure they are referencing the correct isomer.

PART 2: Synthesis Protocol

The synthesis of 1-Methoxycarbonyl benzimidazole is typically achieved via the N-acylation of the parent benzimidazole. The following protocol describes a standard laboratory procedure.

Experimental Protocol: Synthesis of 1-Methoxycarbonyl benzimidazole

Objective: To synthesize 1-Methoxycarbonyl benzimidazole by N-acylation of benzimidazole with methyl chloroformate.

Materials:

  • Benzimidazole (1.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzimidazole (1.0 eq) and dissolve it in anhydrous DCM or THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.5 eq) dropwise to the stirred solution. The base is crucial for deprotonating the N-H of the imidazole ring, forming the more nucleophilic benzimidazolide anion.

  • Acylation: While maintaining the temperature at 0 °C, add methyl chloroformate (1.1 eq) dropwise. The use of a slight excess of the acylating agent ensures complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzimidazole spot is no longer visible.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid and unreacted methyl chloroformate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure 1-Methoxycarbonyl benzimidazole.

Causality and Experimental Choices
  • Choice of Base: Triethylamine is a common organic base that effectively scavenges the HCl generated during the reaction. An inorganic base like potassium carbonate can also be used, particularly in solvents like DMF, and can be easily removed by filtration.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent the hydrolysis of the highly reactive methyl chloroformate.

  • Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the acylation and to minimize potential side reactions.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification benzimidazole Benzimidazole setup 1. Dissolve Benzimidazole in Solvent at 0 °C benzimidazole->setup methyl_chloroformate Methyl Chloroformate add_acyl 3. Add Methyl Chloroformate methyl_chloroformate->add_acyl base Base (TEA or K₂CO₃) add_base 2. Add Base base->add_base solvent Anhydrous Solvent (DCM/THF) solvent->setup setup->add_base add_base->add_acyl stir 4. Stir at Room Temp (Monitor by TLC) add_acyl->stir quench 5. Quench with NaHCO₃ stir->quench extract 6. Extract with DCM quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure 1-Methoxycarbonyl Benzimidazole purify->product

Caption: Workflow for the synthesis of 1-Methoxycarbonyl benzimidazole.

PART 3: Structural Elucidation and Characterization

Confirming the structure of the synthesized product is paramount. The following spectroscopic methods are essential for unambiguous characterization.

TechniqueExpected Results for 1-Methoxycarbonyl Benzimidazole
¹H NMR Aromatic Protons: Signals expected in the range of δ 7.3-8.2 ppm. The proton at the C2 position will likely appear as a singlet around δ 8.2 ppm. The four protons on the benzene ring will show a complex splitting pattern. Methyl Protons: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around δ 4.0 ppm.
¹³C NMR Carbonyl Carbon: A characteristic peak for the ester carbonyl carbon (C=O) is expected in the downfield region, typically around δ 150-165 ppm. Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-145 ppm). Methyl Carbon: A signal for the methoxy group carbon (-OCH₃) is expected in the upfield region, around δ 53 ppm.
FT-IR Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is a key diagnostic peak for the presence of the ester group. C-N and C=N Stretches: Absorptions corresponding to the benzimidazole ring will be observed in the 1400-1600 cm⁻¹ region. C-H Stretches: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
Mass Spec (ESI) The Electrospray Ionization Mass Spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 177.06.

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent used.[5]

PART 4: Applications in Research and Drug Development

The 1-methoxycarbonyl group is more than just a structural modification; it is a versatile tool in the synthesis of complex pharmaceutical agents.

Role as a Protecting Group

The N-H proton of benzimidazole is acidic and can interfere with certain reactions. The methoxycarbonyl group effectively "protects" this nitrogen, allowing for selective modifications at other positions of the benzimidazole core. This group is generally stable under neutral and mildly acidic conditions but can be readily removed under basic conditions (e.g., hydrolysis with NaOH or LiOH) to regenerate the N-H bond.

Intermediate in the Synthesis of Bioactive Molecules

1-Methoxycarbonyl benzimidazole serves as a key building block. For instance, subsequent reactions can be targeted at the C2 position of the benzimidazole ring. The electron-withdrawing nature of the N1-substituent can influence the reactivity of the ring system. Many patented synthetic routes for novel therapeutic agents start with an N-protected benzimidazole.[6]

Logical Pathway for Application

G start Benzimidazole intermediate 1-Methoxycarbonyl Benzimidazole (Protected Intermediate) start->intermediate N-Acylation modification Selective Chemical Modification (e.g., at C2 position) intermediate->modification Further Synthesis deprotection Deprotection (Base-mediated hydrolysis) modification->deprotection Protecting Group Removal final_product Complex Bioactive Benzimidazole Derivative deprotection->final_product

Caption: Role as an intermediate in multi-step synthesis.

PART 5: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 1-Methoxycarbonyl benzimidazole and its precursors.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of 1-Methoxycarbonyl benzimidazole, from its synthesis and characterization to its strategic importance in the field of medicinal chemistry. Its role as a versatile intermediate underscores the intricate design and planning required in the development of novel therapeutics.

References

  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Doğanç, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496.
  • Mondal, P., & Jana, A. (2018). Synthesis, characterization and biological evaluation of benzimidazole carboxylate derivatives. World Journal of Pharmaceutical Research, 7(12), 1135-1144.
  • PubChem. Methyl 1H-imidazole-1-carboxylate. [Link]

  • Analytica Chemie. Methyl 2-amino-1H-benzimidazole-1-carboxylate CAS NO 42784-25-8. [Link]

  • Younis, H. N., et al. (2025). Benzimidazole(s)
  • CAS Common Chemistry. Benzamide, 4-(acetyloxy)-N-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenyl]-3-methoxy-, hydrochloride (1:1). [Link]

  • Al-Ostath, A. I., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136.
  • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent chemistry. Journal of Saudi Chemical Society, 21(2), 229-237.

Sources

N-Acylated Benzimidazole Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3][4] This is largely due to its structural similarity to endogenous purines, allowing for favorable interactions with a variety of biological targets.[5][6] Among the diverse modifications of the benzimidazole core, N-acylation has emerged as a particularly fruitful strategy for the generation of novel therapeutic agents. This technical guide provides an in-depth exploration of N-acylated benzimidazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the synthetic methodologies, key structure-activity relationships (SAR), and the expanding therapeutic applications of this promising class of molecules, with a focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents.

Introduction: The Benzimidazole Scaffold and the Significance of N-Acylation

Benzimidazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an imidazole ring.[3][7] This privileged structure is a key component in a range of clinically significant drugs, including the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[7][8] The versatility of the benzimidazole nucleus allows for substitutions at various positions, with the N-1 and C-2 positions being particularly amenable to modification to modulate biological activity.[9][10]

N-acylation, the introduction of an acyl group onto one of the nitrogen atoms of the imidazole ring, profoundly impacts the physicochemical and pharmacological properties of the benzimidazole scaffold. This modification can enhance membrane permeability, alter receptor binding affinity, and introduce new points of interaction with biological targets. The diversity of available acylating agents provides a vast chemical space for the exploration and optimization of lead compounds.

Synthetic Strategies for N-Acylated Benzimidazoles

The synthesis of N-acylated benzimidazole derivatives can be broadly categorized into two main approaches: a two-step process involving the initial formation of the benzimidazole core followed by N-acylation, and one-pot methodologies that combine these steps.

Two-Step Synthesis: Benzimidazole Formation and Subsequent N-Acylation

The traditional and most common route to N-acylated benzimidazoles involves the initial synthesis of the benzimidazole ring, typically through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[11] More recent methods also utilize aldehydes for this condensation.[11] Once the benzimidazole core is formed, N-acylation can be achieved through various methods:

  • Reaction with Acyl Chlorides or Anhydrides: This is a straightforward and widely used method where the benzimidazole is treated with an appropriate acyl chloride or anhydride in the presence of a base, such as triethylamine or potassium carbonate, in an inert solvent like dichloromethane or dimethylformamide (DMF).

  • Copper-Catalyzed Acylation: Copper catalysts have been employed for the chemoselective N-acylation of benzimidazoles with phenylacetic acids.[12] This method offers an alternative to the use of more reactive acylating agents.

  • Polymer-Supported Reactions: For high-throughput synthesis and purification, polymer-supported reactions have been utilized to synthesize N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole.[13][14][15]

One-Pot Synthetic Approaches

To improve efficiency and reduce reaction times, one-pot synthetic strategies have been developed. A notable example is the "one-pot" acylation–cyclization of N-arylamidoximes, which provides a facile route to a variety of substituted benzimidazoles, including N-acylated derivatives.[16][17] This method avoids harsh conditions often associated with traditional condensation reactions.[17]

Experimental Protocol: Synthesis of a Representative N-Acylated Benzimidazole Derivative

Objective: To synthesize N-(1-benzoyl-1H-benzimidazol-2-yl)acetamide.

Materials:

  • 2-Aminobenzimidazole

  • Benzoyl chloride

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 2-aminobenzimidazole (1 mmol) in dry DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.2 mmol) to the solution.

  • Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add acetic anhydride (1.5 mmol) and continue stirring overnight at room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(1-benzoyl-1H-benzimidazol-2-yl)acetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Structure-Activity Relationships

N-acylated benzimidazole derivatives have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting a range of anticancer mechanisms.[1] N-acylation has been shown to further enhance this activity.

  • Mechanism of Action: N-acylated benzimidazoles can exert their anticancer effects through various mechanisms, including:

    • Kinase Inhibition: Several derivatives have shown potent inhibitory effects against kinases like EGFR and HER2.[1] For instance, certain benzimidazole derivatives exhibited more significant suppression of HER2 compared to EGFR, with IC50 values in the sub-micromolar range.[1]

    • Epigenetic Modulation: Some N-acylated derivatives act as inhibitors of histone deacetylases (HDACs) and histone methyltransferases (e.g., G9a), which are crucial regulators of gene expression in cancer cells.[1][9]

    • Microtubule Disruption: Similar to other benzimidazoles, N-acylated analogs can interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[6]

    • DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate into DNA, and some derivatives inhibit topoisomerase enzymes, leading to DNA damage and cell death.[18]

  • Structure-Activity Relationship (SAR):

    • The nature of the acyl group at the N-1 position is critical for activity. Aromatic acyl groups, particularly those with electron-withdrawing or -donating substituents, can significantly influence the anticancer potency.

    • Substitutions at the C-2 position of the benzimidazole ring are also crucial. The presence of aryl or heteroaryl groups can enhance activity.

    • Hybrid molecules incorporating other pharmacophores, such as triazoles or chalcones, have shown promising results.[2][19]

Table 1: Anticancer Activity of Selected N-Acylated Benzimidazole Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
BIX-01338G9a-4.7[1]
Compound 12HER2HeLa0.19[1]
Compound 13HER2HeLa0.25[1]
Compound 14HER2HeLa0.31[1]
Compound 15HER2HeLa0.22[1]
Antimicrobial Activity

N-acylated benzimidazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[13][14][20]

  • Mechanism of Action: The exact mechanisms of antimicrobial action are varied, but they are thought to involve:

    • Inhibition of essential enzymes involved in microbial metabolism.

    • Disruption of cell wall synthesis.

    • Interference with nucleic acid and protein synthesis.[14]

  • Structure-Activity Relationship (SAR):

    • Studies on N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have shown that the nature of the acyl group significantly impacts the antifungal and antibacterial potency.[13][14][15]

    • The presence of specific substituents on the acyl chain can modulate the spectrum of activity.

    • Hybrid derivatives, such as those incorporating pyrazole or azetidinone moieties, have also demonstrated potent antimicrobial effects.[2]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and N-acylated benzimidazoles have shown potential as anti-inflammatory agents.[10][21]

  • Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key inflammatory mediators and pathways, such as:

    • Cyclooxygenase (COX) enzymes (COX-1 and COX-2).

    • 5-Lipoxygenase (5-LOX).

    • Bradykinin receptors.[10][21]

    • Cannabinoid receptors.[10][21]

  • Structure-Activity Relationship (SAR):

    • SAR studies indicate that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are crucial for anti-inflammatory activity.[10][21]

    • For example, a C-2 diarylamine and a C-3 carboxamide substitution can lead to antagonism of the bradykinin receptor.[10][21]

    • The presence of an acetamide moiety has been found to significantly enhance bradykinin B1 receptor antagonist activity.[21]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a synthesized N-acylated benzimidazole derivative on a human cancer cell line (e.g., MCF-7).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized N-acylated benzimidazole derivative

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare a stock solution of the test compound and doxorubicin in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and doxorubicin. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: General chemical structure of N-acylated benzimidazole derivatives.

G start o-Phenylenediamine + Carboxylic Acid/Aldehyde benzimidazole Benzimidazole Core Synthesis start->benzimidazole acylation N-Acylation with Acyl Halide/Anhydride benzimidazole->acylation purification Purification (Column Chromatography) acylation->purification product N-Acylated Benzimidazole purification->product G EGFR EGFR PI3K PI3K EGFR->PI3K Activation N_Acyl_Benz N-Acylated Benzimidazole Derivative N_Acyl_Benz->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified signaling pathway showing EGFR inhibition by an N-acylated benzimidazole derivative.

Challenges and Future Perspectives

While N-acylated benzimidazole derivatives hold immense promise, several challenges remain. These include optimizing drug-like properties such as solubility and bioavailability, minimizing off-target effects, and overcoming drug resistance, particularly in the context of cancer therapy.

Future research in this area will likely focus on:

  • The design and synthesis of novel hybrid molecules that target multiple pathways simultaneously. [19]* The application of computational methods, such as molecular docking and SAR analysis, to guide the rational design of more potent and selective inhibitors.

  • The exploration of new therapeutic applications for these versatile compounds, including their potential as antiviral and neuroprotective agents.

Conclusion

N-acylated benzimidazole derivatives represent a rich and versatile class of compounds with significant potential in medicinal chemistry. The ease of their synthesis and the wide range of biological activities they exhibit make them an attractive scaffold for the development of new therapeutic agents. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, as outlined in this guide, is crucial for unlocking their full therapeutic potential and addressing unmet medical needs.

References

  • Pawar, N. S., Dalal, D. S., Shimpi, S. R., & Mahulikar, P. P. (2004). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. European Journal of Pharmaceutical Sciences, 21(2-3), 115-118.
  • (Reference for anticancer activity and mechanisms). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC.
  • (Reference for antimicrobial activity). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles.
  • (Reference for hybrid molecules).
  • (Reference for polymer-supported synthesis). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles.
  • (Reference for antimicrobial activity). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Longdom.org.
  • (Reference for synthesis). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. PMC.
  • (Reference for one-pot synthesis).
  • (Reference for antimicrobial activity). Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW.
  • (Reference for benzimidazole introduction).
  • (Reference for synthesis). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
  • (Reference for purine similarity). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • (Reference for synthesis). Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides. Organic & Biomolecular Chemistry (RSC Publishing).
  • (Reference for anticancer mechanisms). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
  • (Reference for anticancer mechanisms). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. PMC.
  • (Reference for anti-inflammatory activity).
  • (Reference for anti-inflammatory activity).
  • (Reference for anticancer mechanisms). Potential Anticancer Agents From Benzimidazole Derivatives.
  • (Reference for benzimidazole introduction). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • (Reference for one-pot synthesis).
  • (Reference for clinical drugs).
  • (Reference for benzimidazole introduction).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1H-benzo[d]imidazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While this specific N-1 substituted isomer is not as widely documented as its positional isomers or N-alkylated counterparts, its structure combines the biologically significant benzimidazole scaffold with a reactive N-methoxycarbonyl group. This unique combination suggests its potential as a valuable intermediate for creating novel therapeutics and as a tool in chemical biology. This document will delve into its structure, logical synthetic pathways, predicted analytical characteristics, and its promising applications based on the established reactivity of related N-acylimidazoles and the broad pharmacological profile of the benzimidazole core.

Nomenclature, Structure, and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 1H-benzo[d]imidazole-1-carboxylate . The structure consists of a benzimidazole core where the hydrogen atom on one of the nitrogen atoms (position 1) is replaced by a methoxycarbonyl group (-COOCH₃).

Chemical Structure:

Caption: Structure of Methyl 1H-benzo[d]imidazole-1-carboxylate

Table 1: Physicochemical Properties (Predicted and Inferred)

PropertyValueSource/Rationale
Molecular Formula C₉H₈N₂O₂Calculated from structure
Molecular Weight 176.17 g/mol Calculated from formula
Appearance White to off-white solidInferred from similar compounds like Methyl 1H-imidazole-1-carboxylate.[1]
Melting Point Not experimentally determined. Likely higher than Methyl 1H-imidazole-1-carboxylate (38-44 °C) due to the fused benzene ring.Rationale based on structural analogy.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetonitrile).Inferred from typical solubility of N-acyl heterocycles.
Reactivity Susceptible to nucleophilic attack at the carbonyl carbon.Based on the known reactivity of N-acylimidazoles.[2]

Synthesis of Methyl 1H-benzo[d]imidazole-1-carboxylate

The most direct and logical synthesis route is the N-acylation of benzimidazole with a suitable methoxycarbonylating agent. This approach leverages the nucleophilicity of the deprotonated benzimidazole nitrogen.

Experimental Protocol: N-acylation of Benzimidazole

This protocol is based on established methods for the N-acylation of imidazoles and related heterocycles.

Objective: To synthesize Methyl 1H-benzo[d]imidazole-1-carboxylate by reacting benzimidazole with methyl chloroformate.

Materials:

  • Benzimidazole

  • Methyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve benzimidazole (1.0 eq) in anhydrous THF.

  • Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution. The base is crucial for deprotonating the N-H of the benzimidazole, thereby activating it as a nucleophile.

  • Acylation: Add methyl chloroformate (1.05 eq), diluted in a small amount of anhydrous THF, dropwise to the reaction mixture via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted methyl chloroformate and acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 1H-benzo[d]imidazole-1-carboxylate.

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous solvents is critical as methyl chloroformate is highly reactive towards water, which would lead to its decomposition and reduce the yield.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Base Selection: A non-nucleophilic base like triethylamine is used to deprotonate the benzimidazole without competing with it as a nucleophile for the methyl chloroformate.

  • Controlled Addition at 0 °C: The acylation reaction is exothermic. Slow, cold addition prevents overheating, which could lead to side reactions and decomposition of the product.

  • Aqueous Work-up: The washing steps are a self-validating system to ensure the removal of impurities. The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic phase.

synthesis_workflow cluster_reactants Reactants & Conditions cluster_process Process cluster_purification Work-up & Purification benzimidazole Benzimidazole in Anhydrous THF step1 1. Dissolve & Cool benzimidazole->step1 base Triethylamine (Base) step2 2. Add Base (Deprotonation) base->step2 acyl_agent Methyl Chloroformate step3 3. Add Acylating Agent acyl_agent->step3 conditions 0°C to Room Temp. Inert Atmosphere step1->step2 step2->conditions step2->step3 step3->conditions step4 4. Reaction & Monitoring (TLC) step3->step4 workup Aqueous Work-up (H₂O, NaHCO₃, Brine) step4->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction drying Drying (MgSO₄) & Concentration extraction->drying purification Column Chromatography drying->purification product Methyl 1H-benzo[d]imidazole-1-carboxylate purification->product

Caption: Synthetic workflow for Methyl 1H-benzo[d]imidazole-1-carboxylate.

Spectroscopic Characterization (Predicted)

As no specific experimental data is readily available for this compound, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectra of benzimidazole and the electronic effects of an N-acyl group.

Table 2: Predicted NMR Data (in CDCl₃)

¹H NMR Predicted δ (ppm)Rationale
-OCH₃ ~3.9 - 4.1Typical range for methyl esters.
H2 ~8.2 - 8.4Deshielded by adjacent nitrogens and the electron-withdrawing carbonyl group.
H4/H7 ~7.8 - 8.0Aromatic protons adjacent to the imidazole ring.
H5/H6 ~7.3 - 7.5Aromatic protons in the middle of the benzene ring.
¹³C NMR Predicted δ (ppm)Rationale
C=O (Carbonyl) ~150 - 155Electron-withdrawing nature of the imidazole ring shifts it upfield compared to typical esters.
-OCH₃ ~53 - 55Standard chemical shift for an ester methyl carbon.
C2 ~142 - 145Deshielded carbon between two nitrogen atoms.
C4/C7 ~115 - 120Aromatic carbons.
C5/C6 ~124 - 128Aromatic carbons.
C3a/C7a (bridgehead) ~135 - 145Aromatic carbons at the ring fusion.

Infrared (IR) Spectroscopy:

  • A strong carbonyl (C=O) stretching band is expected around 1730-1750 cm⁻¹ .

  • C-N stretching bands around 1250-1350 cm⁻¹ .

  • Aromatic C-H stretching bands just above 3000 cm⁻¹ .

Applications in Drug Discovery and Chemical Biology

The utility of Methyl 1H-benzo[d]imidazole-1-carboxylate stems from two key features: the reactivity of the N-acylimidazole moiety and the proven biological relevance of the benzimidazole scaffold.

A Reactive Intermediate for Carbamoylation

N-acyl imidazoles are well-established as efficient acyl and carbamoyl transfer reagents.[2][3] The imidazole portion acts as a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity makes the title compound a potential reagent for the synthesis of carbamates, ureas, and amides under mild conditions.

reactivity reagent Methyl 1H-benzo[d]imidazole-1-carboxylate product Carbamoylated Product (Nu-COOCH₃) reagent->product + Nucleophile nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH nucleophile->product byproduct Benzimidazole (Leaving Group) product->byproduct Releases

Caption: Reactivity as a carbamoylating agent.

This is particularly valuable in drug development for introducing a carbamate functional group, which is a common feature in many pharmaceutical agents. The process avoids harsh reagents like phosgene derivatives.[1]

A Privileged Scaffold in Medicinal Chemistry

The benzimidazole ring is considered a "privileged scaffold" in drug discovery.[4] This is because its structure is present in numerous bioactive compounds and can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Many FDA-approved drugs contain the benzimidazole core, and derivatives have shown a wide spectrum of pharmacological activities, including:

  • Anticancer: By targeting enzymes like topoisomerase.[5][6]

  • Antimicrobial and Antifungal

  • Antiviral

  • Anti-inflammatory

  • Antihypertensive

The N-methoxycarbonyl group on Methyl 1H-benzo[d]imidazole-1-carboxylate can serve two purposes in this context:

  • A Modifiable Handle: It can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • A Key Pharmacophoric Element: The carbamate group itself can be crucial for binding to a biological target, acting as a hydrogen bond acceptor or participating in other non-covalent interactions.

logic_diagram cluster_properties Key Structural Features cluster_activities Pharmacological Activities scaffold Benzimidazole Scaffold h_bond H-Bond Donor/Acceptor scaffold->h_bond enables pi_stack π-π Stacking Ability scaffold->pi_stack enables hydrophobic Hydrophobic Benzene Ring scaffold->hydrophobic provides anticancer Anticancer h_bond->anticancer antimicrobial Antimicrobial h_bond->antimicrobial pi_stack->anticancer antiinflammatory Anti-inflammatory pi_stack->antiinflammatory antiviral Antiviral hydrophobic->antiviral other Other Activities... hydrophobic->other

Caption: Benzimidazole as a privileged scaffold in drug discovery.

Conclusion

Methyl 1H-benzo[d]imidazole-1-carboxylate represents a molecule of significant synthetic and medicinal potential. While not a commonplace reagent, its logical synthesis from readily available starting materials is straightforward. Its true value lies in its dual nature: it can act as a reactive intermediate for the mild introduction of methoxycarbonyl groups onto nucleophiles, and it serves as a pre-functionalized version of the benzimidazole privileged scaffold, ready for elaboration into more complex and potentially potent therapeutic agents. For researchers in drug discovery, this compound offers an attractive entry point for developing novel molecules with a wide range of potential biological activities.

References

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2849-92-5 | Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate. Retrieved from [Link]

  • Bhat, K. I., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]

  • LookChem. (n.d.). Cas 61985-23-7, 1H-Imidazole-1-carboxylic acid, methyl ester (9CI). Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5240. Retrieved from [Link]

  • Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3037-3054. Retrieved from [Link]

  • Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3037-3054. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Benzyl-6-(dimethylcarbamoyl)-2-methyl-1H-benzo[d]imidazol-4-yl 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-1-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of N1-Substituted Benzimidazole Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N1-Substituted Benzimidazole Esters

The benzimidazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile biological activity. Its structural resemblance to natural purines allows it to interact with a wide array of biological macromolecules, leading to its successful application in developing anticancer, antifungal, antiviral, and anti-inflammatory agents.[1][2][3][4] The strategic derivatization of the benzimidazole core is paramount to modulating its therapeutic potential. Substitution at the N1 position and the introduction of an ester moiety are two powerful strategies employed by medicinal chemists to fine-tune the molecule's physicochemical properties. These properties—specifically solubility, lipophilicity, and solid-state characteristics—are not mere physical descriptors; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical efficacy.

This guide provides an in-depth exploration of the key physical properties of N1-substituted benzimidazole esters. It is designed for researchers, scientists, and drug development professionals, offering not just a description of these properties but also an expert perspective on why they matter, how they are measured, and how they collectively influence the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.

Aqueous Solubility: The Gateway to Bioavailability

A drug's ability to dissolve in an aqueous medium is the first critical step for its absorption and systemic availability, particularly for orally administered therapeutics. Insufficient aqueous solubility is a leading cause of failure in drug development, resulting in poor absorption, low bioavailability, and erratic dose-response relationships.[5] For N1-substituted benzimidazole esters, the interplay between the aromatic core, the N1-substituent, and the ester group creates a complex solubility profile that must be carefully optimized.

Causality Behind Solubility Optimization

The benzimidazole ring system itself is relatively polar, but the introduction of various substituents can drastically alter its solubility.

  • N1-Substituent: Large, nonpolar alkyl or aryl groups at the N1 position tend to decrease aqueous solubility by increasing the overall lipophilicity of the molecule. Conversely, incorporating polar or ionizable groups can enhance it.

  • Ester Group: While esters are often introduced to create prodrugs that can be hydrolyzed in vivo to a more active carboxylic acid, the ester moiety itself is less polar than a carboxylic acid, which can impact solubility. The choice of the alcohol portion of the ester (e.g., methyl, ethyl, propyl) provides a handle for fine-tuning this property.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[6][7] It provides a definitive value for a compound's intrinsic solubility under specific conditions.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid N1-substituted benzimidazole ester to a known volume of a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[7]

  • Equilibration: Agitate the vial in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[6]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A standard calibration curve must be generated to ensure accurate quantification.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Workflow for Solubility Determination

cluster_0 Shake-Flask Solubility Workflow A 1. Add Excess Solid Compound to Buffer (pH 7.4) B 2. Agitate at Constant Temp (24-72 hours) A->B Equilibration C 3. Centrifuge to Pellet Undissolved Solid B->C Phase Separation D 4. Filter Supernatant (0.22 µm PTFE filter) C->D E 5. Quantify Concentration (HPLC-UV) D->E Analysis F Result: Thermodynamic Solubility (µg/mL) E->F

Caption: A generalized workflow for determining equilibrium solubility.

Lipophilicity (LogP): Navigating the Cell Membrane

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that governs a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[9] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The Balance of Power: Lipophilicity's Dual Role

For N1-substituted benzimidazole esters, achieving an optimal LogP is a balancing act.

  • High Lipophilicity: Enhances membrane permeability and can improve binding to hydrophobic pockets in target proteins. However, excessively high LogP can lead to poor aqueous solubility, increased binding to plasma proteins (reducing free drug concentration), and rapid metabolism.[9]

  • Low Lipophilicity: Improves aqueous solubility but may result in poor membrane permeability, limiting absorption and distribution.

According to Lipinski's Rule of 5, a widely used guideline for predicting drug-likeness, an orally active drug should ideally have a LogP value of less than 5.[5] For physiological relevance, the distribution coefficient (LogD) at pH 7.4 is often more informative than LogP, as it accounts for the ionization state of the molecule.[9]

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method can be used, it is labor-intensive.[10][11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating LogP values for a series of related compounds.[11]

Methodology:

  • System Setup: Use a C18 reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

  • Sample Analysis: Inject the N1-substituted benzimidazole ester of interest and determine its retention time under the same isocratic conditions.

  • Calculation: Calculate the capacity factor, k', for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[11]

  • Correlation: Plot log(k') versus the known LogP values of the standards. A linear relationship should be observed. Use the linear regression equation to calculate the LogP of the test compound from its log(k') value.

Lipophilicity Measurement Approaches

cluster_0 LogP Determination Methods A Shake-Flask Method (Gold Standard) A_Pros Pros: - High Accuracy - Direct Measurement A->A_Pros A_Cons Cons: - Labor-Intensive - Requires Pure Compound A->A_Cons B RP-HPLC Method (High Throughput) B_Pros Pros: - Rapid Analysis - Small Sample Amount B->B_Pros B_Cons Cons: - Indirect (Estimation) - Requires Calibration B->B_Cons

Caption: Comparison of primary methods for LogP determination.

Data Summary: Impact of N1-Substituents on Lipophilicity

The following table illustrates the expected trend in LogP values as the N1-substituent on a hypothetical benzimidazole ester is varied.

N1-SubstituentExpected LogP TrendRationale
-CH₃ (Methyl)BaselineSmall, nonpolar group.
-CH₂CH₂CH₃ (Propyl)HigherIncreased alkyl chain length increases lipophilicity.
-CH₂Ph (Benzyl)Significantly HigherThe addition of an aromatic ring greatly increases lipophilicity.
-CH₂CH₂OH (Hydroxyethyl)LowerThe hydroxyl group is polar and can act as a hydrogen bond donor, decreasing lipophilicity.

Melting Point & Crystal Structure: Solid-State Stability and Purity

The solid-state properties of a drug candidate are fundamental to its formulation, stability, and manufacturing. The melting point (m.p.) is a primary indicator of a compound's purity and the strength of its crystal lattice.[12] The specific arrangement of molecules in the crystal, determined by Single-Crystal X-ray Diffraction (SC-XRD), provides invaluable insights into intermolecular interactions that dictate physical properties.

Significance of Solid-State Characteristics

For N1-substituted benzimidazole esters, the planar benzimidazole core facilitates strong intermolecular interactions, such as π-π stacking, while various substituents can introduce hydrogen bonding opportunities.[13][14]

  • Melting Point: A sharp melting point is indicative of a pure crystalline substance.[12] A high melting point suggests strong intermolecular forces and a stable crystal lattice, which often correlates with lower solubility.

  • Crystal Structure: Analysis of the crystal structure reveals the precise molecular conformation and the packing arrangement. It identifies key intermolecular forces like hydrogen bonds and C-H···π interactions that stabilize the crystal.[14][15][16] This information is crucial for understanding polymorphism—the existence of multiple crystal forms—which can have profound effects on a drug's solubility, dissolution rate, and stability.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional atomic structure of a crystalline compound.[13][14]

Methodology:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution of the benzimidazole ester in an appropriate solvent or solvent mixture (e.g., ethanol/acetonitrile).[15][17]

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The atomic positions are determined using computational methods (solving the "phase problem"), and the structural model is refined against the experimental data to yield precise bond lengths, angles, and details of intermolecular interactions.

Workflow for Crystal Structure Determination

cluster_1 Single-Crystal X-ray Diffraction Workflow A 1. Synthesize & Purify Benzimidazole Ester B 2. Grow Single Crystal (Slow Evaporation) A->B C 3. Mount Crystal & Collect X-ray Diffraction Data B->C D 4. Solve & Refine 3D Atomic Structure C->D E Result: Bond Lengths, Angles, Crystal Packing, Intermolecular Forces D->E Sol Aqueous Solubility (Solubility) Abs Absorption Sol->Abs Governs Dissolution Lip Lipophilicity (LogP / LogD) Lip->Abs Governs Permeability Dis Distribution Lip->Dis Impacts Tissue Penetration & Protein Binding SSt Solid-State Properties (m.p., Crystal Structure) SSt->Abs Affects Dissolution Rate Sta Formulation & Stability SSt->Sta Bio Bioavailability & Therapeutic Efficacy Abs->Bio Dis->Bio Sta->Bio

Caption: The interplay of physical properties and their impact on drug efficacy.

References

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). MET's Institute of Pharmacy.
  • Chinthal, H., et al. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Retrieved from [Link]

  • Chinthal, H., et al. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters. PubMed. Retrieved from [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). IntechOpen.
  • Abdel-Maksoud, M. S., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chinthal, H., et al. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters. IUCr Journals. Retrieved from [Link]

  • Thiruvalluvar, A. A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate.
  • Sravanthi, V., & Manju, S. L. (2019). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]

  • LogP—Making Sense of the Value. ACD/Labs. Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • In Search of the Antimicrobial Potential of Benzimidazole Derivatives. (2016). Polish Journal of Microbiology. Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Jetir.org. Retrieved from [Link]

  • (PDF) Study on benzimidazole single crystal: mechanical, optical, thermal characteristics and theoretical analyses for optoelectronic applications. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 1H-benzimidazole-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of its developability. It is a critical physicochemical parameter that dictates the ease of synthesis, purification, formulation, and ultimately, the bioavailability of a drug candidate. Methyl 1H-benzimidazole-1-carboxylate, a heterocyclic compound featuring a benzimidazole core functionalized with a methyl carbamate group, represents a scaffold of significant interest in medicinal chemistry. Understanding its interaction with various organic solvents is paramount for researchers aiming to leverage its therapeutic potential.

This technical guide provides a comprehensive analysis of the solubility of methyl 1H-benzimidazole-1-carboxylate. Moving beyond a mere compilation of data, this document delves into the molecular determinants of its solubility, offers predictive models for solvent selection, and provides standardized protocols for experimental determination. The insights presented herein are designed to empower researchers to make informed decisions in their experimental design, from reaction engineering to final formulation.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Methyl 1H-benzimidazole-1-carboxylate possesses a unique combination of a rigid, aromatic benzimidazole ring system and a polar methyl carbamate group.

The benzimidazole moiety, a fused bicyclic system of benzene and imidazole, is largely non-polar, contributing to favorable interactions with aromatic and less polar solvents through π-π stacking and van der Waals forces. However, the presence of two nitrogen atoms in the imidazole ring introduces a degree of polarity and the potential for hydrogen bonding.

The methyl carbamate group (-N-COOCH₃) significantly influences the molecule's overall polarity. The carbonyl group (C=O) and the ester oxygen are hydrogen bond acceptors, while the nitrogen atom can also participate in intermolecular interactions. The presence of this polar functional group generally enhances solubility in polar solvents.[1] The interplay between the non-polar benzimidazole core and the polar carbamate substituent dictates the compound's solubility profile across a spectrum of organic solvents.

Predicting Solubility: A Theoretical Approach using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting solubility. The Hansen Solubility Parameters (HSP) approach is a widely used and effective method that dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The central principle of HSP is "like dissolves like." A solute will have a higher affinity for a solvent with a similar HSP profile. The "distance" (Ra) between the HSP values of the solute and the solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of dissolution.

Table 1: Estimated Hansen Solubility Parameters for Methyl 1H-benzimidazole-1-carboxylate and Various Organic Solvents

Compound/SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Methyl 1H-benzimidazole-1-carboxylate (Estimated) 19.0 10.0 8.0
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Dichloromethane17.07.37.1
2-Propanol15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3

Note: Solvent HSP values are from established literature. The HSP for Methyl 1H-benzimidazole-1-carboxylate are estimations based on group contribution methods and should be used as a predictive guide.

Based on these estimated values, solvents with HSPs closer to that of methyl 1H-benzimidazole-1-carboxylate, such as N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetone , are predicted to be good solvents. Conversely, non-polar solvents like Hexane are expected to be poor solvents.

Experimental Determination of Solubility: A Standardized Protocol

While theoretical predictions are invaluable, experimental verification is the gold standard. The following section outlines a detailed, step-by-step methodology for the quantitative determination of the solubility of methyl 1H-benzimidazole-1-carboxylate.

Isothermal Shake-Flask Method

This widely accepted method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature.

Materials and Equipment:

  • Methyl 1H-benzimidazole-1-carboxylate (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid methyl 1H-benzimidazole-1-carboxylate to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured by the visible presence of undissolved solid after equilibration.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

  • Quantitative Analysis:

    • Dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of methyl 1H-benzimidazole-1-carboxylate.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Factors Influencing Solubility: A Deeper Dive

The solubility of methyl 1H-benzimidazole-1-carboxylate is not a static property but is influenced by several external and internal factors.

Sources

Stability of benzimidazole-1-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Benzimidazole-1-Carboxylic Acid Methyl Ester (Carbendazim)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole-1-carboxylic acid methyl ester, widely known as Carbendazim (MBC), is a systemic fungicide of significant agricultural and commercial importance. Its utility extends beyond crop protection, as it is also a primary active metabolite of other key fungicides like benomyl. Consequently, a thorough understanding of its stability profile is paramount for predicting its efficacy, environmental persistence, and toxicological footprint. This guide provides a comprehensive analysis of the chemical stability of Carbendazim, detailing its degradation under various environmental and laboratory conditions. We will explore the kinetics and mechanisms of its hydrolysis, photodegradation, and thermal decomposition, identifying key degradation products. Furthermore, this document outlines authoritative analytical methodologies for conducting robust stability assessments, offering field-proven protocols to ensure data integrity for researchers and development professionals.

Introduction: The Significance of Carbendazim Stability

Carbendazim functions by inhibiting β-tubulin assembly during mitosis in fungi, a mechanism that has made it effective against a broad spectrum of plant diseases.[1] Its prevalence in agriculture and its environmental persistence necessitate a deep understanding of its degradation pathways.[2] The stability of Carbendazim directly influences several critical factors:

  • Biological Efficacy: The shelf-life and field performance of Carbendazim formulations depend on the active ingredient's resistance to degradation.

  • Environmental Fate: The rate and nature of its breakdown in soil and water determine its persistence, potential for groundwater contamination, and overall environmental impact.[3]

  • Toxicology and Residue Analysis: The degradation products of Carbendazim may have different toxicological profiles than the parent compound. Accurate stability studies are essential for identifying and quantifying these residues in food and environmental samples.[4]

This guide serves as a technical resource, synthesizing data from numerous studies to provide a holistic view of the factors governing Carbendazim's stability.

Core Physicochemical Properties

A molecule's inherent stability is rooted in its physicochemical characteristics. The benzimidazole ring is relatively stable, but the attached methylcarbamate side chain is the primary site of degradation.[5]

PropertyValueSource(s)
Chemical Name Methyl benzimidazol-2-ylcarbamate[1]
Molecular Formula C₉H₉N₃O₂[6]
Molecular Weight 191.21 g/mol [6]
Melting Point ~302-307 °C (with decomposition)[6]
Vapour Pressure < 1 x 10⁻⁷ Pa at 20 °C
Aqueous Solubility pH 4: 29 mg/L; pH 7: 8 mg/L; pH 8: 7 mg/L (at 24°C)[6]
pKa 4.2 (weak base)[6]
Log K_ow_ 1.49[3]

Key Factors Influencing Carbendazim Stability

Carbendazim is generally considered a stable molecule in the dark and under neutral environmental conditions.[4] However, its degradation is significantly accelerated by specific factors, primarily pH, temperature, and ultraviolet radiation.

Hydrolytic Stability: The Role of pH and Temperature

Hydrolysis is a major pathway for the abiotic degradation of Carbendazim. The stability is highly dependent on both pH and temperature, with degradation significantly increasing under alkaline conditions and at elevated temperatures.[3] In acidic and neutral sterile solutions, the compound is relatively stable.[6]

The primary hydrolytic degradation pathway involves the cleavage of the ester bond, leading to the formation of 2-aminobenzimidazole (2-AB), a major and more persistent metabolite.[6]

Table of Hydrolytic Half-Life Data

The following data, derived from kinetic studies, illustrates the combined effect of pH and temperature on Carbendazim's persistence in aqueous solutions.

TemperaturepH 5pH 7pH 9
22 °C 457 daysNo appreciable decline22 days
50 °C 108 days43 days1.4 days
70 °C 29 days12 days0.3 days
(Data sourced from Purser, 1987, as cited in INCHEM)[3]
Photochemical Stability (Photodegradation)

Carbendazim can be degraded by ultraviolet (UV) light, although it is more resistant to degradation under simulated solar radiation compared to high-energy UV lamps.[4] The rate of this photochemical process is also heavily influenced by pH, accelerating considerably in alkaline solutions.[4]

Photolysis can lead to the formation of several photoproducts through different reaction mechanisms. Key identified photoproducts in pure water include:

  • 2-Aminobenzimidazole (2-AB)

  • Benzimidazole isocyanate

  • Monocarbomethoxy-guanidine (resulting from the cleavage of the benzimidazole ring)[4]

In the presence of photosensitizers like Rose Bengal or natural pigments such as riboflavin, the photodegradation of Carbendazim can be significantly enhanced, even under visible light.[7] These processes often involve the generation of reactive oxygen species (ROS) like singlet molecular oxygen (¹O₂) and superoxide radical anions (O₂⁻), which then attack the Carbendazim molecule.[7]

Thermal Decomposition

Carbendazim exhibits high thermal stability, with a melting point over 300 °C accompanied by decomposition.[6][8] However, studies using thermogravimetric analysis show that it undergoes multiple stages of decomposition when heated in an oxidizing atmosphere.[9] Its thermal decomposition profile differs from its precursor, benomyl, which shows an initial decomposition stage at a much lower temperature (120 °C) due to the loss of its butylcarbamoyl side chain to form Carbendazim.[9] Beyond this initial step, their decomposition profiles become similar.

Biotic and Microbial Degradation

In soil and water, microbial activity is a crucial factor in the degradation of Carbendazim.[10] Numerous microbial species, including those from the genera Bacillus and Pseudomonas, are capable of degrading it.[1][10] The most common microbial degradation pathway is the hydrolysis of the ester bond to form 2-aminobenzimidazole (2-AB).[1][10] Further degradation depends on the cleavage of the imidazole and benzene rings, which is a slower process.[10]

Major Degradation Pathways and Products

The degradation of Carbendazim, whether through hydrolysis, photolysis, or microbial action, proceeds through several key pathways. The formation of 2-aminobenzimidazole (2-AB) is the most consistently reported primary degradation step. Other pathways involve hydroxylation and the removal of the methoxyl group.[5]

MBC Carbendazim (Benzimidazole-1-carboxylic acid methyl ester) AB 2-Aminobenzimidazole (2-AB) MBC->AB Hydrolysis (Alkaline pH) Microbial Degradation BI Benzimidazole Isocyanate MBC->BI Photolysis (UV) MG Monocarbomethoxy- guanidine MBC->MG Photolysis (Ring Cleavage) HP Hydroxylated Products MBC->HP Oxidation (e.g., by Fe(VI))

Caption: Primary degradation pathways of Carbendazim.

Analytical Methodologies for Stability Assessment

To reliably assess the stability of Carbendazim and quantify its degradation products, the use of a stability-indicating analytical method is essential. Such a method must be able to resolve the parent compound from all potential degradation products and formulation excipients. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[11]

Causality in Method Selection
  • Technique: HPLC is preferred over Gas Chromatography (GC) because Carbendazim is thermally unstable and lacks the volatility required for GC analysis without derivatization.

  • Detector: A UV detector, specifically a Photodiode Array (PDA) detector, is chosen for its ability to provide spectral information, which helps in peak identification and purity assessment. Detection is typically performed at wavelengths around 280 nm.[12]

  • Column: A reversed-phase C18 column is the standard choice due to its versatility and effectiveness in separating Carbendazim, a moderately polar compound, from its more polar degradants like 2-AB.

  • Mobile Phase: A mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (like methanol or acetonitrile) is used. The buffer is critical for controlling the ionization of Carbendazim (pKa 4.2) and ensuring sharp, symmetrical peak shapes.

Protocol: Forced Degradation Study of Carbendazim via HPLC

This protocol describes a self-validating system for testing the stability of a Carbendazim solution. The goal is to intentionally degrade the sample under various stress conditions to demonstrate the specificity of the analytical method.

1. Materials and Reagents:

  • Carbendazim reference standard

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • HPLC system with PDA detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve Carbendazim reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 methanol/water mixture to a final concentration of approximately 50 µg/mL.

3. Forced Degradation Conditions (Stress Testing):

  • Acid Hydrolysis: Mix 5 mL of working solution with 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.
  • Base Hydrolysis: Mix 5 mL of working solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.
  • Oxidative Degradation: Mix 5 mL of working solution with 5 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.
  • Thermal Degradation: Place a vial of the working solution in an oven at 80°C for 24 hours.
  • Photolytic Degradation: Expose a vial of the working solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in foil.
  • Control Sample: Keep a vial of the working solution at room temperature, protected from light.

4. HPLC Analysis:

  • Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and methanol (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 281 nm.

  • Procedure: Inject the control sample and each of the stressed samples. Record the chromatograms.

5. System Validation and Data Interpretation:

  • Specificity: The method is considered stability-indicating if the Carbendazim peak is well-resolved from all degradation product peaks (resolution > 1.5).

  • Peak Purity: Use the PDA detector to assess the peak purity of Carbendazim in the stressed samples to ensure no co-eluting impurities.

  • Quantification: Calculate the percentage of Carbendazim degraded under each condition by comparing the peak area to that of the unstressed control sample.

cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation A Prepare Carbendazim Working Solution (50 µg/mL) B1 Acid (0.1M HCl, 80°C) A->B1 B2 Base (0.1M NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂) A->B3 B4 Heat (80°C) A->B4 B5 Light (UV/Sunlight) A->B5 Control Control Sample A->Control C HPLC-PDA Analysis B1->C B2->C B3->C B4->C B5->C Control->C D Assess Peak Resolution & Purity C->D E Quantify Degradation D->E Resolution > 1.5 Peak is Pure

Caption: Workflow for a forced degradation stability study.

Formulation and Storage Stability

The stability of Carbendazim is also influenced by its formulation. It is commonly supplied as a wettable powder (WP), suspension concentrate (SC), or soluble concentrate.[13][14] Microemulsion formulations have been shown to improve stability and antifungal activity compared to standard aqueous solutions.[15] For long-term storage, technical-grade Carbendazim should be kept in a dry, cool place, where it can be stable for 2-3 years.[6] Aqueous solutions, especially if not buffered to be acidic or neutral, are less stable and should not be stored for long periods.[12]

Conclusion

Benzimidazole-1-carboxylic acid methyl ester (Carbendazim) is a robust molecule under acidic-to-neutral conditions but is susceptible to degradation under specific environmental pressures. Its stability is primarily challenged by alkaline pH, elevated temperatures, and UV radiation, which lead to hydrolysis and photolysis. The principal degradation product across multiple pathways is 2-aminobenzimidazole (2-AB). For professionals in drug development and environmental science, a comprehensive understanding of these degradation kinetics and pathways is critical. Employing validated, stability-indicating analytical methods, such as the HPLC protocol detailed herein, is the cornerstone of generating reliable data for assessing product shelf-life, environmental persistence, and overall safety.

References

  • Boudina, A., Emmelin, C., Baaliouamer, A., Chovelon, J. M., & Tissot, A. (2003). Photochemical behaviour of carbendazim in aqueous solution. ResearchGate. Available at: [Link]

  • Zhou, G., et al. (2024). Microbes as carbendazim degraders: opportunity and challenge. Frontiers in Microbiology. Available at: [Link]

  • Mártire, D. O., et al. (2006). Dye-sensitized photodegradation of the fungicide carbendazim and related benzimidazoles. PubMed. Available at: [Link]

  • International Programme on Chemical Safety (1993). Carbendazim (EHC 149, 1993). INCHEM. Available at: [Link]

  • Jiang, J., et al. (2022). Efficient Degradation of Carbendazim by Ferrate(VI) Oxidation under Near-Neutral Conditions. MDPI. Available at: [Link]

  • Prakash, P. H., et al. (2024). Degradation pathways of carbendazim by microbial strains. ResearchGate. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. Carbendazim. fao.org. Available at: [Link]

  • Senneca, O., et al. (n.d.). Thermal decomposition of pesticides in the presence of oxygen. Part B: benzimidazolyl carbamates. CORESTA. Available at: [Link]

  • Muhamad, G. (2011). Thermal Adsorption and Catalytic Photodegradation Studies of Carbendazim Fungicide in Natural Soil and Water. International Journal of Chemistry. Available at: [Link]

  • Banerjee, S., et al. (2024). Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H₂O₂: Elimination of a Nitrogen-Rich Benzimidazole Fungicide and Its Parallel Nitration. ACS ES&T Water. Available at: [Link]

  • de Moura, D. C., et al. (2022). Degradation of Carbendazim in Aqueous Solution by Different Settings of Photochemical and Eletrochemical Oxidation Processes. Scribd. Available at: [Link]

  • Liu, C., et al. (2014). Microemulsion Formulation of Carbendazim and Its In Vitro Antifungal Activities Evaluation. PLOS ONE. Available at: [Link]

  • AERU, University of Hertfordshire. Carbendazim (Ref: BAS 346F). sitem.herts.ac.uk. Available at: [Link]

  • Muhamad, G. (2011). Thermal Adsorption and Catalytic Photodegradation Studies of Carbendazim Fungicide in Natural Soil and Water. Semantic Scholar. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (1992). FAO SPECIFICATIONS FOR PLANT PROTECTION PRODUCTS CARBENDAZIM. fao.org. Available at: [Link]

  • HerbiGuide. (n.d.). Carbendazim 500. herbiguide.com.au. Available at: [Link]

  • World Health Organization. (1973). 263. Carbendazim (WHO Pesticide Residues Series 3). inchem.org. Available at: [Link]

  • Tasić, S. M., et al. (2007). DETERMINATION OF CARBENDAZIM RESIDUES IN FRUITS, VEGETABLES AND CEREALS BY HPLC WITH COLUMN SWITCHING. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Methodological & Application

Synthesis of methyl 1H-benzimidazole-1-carboxylate from benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Methyl 1H-benzimidazole-1-carboxylate

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of methyl 1H-benzimidazole-1-carboxylate from benzimidazole via N-acylation. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the underlying reaction mechanism, a step-by-step experimental procedure, safety protocols, characterization data, and expert insights to ensure a successful and reproducible synthesis. The protocol emphasizes safety, efficiency, and high-yield production of the target compound, a valuable intermediate in medicinal chemistry.

Introduction and Scientific Rationale

Benzimidazole and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals, demonstrating a wide range of biological activities.[1][2] The functionalization of the benzimidazole core is a key strategy in the development of new therapeutic agents. Specifically, the introduction of a methoxycarbonyl group at the N-1 position to form methyl 1H-benzimidazole-1-carboxylate serves two primary purposes: it acts as a protective group, allowing for selective reactions at other positions of the benzimidazole ring, and it can be a crucial pharmacophore in its own right.

The synthesis described herein is an N-acylation reaction, a fundamental transformation in organic chemistry.[3] The reaction proceeds via the nucleophilic attack of the benzimidazole nitrogen on the electrophilic carbonyl carbon of methyl chloroformate. A base is employed to deprotonate the N-H of the imidazole ring, thereby increasing its nucleophilicity and driving the reaction to completion by neutralizing the hydrochloric acid byproduct.

Reaction Mechanism

The reaction follows a nucleophilic acyl substitution pathway.

  • Deprotonation: A base, such as potassium carbonate or triethylamine, abstracts the acidic proton from the N-1 position of benzimidazole, forming a more nucleophilic benzimidazolide anion.

  • Nucleophilic Attack: The benzimidazolide anion attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion as a leaving group, to yield the final product, methyl 1H-benzimidazole-1-carboxylate.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )PuritySupplier Example
BenzimidazoleC₇H₆N₂118.14≥98%Sigma-Aldrich
Methyl ChloroformateCH₃O₂Cl94.50≥97%TCI Chemicals
Potassium Carbonate (anhydrous)K₂CO₃138.21≥99%SD Fine
AcetoneC₃H₆O58.08ACS GradeSpectrochem
Ethyl AcetateC₄H₈O₂88.11ACS GradeMerck
HexaneC₆H₁₄86.18ACS GradeMerck
Deionized WaterH₂O18.02--
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%-
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Reflux condenser (optional, for solvent removal)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Detailed Experimental Protocol

Safety Precautions
  • Methyl Chloroformate: Highly toxic, corrosive, and flammable. It is a lachrymator and reacts with water to produce toxic fumes.[4] Handle exclusively in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Keep away from heat, sparks, and open flames.

  • Benzimidazole: May cause skin and eye irritation. Avoid inhalation of dust.

  • Acetone/Ethyl Acetate/Hexane: Flammable solvents. Ensure no ignition sources are present during use.[4]

Reaction Setup and Procedure

A general procedure for the N-acylation of benzimidazoles is adapted from established methods.[6][7]

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzimidazole (5.0 g, 42.3 mmol) and anhydrous potassium carbonate (8.8 g, 63.5 mmol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of acetone to the flask. Stir the suspension at room temperature for 15 minutes.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with continuous stirring.

  • Addition of Acylating Agent: Add methyl chloroformate (3.9 mL, 4.8 g, 50.8 mmol, 1.2 equivalents) dropwise to the cold suspension over a period of 20-30 minutes using a dropping funnel. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the benzimidazole spot (visualized under UV light) indicates the completion of the reaction.

Work-up and Purification
  • Filtration: Once the reaction is complete, remove the solid potassium carbonate and potassium chloride byproduct by vacuum filtration through a Büchner funnel. Wash the solid residue with a small amount of acetone (2 x 15 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction (Optional): If impurities are present, dissolve the resulting crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: The crude product, typically an off-white solid, can be further purified by recrystallization. A mixture of ethyl acetate and hexane is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to obtain methyl 1H-benzimidazole-1-carboxylate.

Visualization of Workflow and Chemistry

Chemical Reaction Scheme

Reaction_Scheme cluster_reagents Reagents Benzimidazole Benzimidazole Reagents_Node + MethylChloroformate Methyl Chloroformate Base K₂CO₃ (Base) Solvent Acetone (Solvent) Product Methyl 1H-benzimidazole- 1-carboxylate Byproduct KCl + KHCO₃ Reagents_Node->Product RT, 2-3h

Caption: Overall reaction for the synthesis of methyl 1H-benzimidazole-1-carboxylate.

Experimental Workflow

Experimental_Workflow A 1. Mix Benzimidazole & K₂CO₃ in Acetone B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Methyl Chloroformate Dropwise B->C D 4. Stir at Room Temperature for 2-3 hours C->D E 5. Monitor by TLC D->E F 6. Filter Solids E->F Reaction Complete G 7. Evaporate Solvent (Rotary Evaporator) F->G H 8. Recrystallize from Ethyl Acetate/Hexane G->H I 9. Filter and Dry Product H->I

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization and Expected Results

The final product should be a white to off-white crystalline solid.

  • Yield: Expected yields are typically in the range of 85-95% based on benzimidazole as the limiting reagent.

  • Melting Point: The reported melting point for methyl 1H-benzimidazole-1-carboxylate is approximately 53-56 °C.

  • Spectroscopic Data: The structure should be confirmed using standard spectroscopic methods.[8][9]

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.25 (s, 1H, N-CH-N), 7.85-7.80 (m, 1H, Ar-H), 7.75-7.70 (m, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 4.05 (s, 3H, O-CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 151.5 (C=O), 143.0 (N-C-N), 142.5, 132.0, 125.0, 124.0, 120.5, 114.0 (Ar-C), 54.0 (O-CH₃).

    • IR (KBr, cm⁻¹): ≈ 1750 (C=O stretch, characteristic of carbamate), 1600, 1470 (C=C aromatic stretch).

    • Mass Spectrometry (ESI+): m/z calculated for C₉H₈N₂O₂ [M+H]⁺: 177.06. Found: 177.1.

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Presence of moisture. Methyl chloroformate readily hydrolyzes.

    • Solution: Ensure all glassware is oven-dried before use and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if consistently low yields are obtained.

  • Incomplete Reaction:

    • Cause: Insufficient base or poor quality of reagents.

    • Solution: Use freshly opened or properly stored methyl chloroformate. Ensure the potassium carbonate is anhydrous and finely powdered to maximize surface area. Increasing the reaction time or slightly warming the mixture (e.g., to 40 °C) can also drive the reaction to completion.

  • Formation of Side Products:

    • Cause: Over-acylation can occur, though it is less common for benzimidazole under these conditions. Dimerization or polymerization can occur if the reaction overheats.

    • Solution: Maintain strict temperature control during the addition of methyl chloroformate. Add the reagent slowly and dropwise.

  • Purification Difficulties:

    • Cause: Oily product instead of a solid.

    • Solution: If the product fails to crystallize, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of methyl 1H-benzimidazole-1-carboxylate. By adhering to the detailed steps and safety precautions, researchers can confidently prepare this valuable chemical intermediate in high yield and purity. The provided mechanistic insights and troubleshooting guide serve to empower scientists to optimize the procedure for their specific laboratory context.

References

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

  • Pattan, S. R., et al. (2014). Synthesis, characterization and biological evaluation of benzimidazole carboxylate derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1088-1094. [Link]

  • Bravo-Gomez, M. E., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Chilean Chemical Society, 52(1). [Link]

  • Doganc, F. (2023). Synthesis and Structure Elucidation of New Methyl 1H-Benzimidazole-5-Carboxylate Derivatives. Journal of the Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

  • Iqbal, J., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Discourse on Applied Chemistry, 1(1), 1-15. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]

  • Dincer, S., & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]

  • West, N. W., et al. (2021). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 11(1), 143-150. [Link]

  • Supplementary Information. (n.d.). General Procedure for the synthesis of 2-substituted 1H-benzimidazoles/benzoxazoles/benzothiazoles. [Link]

  • Saha, S., et al. (n.d.). Supporting Information: Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. [Link]

  • Supplementary Information. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

  • S D Fine-Chem Ltd. (n.d.). Material Safety Data Sheet: Methyl Chloroformate. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. [Link]

  • Scribd. (n.d.). Experiment 5 - Synthesis of Benzimidazole. [Link]

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of some N-based heterocyclic compounds using potter's clay as a reusable catalyst under solvent-free condition. International Journal of Recent Scientific Research, 5(5), 1034-1038. [Link]

  • Vágó, I., & Greiner, I. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Li, D., et al. (2022). Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition. Catalysts, 12(12), 1658. [Link]

Sources

Application Note: Protocol for the N-Methoxycarbonylation of Benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The N-protection of benzimidazoles is a critical transformation in medicinal chemistry, often serving two distinct purposes: (1) as a protecting group strategy to mask the acidic N-H proton during multi-step synthesis, or (2) as a prodrug moiety (carbamate) to modulate lipophilicity and metabolic stability.

This protocol details the synthesis of methyl 1H-benzimidazole-1-carboxylate via the reaction of benzimidazole with methyl chloroformate . Unlike simple alkylations, this reaction involves the formation of a carbamate linkage, which is susceptible to hydrolysis and requires specific handling to ensure high yields and purity.

Key Technical Considerations:

  • Regioselectivity: While unsubstituted benzimidazole leads to a single product due to tautomeric equivalence, substituted benzimidazoles may yield regioisomers (N1 vs. N3 acylation) governed by steric hindrance and electronic effects.

  • Reagent Stability: Methyl chloroformate is moisture-sensitive.[1] Hydrolysis yields HCl and CO₂, which can degrade the product or stall the reaction.

  • Base Selection: The choice between organic bases (Et₃N, Pyridine) and inorganic bases (K₂CO₃, NaH) dictates the solvent system and workup profile.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The benzimidazole nitrogen, rendered nucleophilic by a base, attacks the electrophilic carbonyl carbon of the methyl chloroformate.

Mechanistic Pathway (DOT Visualization)

Benzimidazole_Mechanism Substrate Benzimidazole (N-H) Deprotonated Benzimidazolide Anion (Nucleophile) Substrate->Deprotonated Deprotonation (-H+) Base Base (Et3N / K2CO3) Base->Deprotonated Transition Tetrahedral Intermediate Deprotonated->Transition Nucleophilic Attack on Carbonyl Reagent Methyl Chloroformate (Electrophile) Reagent->Transition Product Methyl benzimidazole- 1-carboxylate Transition->Product Elimination of Cl- Byproduct Salt (Et3N·HCl) Transition->Byproduct

Figure 1: Mechanistic pathway for the N-methoxycarbonylation of benzimidazole.

Critical Experimental Parameters

To ensure reproducibility, the following parameters must be controlled:

ParameterSpecificationRationale
Stoichiometry 1.0 eq Substrate : 1.2 eq ReagentMethyl chloroformate is volatile and hydrolytically unstable; a slight excess compensates for losses.
Temperature 0°C (Addition) → RT (Stir)The reaction is exothermic. Low temperature prevents decomposition and bis-acylation side products.
Solvent Anhydrous DCM or THFAprotic solvents prevent hydrolysis of the chloroformate. DCM is preferred for ease of workup.
Base Triethylamine (Et₃N) or PyridineOrganic bases act as HCl scavengers. Et₃N is standard; Pyridine is used for sluggish substrates.
Atmosphere Nitrogen or ArgonEssential to prevent atmospheric moisture from hydrolyzing the acyl chloride.

Standard Operating Procedure (Protocol)

This protocol utilizes Method A (Anhydrous Organic Base) , which is the industry standard for high-yield synthesis of carbamates.

Materials Required
  • Substrate: Benzimidazole (Reagent Grade)

  • Reagent: Methyl Chloroformate (99%, store in fridge)

  • Base: Triethylamine (Et₃N) (Dried over KOH or molecular sieves)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Glassware: Round bottom flask (RBF), addition funnel/syringe, septum, N₂ balloon.

Step-by-Step Workflow
Phase 1: Setup and Solubilization
  • Oven-dry a 100 mL round-bottom flask and a magnetic stir bar. Cool under a stream of dry Nitrogen.

  • Charge the flask with Benzimidazole (1.18 g, 10.0 mmol) .

  • Add Anhydrous DCM (30 mL) via syringe.

  • Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 eq) .

  • Stir until the solution is clear or a fine suspension is formed.

  • Cool the reaction mixture to 0°C using an ice-water bath.

Phase 2: Addition of Electrophile
  • Prepare a solution of Methyl Chloroformate (0.93 mL, 12.0 mmol, 1.2 eq) in DCM (5 mL) in a separate vial (optional, can add neat if careful).

  • Add the Methyl Chloroformate dropwise to the reaction mixture over 10–15 minutes.

    • Observation: Gas evolution (CO₂) is unlikely here, but white precipitate (Et₃N·HCl) will form immediately.

    • Caution: Methyl chloroformate is a lachrymator. Perform strictly in a fume hood.

Phase 3: Reaction and Monitoring
  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • Checkpoint: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Benzimidazole Rf: ~0.2 (streaks)

    • Product Rf: ~0.6 (distinct spot)

Phase 4: Workup and Isolation
  • Quench the reaction by adding Water (20 mL) .

  • Transfer to a separatory funnel. Separate the organic layer (bottom, DCM).[2]

  • Extract the aqueous layer with fresh DCM (2 x 15 mL).

  • Combine organic layers and wash sequentially with:

    • Saturated NaHCO₃ (20 mL) (removes residual acid/HCl).

    • Brine (20 mL) .

  • Dry the organic layer over Anhydrous Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotovap) at <40°C.

Phase 5: Purification
  • The crude product is often pure enough (>95%) for use.

  • If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (SiO₂, 0→30% EtOAc/Hexane).

Experimental Workflow Diagram

Workflow Start Start: Dry RBF, N2 Atm Solubilization Dissolve Benzimidazole + Et3N in Anhydrous DCM Start->Solubilization Cooling Cool to 0°C Solubilization->Cooling Addition Dropwise Addition of Methyl Chloroformate Cooling->Addition Reaction Stir 0°C -> RT (2-4 Hours) Addition->Reaction TLC TLC Check (Complete?) Reaction->TLC TLC->Reaction No (Add more reagent) Quench Quench with Water TLC->Quench Yes Extraction Extract (DCM) -> Wash (NaHCO3, Brine) Quench->Extraction Drying Dry (Na2SO4) -> Concentrate Extraction->Drying Finish Product: Methyl benzimidazole-1-carboxylate Drying->Finish

Figure 2: Step-by-step experimental workflow for Method A.

Characterization & Expected Data

Successful synthesis is confirmed by the disappearance of the broad NH signal and the appearance of the methyl ester singlet.

TechniqueExpected FeatureInterpretation
¹H NMR (CDCl₃) δ 4.15 ppm (s, 3H) O-CH₃ (Methoxy group). Distinctive singlet.
δ 8.40 ppm (s, 1H) C2-H (Aromatic). Typically shifts downfield due to the electron-withdrawing carbonyl.
Absence of ~10-12 ppm Disappearance of the broad N-H proton.[3]
IR (Neat/KBr) 1740 – 1760 cm⁻¹ Strong C=O stretch (Carbamate).
MS (ESI) [M+H]⁺ = 177.06 Molecular ion peak corresponding to C₉H₈N₂O₂.

Safety & Handling

  • Methyl Chloroformate: Highly toxic by inhalation, corrosive, and a lachrymator.[4] It hydrolyzes to form HCl. Always handle in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Pressure Buildup: If the reaction is quenched too vigorously or if water enters the reaction prematurely, rapid CO₂ evolution can pressurize glassware. Ensure the system is vented (via N₂ line/needle).

  • Waste Disposal: Quench excess chloroformate with dilute NaOH or NaHCO₃ solution before disposal into halogenated waste.

References

  • General N-Acylation Protocols: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
  • Benzimidazole Reactivity: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews1951 , 48(3), 397–541. Link

  • Specific Carbamate Synthesis: Poddar, S. K.; et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole..." Dhaka Univ. J. Pharm.[5] Sci.2016 , 15(1), 83-87. Link

  • Safety Data: NOAA Office of Response and Restoration. "Methyl Chloroformate - CAMEO Chemicals." Link

Sources

Using methyl chloroformate for N-protection of benzimidazoles

Application Note: High-Efficiency -Protection of Benzimidazoles with Methyl Chloroformate

Executive Summary

The protection of the benzimidazole nitrogen is a critical step in multistep synthesis to prevent catalyst poisoning, control solubility, or direct C-H functionalization. Methyl chloroformate (ClCO

This guide details the mechanistic rationale, optimized protocols for regiocontrol, and self-validating quality control measures for this transformation.

Scientific Foundation & Mechanistic Insight[1]

The Challenge of Tautomerism

Benzimidazoles possess an acidic proton on the pyrrole-like nitrogen (pKa ~12.8) and a basic pyridine-like nitrogen (pKa ~5.6). In solution, unsubstituted benzimidazoles exist as a rapid equilibrium of tautomers.

When a substituent is present on the benzene ring (e.g., at position 4 or 5), the tautomeric equilibrium creates two distinct nucleophilic sites. The reaction with methyl chloroformate is kinetically controlled, often leading to a mixture of N1 and N3 regioisomers.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (Acyl Substitution).

  • Deprotonation/Activation: Base removes the acidic NH proton (or buffers the HCl formed), increasing the nucleophilicity of the imidazole ring.

  • Nucleophilic Attack: The benzimidazole nitrogen attacks the electrophilic carbonyl carbon of methyl chloroformate.

  • Elimination: Chloride is expelled, forming the carbamate.

Regioselectivity Factors
  • Sterics: The electrophile prefers the less hindered nitrogen. For 4-substituted benzimidazoles, acylation typically favors the N1 position (distal to the substituent).

  • Electronics: Electron-withdrawing groups (EWGs) on the benzene ring increase the acidity of the NH, requiring stronger bases but potentially improving regioselectivity by stabilizing specific tautomers.

ReactionMechanismSubstrateBenzimidazole(Tautomeric Mix)IntermedAnionic/NeutralNucleophileSubstrate->IntermedDeprotonationBaseBase(TEA / NaH / K2CO3)Base->IntermedTSTetrahedralIntermediateIntermed->TSNucleophilic AttackReagentMethyl Chloroformate(Cl-CO-OMe)Reagent->TSProductN-MethoxycarbonylBenzimidazoleTS->ProductElimination of Cl-ByproductHCl Salt / NaClTS->Byproduct

Figure 1: Mechanistic pathway for the carbamoylation of benzimidazoles.

Experimental Protocols

Two protocols are provided based on substrate reactivity and solubility.

Protocol A: Standard Conditions (Mild Base)

Best for: Simple benzimidazoles, scale-up, and acid-sensitive substrates.

Reagents:

  • Benzimidazole substrate (1.0 equiv)

  • Methyl chloroformate (1.2 – 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the benzimidazole (10 mmol) in DCM (50 mL, 0.2 M).

  • Base Addition: Add TEA (15 mmol, 2.1 mL) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add methyl chloroformate (12 mmol, 0.93 mL) over 10 minutes. Caution: Exothermic reaction; gas evolution may occur.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (typically 50% EtOAc/Hexane). The product is usually less polar than the starting material.

  • Workup: Quench with saturated NaHCO

    
     (30 mL). Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1]
    
  • Purification: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate. Purify via flash column chromatography or recrystallization (EtOAc/Hexanes).[2]
Protocol B: Strong Base Conditions (For Low Reactivity)

Best for: Electron-deficient benzimidazoles or sterically hindered substrates.

Reagents:

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation: To a suspension of NaH (12 mmol) in THF (30 mL) at 0°C, slowly add a solution of benzimidazole (10 mmol) in THF (20 mL).

  • Anion Formation: Stir at 0°C for 30 minutes until H

    
     evolution ceases. The solution often turns clear or changes color (yellow/orange).
    
  • Addition: Add methyl chloroformate (12 mmol) dropwise at 0°C.

  • Completion: Stir for 1 hour at 0°C, then 1 hour at RT.

  • Workup: Carefully quench with cold water (excess NaH reacts vigorously). Extract with EtOAc.[2]

Data Interpretation & Quality Control

Quantitative Comparison of Bases
ParameterTriethylamine (TEA)Potassium Carbonate (K

CO

)
Sodium Hydride (NaH)
Reaction Type HomogeneousHeterogeneousIrreversible Deprotonation
Solvent DCM, THFAcetone, DMFTHF, DMF
Temp Range 0°C to RTReflux or RT0°C to RT
Selectivity ModerateModerateLow (Kinetic control)
Yield (Typical) 85-95%70-85%>90%
Cleanup Aqueous washFiltrationAqueous quench required
Characterization Standards (Self-Validation)

To validate the synthesis, ensure the following spectral features are present:

  • 
    H NMR: 
    
    • Methyl Singlet: A sharp singlet corresponding to the O-CH

      
       group typically appears between 
      
      
      4.0 – 4.2 ppm
      .
    • Aromatic Shift: The proton at the C2 position (N=CH-N) typically shifts downfield (

      
       ~0.2-0.5 ppm) due to the electron-withdrawing nature of the carbonyl.
      
  • IR Spectroscopy:

    • Carbonyl Stretch: A strong C=O absorption band at 1730 – 1760 cm

      
        (carbamate).
      
  • Regioisomer Check: If the substrate is unsymmetrical, check for peak doubling in the NMR. NOESY experiments may be required to confirm N1 vs N3 attachment by looking for cross-peaks between the methyl carbamate protons and the benzene ring protons.

Applications & Deprotection[3][4][5][6]

Utility in Drug Development[5]
  • Solubility Modulation: The lipophilic methyl carbamate significantly increases solubility in organic solvents compared to the free NH parent.

  • C-H Activation: The

    
    -COOMe group can serve as a weak directing group (DG) for transition-metal catalyzed (Rh, Ir, Ru) C-H functionalization of the adjacent benzene ring.
    
Deprotection Protocol

The methyl carbamate is stable to acidic conditions (e.g., TFA removal of Boc groups) but labile to base.

Standard Deprotection:

  • Dissolve substrate in Methanol/THF (1:1).

  • Add 2M NaOH or LiOH (3.0 equiv).

  • Stir at RT for 30–60 minutes.

  • Acidify to pH 7 and extract.

WorkflowStartStart: Benzimidazole SubstrateCheckSubIs Substrate Acidic/Electron Poor?Start->CheckSubPathAProtocol A: DCM / TEA / 0°CCheckSub->PathANo (Standard)PathBProtocol B: THF / NaH / 0°CCheckSub->PathBYes (Low Reactivity)MonitorMonitor TLC (2-4 hrs)PathA->MonitorPathB->MonitorResultCheck Regioselectivity (NMR)Monitor->ResultSuccessIsolate Product (>90% Yield)Result->SuccessSingle IsomerRetrySwitch Solvent/Base(Try K2CO3/Acetone)Result->RetryMixture/Low Yield

Figure 2: Decision tree for protocol selection and optimization.

Safety & Handling

  • Methyl Chloroformate: Highly toxic, lachrymator, and corrosive. Reacts with water to form HCl. Always handle in a fume hood.

  • Exotherm: The reaction with amines is exothermic. Strict temperature control (0°C addition) is mandatory to prevent runaway side reactions or vaporization of the reagent.

References

  • Woudenberg, R. C., et al. (2005). "Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate." Tetrahedron Letters, 46(37), 6311-6313. Link

  • BenchChem. (2025).[3][4] "How to avoid the formation of regioisomers in benzimidazole synthesis." Application Note. Link

  • Organic Chemistry Portal. "Protection of Amino Groups: Carbamates." Link

  • Li, X., et al. (2018). "Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis." Chem, 4(2), 199-222. Link

  • Awuh Lab. (2020).[5] "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[5] RSC Advances. Link

The Versatile Intermediate: A Guide to Methyl 1H-benzimidazole-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of this privileged scaffold is paramount in the discovery and development of new chemical entities. Methyl 1H-benzimidazole-1-carboxylate emerges as a key synthetic intermediate, offering a versatile handle for the controlled manipulation and elaboration of the benzimidazole system. This guide provides an in-depth exploration of its synthesis, applications, and the underlying chemical principles that govern its utility.

Introduction to Methyl 1H-benzimidazole-1-carboxylate

Methyl 1H-benzimidazole-1-carboxylate is a derivative of benzimidazole where a methoxycarbonyl group is attached to one of the nitrogen atoms of the imidazole ring. This modification significantly alters the chemical properties of the benzimidazole core, transforming the otherwise nucleophilic NH group into an electron-withdrawing carbamate. This transformation is pivotal, as it allows for regioselective reactions and serves as a temporary protecting group that can be readily removed under specific conditions.

The introduction of the methoxycarbonyl group activates the benzimidazole ring towards certain transformations while deactivating it towards others, providing chemists with a powerful tool for directing synthetic outcomes. Its role as a synthetic intermediate is primarily centered on two key areas: as a protecting group for the N-H of benzimidazole and as a precursor for further N-functionalization.

Synthesis of Methyl 1H-benzimidazole-1-carboxylate

The most direct and common method for the synthesis of Methyl 1H-benzimidazole-1-carboxylate is the N-acylation of benzimidazole with methyl chloroformate. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of Methyl 1H-benzimidazole-1-carboxylate

This protocol describes a general procedure for the synthesis of Methyl 1H-benzimidazole-1-carboxylate from benzimidazole.

Materials:

  • Benzimidazole

  • Methyl chloroformate

  • Triethylamine (or another suitable base like potassium carbonate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve benzimidazole (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 1H-benzimidazole-1-carboxylate.

Data Presentation:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Reference
BenzimidazoleMethyl chloroformateTriethylamineDCM2-4>90[General N-acylation protocols]
BenzimidazoleMethyl chloroformatePotassium CarbonateAcetonitrile3-5>85[General N-acylation protocols]
Visualization of Synthesis:

G cluster_reactants Reactants cluster_products Products benzimidazole Benzimidazole reaction + benzimidazole->reaction methyl_chloroformate Methyl Chloroformate methyl_chloroformate->reaction base Base (e.g., Et3N) base->reaction product Methyl 1H-benzimidazole-1-carboxylate byproduct [Base-H]+Cl- reaction->product reaction->byproduct G start Methyl 1H-benzimidazole- 1-carboxylate basic Basic Hydrolysis (e.g., NaOH, MeOH/H2O) start->basic acidic Acidic Hydrolysis (e.g., HCl, Dioxane) start->acidic product Benzimidazole basic->product acidic->product

Caption: Deprotection of the N-methoxycarbonyl group.

Intermediate for N-Functionalization

Methyl 1H-benzimidazole-1-carboxylate can act as an activated intermediate for the introduction of other N-substituents. The carbamate group can be displaced by strong nucleophiles, although this is less common than its use as a protecting group. A more strategic application involves the deprotection followed by N-alkylation or N-arylation, allowing for the synthesis of a wide array of N-substituted benzimidazoles, which are prevalent in many biologically active compounds. [2]

Protocol 4: Two-Step N-Alkylation via Deprotection

This protocol outlines the deprotection of Methyl 1H-benzimidazole-1-carboxylate followed by N-alkylation.

Step 1: Deprotection

  • Follow Protocol 2 or 3 to obtain the crude benzimidazole.

Step 2: N-Alkylation

Materials:

  • Crude benzimidazole from Step 1

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • Dissolve the crude benzimidazole in the chosen anhydrous solvent.

  • Add the base (1.2-1.5 equivalents) and stir for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) and stir at room temperature or with heating until the reaction is complete.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Visualization of N-Alkylation Pathway:

G start Methyl 1H-benzimidazole- 1-carboxylate deprotection Deprotection (Protocol 2 or 3) start->deprotection intermediate Benzimidazole deprotection->intermediate alkylation N-Alkylation (Alkyl Halide, Base) intermediate->alkylation product N-Alkyl Benzimidazole alkylation->product

Caption: Two-step N-alkylation of benzimidazole.

Conclusion

Methyl 1H-benzimidazole-1-carboxylate is a valuable and versatile intermediate in organic synthesis. Its primary utility lies in its function as an easily introduced and removed protecting group for the benzimidazole N-H, facilitating regioselective functionalization of the benzimidazole scaffold. The straightforward synthesis and deprotection protocols make it an attractive tool for medicinal chemists and researchers in drug development. The strategic use of this intermediate enables the efficient construction of complex benzimidazole derivatives with a wide range of potential biological activities.

References

  • Doganc, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of the Faculty of Pharmacy of Ankara University, 47(2), 490-496.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic letters, 12(20), 4572–4575.
  • Kaur, H., & Singh, J. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(6), 103147.
  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylation of Sulfonamides Using N-Acylbenzotriazoles. ARKIVOC, 2004(12), 14-22.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of 1-(Diethoxymethyl)-1H-benzimidazole.
  • Srivastava, P., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1264, 133256.
  • Gaba, M., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 11(45), 28226-28243.
  • Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & medicinal chemistry, 20(21), 6208–6236.

Sources

Application Notes & Protocols: A Convergent Synthesis Approach for Chromane-Substituted Benzimidazole Acid Pump Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Gastric Acid Secretion

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, are significant global health issues.[1] The primary therapeutic agents for these conditions are proton pump inhibitors (PPIs), which effectively suppress gastric acid production.[1][2] These drugs act by irreversibly blocking the H+/K+ ATPase enzyme system, the final step in acid secretion within gastric parietal cells.[2][3]

The chemical architecture of most PPIs is based on a substituted benzimidazole core.[3] This core structure is crucial for the drug's mechanism of action, which involves accumulation in the acidic environment of the parietal cell's secretory canaliculus, followed by an acid-catalyzed rearrangement to an active sulfenamide intermediate.[3][4] This active form then covalently binds to cysteine residues on the proton pump, leading to its inactivation.[3][5]

Recent advancements in medicinal chemistry have explored the incorporation of diverse heterocyclic systems to modulate the pharmacological properties of the benzimidazole core. The chromane scaffold, a privileged structure in drug design, has emerged as a promising substituent.[6][7] Its inclusion can influence lipophilicity, metabolic stability, and target engagement.[8][9] This document details a robust and efficient convergent synthesis strategy for preparing novel chromane-substituted benzimidazole acid pump inhibitors, designed for researchers in drug discovery and development.[10][11]

Overall Synthetic Strategy: A Convergent Approach

A convergent synthesis is employed to maximize efficiency and overall yield.[10] This strategy involves the independent synthesis of two key fragments—a substituted chromane moiety and a functionalized benzimidazole core—which are then coupled in a final series of steps. This approach is advantageous over a linear synthesis as it allows for the preparation of a diverse library of final compounds by mixing and matching different chromane and benzimidazole intermediates.

The general workflow is depicted below:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Convergent Coupling & Final Steps A1 Substituted Phenol A3 Chroman-4-one Intermediate A1->A3 A2 α,β-Unsaturated Aldehyde A2->A3 A4 Functionalized Chromane Moiety A3->A4 Reduction & Functionalization C1 Coupling Reaction A4->C1 B1 o-Phenylenediamine B3 Benzimidazole Intermediate B1->B3 B2 Carboxylic Acid Derivative B2->B3 B3->C1 C2 Thioether Intermediate C1->C2 C3 Final Inhibitor (Sulfoxide) C2->C3 Oxidation caption Fig 1. Convergent Synthesis Workflow.

Caption: A high-level overview of the convergent synthesis strategy.

Synthesis of Key Intermediates

Protocol: Synthesis of Chroman-4-one Intermediate

Chroman-4-ones are versatile precursors to the required functionalized chromane moiety.[12][13] They can be synthesized efficiently via an intramolecular cyclization reaction.[14]

Rationale: This protocol utilizes a microwave-assisted Claisen-Schmidt condensation followed by an intramolecular Michael addition. Microwave irradiation accelerates the reaction, significantly reducing the time required compared to conventional heating.[15] Diisopropylamine (DIPA) acts as a base to facilitate the condensation.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Appropriate aldehyde (e.g., pentanal)

  • Ethanol (EtOH)

  • Diisopropylamine (DIPA)

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a 0.4 M solution of the substituted 2'-hydroxyacetophenone in ethanol, add the aldehyde (1.1 eq.) and DIPA (1.1 eq.).[14]

  • Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[14]

  • After cooling, dilute the reaction mixture with CH2Cl2.

  • Wash the organic phase sequentially with 10% aq. NaOH, 1 M aq. HCl, water, and finally brine.[14]

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Synthesis of Benzimidazole Intermediate

The benzimidazole core is typically formed through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[16][17][18]

Rationale: This method, known as the Phillips condensation, is a reliable and widely used method for benzimidazole synthesis.[16] Polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent to drive the reaction to completion. Pouring the reaction mixture into a basic ice solution neutralizes the PPA and precipitates the product.

Materials:

  • Substituted o-phenylenediamine

  • Appropriate carboxylic acid (e.g., 2-mercaptoacetic acid)

  • Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide (NaOH) solution

  • Ice

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine (1.0 eq.) and the carboxylic acid (1.0-1.2 eq.).[16]

  • Add a catalytic amount of polyphosphoric acid (PPA).

  • Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]

  • Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and 10% NaOH solution to neutralize the acid.[16]

  • Stir until a precipitate forms. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

  • Validation: Characterize the product by melting point, IR spectroscopy, and NMR to confirm the formation of the benzimidazole ring.

Convergent Coupling and Final Product Formation

Protocol: Thioether Formation

Rationale: This step involves a nucleophilic substitution reaction where the thiol group of the benzimidazole intermediate displaces a leaving group (e.g., a chloride) on the chromane moiety. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.

Materials:

  • Functionalized Chromane (e.g., 4-chloro-chromane derivative)

  • 2-mercaptobenzimidazole intermediate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the 2-mercaptobenzimidazole intermediate (1.0 eq.) in methanol.

  • Add a solution of NaOH (1.1 eq.) in methanol and stir for 15 minutes at room temperature to form the sodium thiolate salt.

  • Add the functionalized chromane derivative (1.0 eq.) to the reaction mixture.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify by column chromatography or recrystallization as needed.

  • Validation: Confirm the structure of the thioether product by LC-MS and NMR analysis.

Protocol: Oxidation to the Final Sulfoxide Product

Rationale: The final step is the selective oxidation of the thioether to a sulfoxide.[19] This transformation is critical as the sulfoxide is the active form of the PPI.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this oxidation.[20][21] Controlling the stoichiometry and temperature is crucial to prevent over-oxidation to the corresponding sulfone.

Materials:

  • Chromane-substituted benzimidazole thioether

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the thioether intermediate (1.0 eq.) in CH2Cl2 and cool the solution to 0 °C in an ice bath.[21]

  • Add a solution of m-CPBA (1.0-1.1 eq.) in CH2Cl2 dropwise, ensuring the temperature does not rise above 5 °C.[20]

  • Stir the reaction at 0 °C for 1-3 hours. Monitor the reaction by TLC to confirm the consumption of starting material and formation of the product.

  • Quench the reaction by adding saturated NaHCO3 solution to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final chromane-substituted benzimidazole acid pump inhibitor.

  • Validation: Obtain full characterization data, including high-resolution mass spectrometry (HRMS), ¹H NMR, ¹³C NMR, and HPLC analysis to confirm purity and identity.

Mechanism of Action: Covalent Inhibition of the Proton Pump

The synthesized benzimidazole derivatives are prodrugs that require activation in an acidic environment.[3]

G cluster_0 PPI Prodrug (Sulfoxide) in Blood (pH 7.4) AccumulatedPPI Protonated Prodrug [PPI-H⁺] PPI->AccumulatedPPI Diffusion & Protonation ParietalCell Parietal Cell Cytoplasm Canaliculus Secretory Canaliculus (pH < 2) ActivatedPPI Active Sulfenamide AccumulatedPPI->ActivatedPPI Acid-catalyzed rearrangement InhibitedPump Covalently Inhibited Pump (Inactive) ActivatedPPI->InhibitedPump Covalent bond formation (Disulfide bridge with Cys residue) ProtonPump H⁺/K⁺-ATPase (Proton Pump)

Sources

Application Notes & Protocols: A Guide to the Synthesis of Tricyclic Fused Quinoline Amines via Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fused Heterocyclic Scaffolds

Tricyclic fused quinoline architectures, particularly those incorporating a benzimidazole moiety, represent a class of privileged scaffolds in medicinal chemistry and materials science.[1][2] The fusion of these two pharmacologically significant heterocycles—quinoline, known for its presence in numerous therapeutic agents, and benzimidazole, a cornerstone of many biologically active compounds—creates a rigid, planar system with unique electronic and steric properties.[3][4] This structural amalgamation has led to the development of compounds with a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

The inherent challenge and scientific elegance in constructing these complex molecular frameworks lie in achieving high efficiency, regioselectivity, and atom economy. This guide provides an in-depth exploration of modern synthetic strategies that leverage benzimidazole-containing intermediates to forge the tricyclic quinoline core. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer expert insights into the rationale behind key procedural choices.

Synthetic Strategies: Mechanistic Insights and Methodologies

The construction of benzimidazole-fused quinolines can be broadly approached through several key strategies, each with distinct advantages. The choice of method often depends on the desired substitution pattern, substrate availability, and tolerance of functional groups.

Transition Metal-Catalyzed C-H Activation and Annulation

A powerful and increasingly prevalent strategy involves the use of transition metals, such as Rhodium (Rh) or Ruthenium (Ru), to catalyze the direct annulation of 2-arylbenzimidazoles with various coupling partners. This approach is highly valued for its step-economy, as it often circumvents the need for pre-functionalized starting materials.

Causality and Expertise: The core principle of this method is the directed C-H activation of the aryl group at the 2-position of the benzimidazole. The benzimidazole nitrogen acts as a directing group, guiding the metal catalyst to selectively cleave a specific C-H bond ortho to the benzimidazole core. This generates a metallacyclic intermediate that is primed for subsequent reaction.

A prime example is the Rh(III)-catalyzed [4+2] annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds, such as 2-diazocyclohexane-1,3-diones.[8][9] In this transformation, the dione effectively acts as a C2 synthon, providing the final two carbon atoms needed to complete the quinoline ring system.[9][10] The reaction proceeds through a cascade of C-H activation, carbene insertion, and subsequent intramolecular cyclization, offering a highly efficient route to the fused tricyclic core.[8][10]

G cluster_0 Rh(III)-Catalyzed [4+2] Annulation Workflow start Starting Materials: 2-Arylbenzimidazole + 2-Diazocyclohexane-1,3-dione catalyst Catalyst System: [RhCp*Cl2]2 + AgOTf reaction C-H Activation & Annulation Cascade start->reaction catalyst->reaction workup Reaction Work-up & Purification reaction->workup product Final Product: Benzimidazole-Fused Quinoline workup->product characterization Structural Characterization (NMR, MS, X-ray) product->characterization

Caption: High-level workflow for Rh(III)-catalyzed synthesis.

Classical Cyclization Strategies

Traditional methods, while sometimes requiring harsher conditions, remain valuable for their reliability and scalability. A notable two-step approach involves an initial Pfitzinger reaction to construct the quinoline ring, followed by a Phillips-Ladenburg reaction to form the benzimidazole moiety.[5] This sequence allows for the systematic build-up of the heterocyclic system from simpler precursors like 4-substituted anilines and indoline-2,3-dione.[5]

Another powerful approach involves the acid-catalyzed rearrangement of 3-(β-2-aminostyryl)quinoxalin-2(1H)-ones. This novel method allows for the introduction of a wide variety of substituents on both the benzimidazole and quinoline rings and is readily applicable to large-scale synthesis. The reaction proceeds through a cascade involving a modified Friedländer reaction and the key rearrangement step.

G A 2-Arylbenzimidazole Rh(III) Catalyst B C-H Activation Forms Rhodacycle Intermediate A->B Directing Group Assistance C Carbene Insertion α-Diazo Compound Reacts B->C Coordination D Intramolecular Cyclization C->D Nucleophilic Attack E Reductive Elimination Releases Product & Regenerates Catalyst D->E Aromatization

Sources

Application Note: N-Methoxycarbonyl Group as a Prodrug Moiety for Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utilization of the N-methoxycarbonyl moiety as a transient prodrug strategy for benzimidazole-based therapeutics. Benzimidazoles (e.g., albendazole, mebendazole) are potent anthelmintic and antineoplastic agents but frequently suffer from poor aqueous solubility and erratic oral bioavailability due to high lattice energy and the intermolecular hydrogen bonding of the imidazole -NH group.

The N-methoxycarbonyl strategy involves the transient masking of the N1-position. This modification disrupts intermolecular hydrogen bonding, alters lipophilicity (


), and provides a metabolically or chemically labile handle that regenerates the parent drug in vivo. This guide provides validated protocols for the synthesis, purification, and kinetic evaluation of these prodrugs.

Scientific Rationale & Mechanism

The Solubility-Permeability Paradox

The benzimidazole scaffold possesses a weakly acidic proton at the N1 position (


). This proton acts as a hydrogen bond donor, leading to strong crystal lattice interactions that reduce solubility. By substituting this proton with an N-methoxycarbonyl group  (

), we achieve two critical physicochemical changes:
  • Elimination of H-bond donor: Reduces crystal lattice energy, potentially altering melting point and solubility profiles.

  • Lipophilicity Modulation: The carbamate moiety increases lipophilicity, facilitating passive diffusion across the intestinal epithelium.

Mechanism of Activation (Hydrolysis)

The N1-methoxycarbonyl benzimidazole is a "carbamate prodrug." Unlike standard carbamates which are generally stable, the attachment to the benzimidazole nitrogen (part of an aromatic system) renders the


 bond susceptible to nucleophilic attack by water or esterases.

Pathway:

  • Absorption: Prodrug crosses the membrane intact.

  • Activation: Hydrolysis occurs via nucleophilic attack at the carbonyl carbon.

  • Release: The tetrahedral intermediate collapses, releasing the parent benzimidazole, carbon dioxide, and methanol.

Mechanistic Pathway Diagram

G Parent Parent Benzimidazole (Low Solubility) Prodrug N-Methoxycarbonyl Prodrug (High Permeability) Parent->Prodrug Synthesis (N-Acylation) Reagent Methyl Chloroformate + Base Reagent->Prodrug Intermed Tetrahedral Intermediate Prodrug->Intermed Hydrolysis (pH/Esterase) Release Active Drug + CO2 + MeOH Intermed->Release Decarboxylation

Figure 1: The lifecycle of the N-methoxycarbonyl prodrug from synthesis to in vivo activation.

Experimental Protocols

Protocol A: Synthesis of N-Methoxycarbonyl Benzimidazoles

Objective: To chemoselectively acylate the N1 position of a benzimidazole substrate.

Reagents:

  • Parent Benzimidazole (1.0 eq)

  • Methyl Chloroformate (1.2 eq) [CAS: 79-22-1]

  • Triethylamine (TEA) (1.5 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ).
    
  • Dissolution: Dissolve the Parent Benzimidazole (e.g., 10 mmol) in anhydrous DCM (50 mL). If solubility is poor, use THF or DMF, but DCM is preferred for ease of workup.

  • Base Addition: Add TEA (15 mmol) and DMAP (1 mmol). Cool the mixture to

    
     using an ice bath.
    
    • Expert Insight: The N1 proton is not highly acidic, but the base acts as a proton scavenger and activates the acylating agent.

  • Acylation: Dropwise add Methyl Chloroformate (12 mmol) over 10 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate). The prodrug is typically less polar (higher

      
      ) than the parent.
      
  • Quenching: Quench with saturated

    
     solution (20 mL).
    
  • Extraction: Extract the organic layer, wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

    • Note: Avoid silica gel with high acidity, as it may induce premature hydrolysis. Neutral alumina is recommended if the prodrug is labile.

Protocol B: Hydrolytic Stability & Kinetics

Objective: To determine the half-life (


) of the prodrug in physiological buffers and plasma.

Materials:

  • Phosphate Buffer (PBS) pH 7.4

  • HCl Buffer pH 1.2 (Simulated Gastric Fluid)

  • Human/Rat Plasma (for enzymatic stability)

  • HPLC with UV Detector

Procedure:

  • Stock Solution: Prepare a 1 mM stock solution of the prodrug in Acetonitrile (ACN).

  • Incubation: Add 100

    
     of stock solution to 9.9 mL of pre-warmed (
    
    
    
    ) buffer or plasma.
  • Sampling: At specific time points (0, 5, 15, 30, 60, 120, 240 min), withdraw 200

    
     aliquots.
    
  • Quenching (for Plasma): Add 200

    
     ice-cold ACN to precipitate proteins. Centrifuge at 10,000 rpm for 5 min.
    
  • Analysis: Inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN:Water (Gradient).

    • Detection: UV (typically 254 nm or 290 nm depending on the benzimidazole).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .

Data Interpretation & Validation

Expected Physicochemical Improvements

The following table illustrates hypothetical but representative data comparing a parent benzimidazole (e.g., Albendazole) with its N-methoxycarbonyl prodrug.

PropertyParent BenzimidazoleN-Methoxycarbonyl ProdrugInterpretation
LogP 3.54.2Increased lipophilicity aids membrane permeation.
Water Solubility < 5

< 1

Solubility often decreases unless the prodrug is designed with ionizable groups. The goal here is usually permeability or metabolic protection.
Melting Point 208–210°C145–150°CDisruption of crystal lattice (H-bonds) lowers MP.
t1/2 (pH 7.4) Stable2–6 HoursProdrug is sufficiently stable for absorption but hydrolyzes systemically.
t1/2 (Plasma) Stable< 30 MinsEsterases accelerate hydrolysis significantly.
Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Step1 React Benzimidazole with Methyl Chloroformate Step2 Workup & Purification (Avoid Acidic Silica) Step1->Step2 Step3 Structure Confirmation (NMR, MS) Step2->Step3 Step4 Stability Assay (pH 1.2, 7.4, Plasma) Step3->Step4 Decision Is t1/2 appropriate? Step4->Decision Decision->Step1 No (Modify R-group) Final In Vivo PK Study Decision->Final Yes (Proceed to In Vivo)

Figure 2: Experimental workflow for the development and validation of benzimidazole prodrugs.

Troubleshooting & Critical Considerations

  • Regioselectivity:

    • Issue: Benzimidazoles can tautomerize. However, for symmetrical benzimidazoles, N1 and N3 are equivalent. For 5-substituted benzimidazoles, you may get a mixture of 1,5- and 1,6-isomers.

    • Solution: Separate isomers via chromatography if necessary, though biological activity often relies on the release of the parent, making the isomer ratio less critical unless the hydrolysis rates differ significantly.

  • Instability during Workup:

    • Issue: The N-methoxycarbonyl group is labile.

    • Solution: Avoid acidic aqueous washes. Use neutral buffers. Store the compound dry at

      
      .
      
  • False Positives in Bioassays:

    • Issue: If the prodrug hydrolyzes too fast in the assay media, you are effectively testing the parent drug.

    • Solution: Always perform a stability check in the specific assay media (e.g., cell culture media) before running bioactivity screens.

References

  • Chassaing, C., et al. (2008).[1] "Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics." Journal of Medicinal Chemistry.

    • Context: Discusses N-acylation strategies for benzimidazoles to improve physicochemical properties.
  • Hernández-Luis, F., et al. (2010). "Synthesis and hydrolysis kinetics of N-alkoxycarbonyl prodrugs of albendazole." European Journal of Medicinal Chemistry.

    • Context: Provides specific kinetic data on the hydrolysis of N-alkoxycarbonyl deriv
  • Larsen, C., et al. (1992). "Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives.

    • Context: Foundational work on the stability of N-acyl
  • Márquez-Navarro, A., et al. (2015).

    • Context: Explores the impact of N-substitution on benzimidazole solubility and release r

Sources

Regioselective acylation of benzimidazole at N1 position

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Regioselective Acylation of Benzimidazole at the N1 Position

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity in Benzimidazole Functionalization

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The functionalization of the benzimidazole core, particularly at the nitrogen atoms, is a critical step in modifying its biological activity and physicochemical properties. However, the inherent tautomerism of the imidazole ring presents a significant synthetic challenge: in asymmetrically substituted benzimidazoles, the N1 and N3 positions are non-equivalent, leading to the potential formation of two distinct regioisomers upon acylation. Controlling the reaction to favor acylation at the desired N1 position is paramount for efficient synthesis and avoiding costly and labor-intensive separation of isomers.[1][2]

This guide provides an in-depth exploration of the principles governing regioselectivity in benzimidazole acylation and details field-proven protocols to achieve selective N1 functionalization. We will delve into the mechanistic underpinnings, compare methodologies, and offer step-by-step instructions for practical implementation in a research setting.

Part 1: The Mechanistic Basis of N1-Regioselectivity

Achieving regiocontrol in the acylation of benzimidazoles requires a fundamental understanding of the interplay between the substrate's electronic properties, steric factors, and the specific reaction conditions employed.

Tautomerism and Nucleophilicity

The benzimidazole ring exists in a rapid tautomeric equilibrium between the 1H- and 3H-forms. In an unsubstituted benzimidazole, these two forms are identical and the nitrogen atoms are chemically equivalent. However, when a substituent is present on the benzene ring, this symmetry is broken. The electronic nature of the substituent dictates the relative nucleophilicity of the two nitrogen atoms.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the entire aromatic system. An EWG at the 5-position, for instance, will more strongly deactivate the adjacent N1 atom, making the more distant N3 atom the more nucleophilic and likely site of initial acylation.[1]

  • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH₃) or alkyl groups increase the electron density, enhancing the nucleophilicity of the adjacent nitrogen atom.

Steric Hindrance

Steric bulk is a powerful tool for directing regioselectivity. A large substituent at the C7 position, adjacent to the N1 atom, will physically obstruct the approach of an acylating agent. Consequently, the acylation will preferentially occur at the less sterically encumbered N3 position. This principle can also be applied by using a bulky acylating agent to selectively target the more accessible nitrogen atom.

The Role of the Base and Solvent

Most acylation reactions proceed via the deprotonation of the benzimidazole N-H bond to form a highly nucleophilic benzimidazolide anion. The choice of base and solvent can influence which tautomer is preferentially deprotonated, thereby directing the regiochemical outcome. Strong, non-nucleophilic bases are typically employed to ensure complete deprotonation.

Part 2: Methodologies for N1-Selective Acylation

Several strategies have been developed to achieve predictable and high-yielding N1-acylation. The choice of method often depends on the specific substrate, available equipment, and desired scale.

Classical Acylation with Acid Halides and Anhydrides

The most common method involves the reaction of a benzimidazole with an acylating agent such as an acid chloride or anhydride in the presence of a base. While straightforward, achieving high regioselectivity can be challenging and often relies on the inherent electronic and steric biases of the substrate.

Catalyst-Mediated Approaches

To improve yields and selectivity, various catalysts have been employed.

  • Copper Catalysis: Copper-based catalysts, such as CuBr with a pyridine base, have been shown to facilitate N-acylation reactions, providing an alternative to traditional methods.

  • Heterogeneous Clay Catalysts: Natural clays, such as iron-rich kaolinite, have emerged as green, reusable heterogeneous catalysts for N-acylation.[3] These solvent-free methods can offer high yields and good regioselectivity under mild, room-temperature conditions.[3]

Electrochemical "Anion Pool" Method: A Modern Approach

A highly innovative and selective method for N1-acylation utilizes an electrochemical approach.[4][5] This technique avoids the use of chemical bases altogether.

Mechanism: The benzimidazole is electrochemically reduced at the cathode, generating a solution of benzimidazolide anions (the "anion pool") and hydrogen gas.[4][5] An acid anhydride is then added to this solution, which reacts selectively at the N1 position. This method is notable for its high regioselectivity, operational simplicity, and environmentally friendly profile, as it is base-free and catalyst-free.[5]

cluster_0 Electrochemical N1-Acylation Workflow A Setup H-Cell (Benzimidazole in Cathode, Electrolyte, Electrodes) B Apply Constant Current (e.g., 8 mA) A->B Step 1 C Generation of Benzimidazolide Anion Pool B->C Step 2: Reduction D Add Acid Anhydride to Cathode Chamber C->D Step 3 E Reaction Proceeds (Selective N1-Acylation) D->E Step 4 F Workup & Purification (Evaporation, Chromatography) E->F Step 5 G Isolated N1-Acylated Benzimidazole F->G Final Product

Caption: Workflow for the electrochemical N1-acylation of benzimidazole.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step procedures for performing regioselective N1-acylation.

Protocol 1: General Procedure for Base-Mediated N1-Benzoylation

This protocol describes a standard method using benzoyl chloride as the acylating agent and triethylamine as the base.

Materials and Reagents:

  • Substituted Benzimidazole (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • TLC plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzimidazole (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Acylating Agent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Workup - Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-acylated benzimidazole.

Protocol 2: Electrochemical N1-Acylation with Acetic Anhydride[5][6][7]

This protocol is adapted from the literature and provides a modern, base-free approach.[4][5]

Specialized Equipment & Reagents:

  • H-type divided electrochemical cell

  • Reticulated Vitreous Carbon (RVC) electrodes (for both cathode and anode)

  • DC power supply or potentiostat

  • Benzimidazole (1.0 eq)

  • Acetic Anhydride (1.05 eq)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the electrolyte

  • Ferrocene (as a sacrificial oxidant)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Cell Preparation: In the cathode compartment of the H-cell, dissolve benzimidazole (1.0 eq, e.g., 0.65 mmol) and TBAPF₆ (0.1 M) in anhydrous acetonitrile.

  • Anode Preparation: In the anode compartment, dissolve ferrocene (1.0 eq) and TBAPF₆ (0.1 M) in anhydrous acetonitrile.

  • Electrolysis - Anion Generation: Insert the RVC electrodes into their respective compartments. Apply a constant current (e.g., 8 mA) and allow the electrolysis to proceed for approximately 3 hours. This step reduces the benzimidazole to its anion.

  • Acylating Agent Addition: After 3 hours, add acetic anhydride (1.05 eq) to the cathode compartment.

  • Reaction Completion: Reduce the current to ~0.5 mA and allow the reaction to proceed for an additional 2 hours to ensure complete acylation.

  • Workup: After the electrolysis is complete, evaporate the solvent (acetonitrile) from the cathode compartment under reduced pressure.

  • Purification: The resulting residue can be purified directly by preparative thin-layer chromatography or silica gel column chromatography (e.g., using a 3:1 mixture of pentane:ethyl acetate) to yield the pure N1-acetylbenzimidazole.[6]

Part 4: Data Summary and Troubleshooting

Comparative Reaction Data

The table below summarizes typical conditions and outcomes for different N-acylation methods.

MethodAcylating AgentCatalyst/BaseSolventTemp.TimeYieldRef.
ClassicalBenzoyl ChlorideTriethylamineDCM0°C to RT2-4 hGood to ExcellentGeneral
Clay-CatalyzedBenzoyl ChloridePotter's ClaySolvent-freeRT5 min96% (Imidazole)[3]
Copper-CatalyzedPhenylacetic AcidCuBr / PyridineN/AN/AN/AGood
ElectrochemicalAcetic AnhydrideNone (Electrolyte)AcetonitrileRT5 hup to 82%[5]
Troubleshooting Guide
  • Issue: Formation of a Regioisomeric Mixture.

    • Cause: Similar reactivity of N1 and N3 positions.

    • Solution:

      • Lower the temperature: This can increase the kinetic selectivity of the reaction.

      • Change the base/solvent system: Experiment with different conditions to favor one tautomer.

      • Use a bulkier acylating agent: Steric hindrance may favor reaction at the less hindered nitrogen.

      • Switch to a more selective method: The electrochemical method often provides superior regioselectivity.[5]

  • Issue: Low Yield.

    • Cause: Incomplete reaction, side reactions, or degradation of the product.

    • Solution:

      • Ensure anhydrous conditions: Water can hydrolyze the acylating agent.

      • Increase reaction time or temperature (with caution, as this may reduce selectivity).

      • Use a more activated acylating agent.

      • Confirm the purity of starting materials.

Conclusion

Regioselective N1-acylation of benzimidazoles is a critical transformation that requires a nuanced understanding of electronic, steric, and reaction-based factors. While classical base-mediated methods are widely used, modern approaches involving heterogeneous catalysis and electrochemistry offer compelling advantages in terms of selectivity, efficiency, and sustainability. The electrochemical "anion pool" method, in particular, represents a significant advance, providing a highly selective, base-free route to N1-acylated products. By carefully selecting the appropriate methodology and optimizing reaction conditions as detailed in this guide, researchers can confidently and efficiently synthesize the desired N1-functionalized benzimidazole derivatives for applications in drug discovery and beyond.

References

  • Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides.Organic & Biomolecular Chemistry (RSC Publishing).
  • How to avoid the formation of regioisomers in benzimidazole synthesis.BenchChem.
  • Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes.The Hartwig Group.
  • REGIOSELECTIVE N-ACYLATION OF N-BASED HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY.International Journal of Applied Biology and Pharmaceutical Technology.
  • Synthesis of substituted N-heterocycles by N-acyl
  • Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole.DSpace@MIT.
  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.FAO AGRIS.
  • Selective N1-Acylation of Indazoles with Acid Anhydrides using an Electrochemical Approach.Digital Object Identifier System.
  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.Organic Chemistry Portal.

Sources

Application Note: Highly Efficient Synthesis of 2-Substituted Benzimidazole-1-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-substituted benzimidazole-1-carboxylates is a critical transformation in medicinal chemistry and organic synthesis. The 1-carboxylate moiety (e.g., Boc, ethyl carbamate) serves dual purposes: it acts as a robust protecting group during cross-coupling functionalizations[1] and functions as a lipophilicity-enhancing pharmacophore in drug design, such as in the development of 5-HT4[2] and neuropeptide Y Y1 receptor antagonists[3]. This technical guide details a highly efficient, two-step protocol encompassing the construction of the 2-substituted benzimidazole core via the Phillips-Ladenburg condensation, followed by regioselective N-alkoxycarbonylation.

Mechanistic Principles & Causality

Step 1: Core Assembly via Dehydrative Cyclization The construction of the benzimidazole core is most reliably achieved through the condensation of 1,2-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction). Unlike aldehyde-based condensations which can suffer from over-alkylation to yield 1,2-disubstituted byproducts, the use of a carboxylic acid with a strong acid catalyst (e.g., p-toluenesulfonic acid or polyphosphoric acid) ensures strict regioselectivity for the 2-substituted 1H-benzimidazole. The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and driving the subsequent dehydrative cyclization.

Step 2: Regioselective N-Alkoxycarbonylation The 1H-benzimidazole core possesses a weakly acidic NH proton (pKa ~12). To achieve N-alkoxycarbonylation, the NH must be deprotonated to generate the nucleophilic benzimidazolide anion.

  • Causality of Reagent Selection: A mild base such as potassium carbonate (K2CO3) or triethylamine (Et3N) is strictly preferred over strong bases like sodium hydride (NaH). Mild bases are entirely sufficient to deprotonate the benzimidazole while preventing unwanted side reactions (e.g., ring-opening or degradation of the chloroformate)[1][4].

  • Causality of Solvent Selection: 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of MeCN/DMF is utilized. 2-MeTHF is an excellent, eco-friendly aprotic solvent that fully dissolves the reactants and, crucially, is immiscible with water. This immiscibility establishes a self-validating workup system where aqueous quenching seamlessly transitions into liquid-liquid extraction without solvent exchange[4]. The electrophile—either an alkyl chloroformate or di-tert-butyl dicarbonate (Boc2O)—undergoes rapid nucleophilic acyl substitution by the benzimidazolide anion to yield the 1-carboxylate[1].

Pathway Visualization

BenzimidazoleSynthesis Step1 1,2-Phenylenediamine + Carboxylic Acid Intermediate 2-Substituted 1H-Benzimidazole Step1->Intermediate Acid Catalysis Dehydrative Cyclization Product 2-Substituted Benzimidazole-1-carboxylate Intermediate->Product N-Alkoxycarbonylation Reagents Alkyl Chloroformate + Mild Base (K2CO3) Reagents->Product Acyl Donor

Figure 1: Two-step synthetic workflow for 2-substituted benzimidazole-1-carboxylates.

Experimental Protocols

Protocol A: Synthesis of the 2-Substituted 1H-Benzimidazole Core
  • Preparation: In a round-bottom flask, combine 1,2-phenylenediamine (1.0 eq, 10 mmol) and the desired carboxylic acid (1.1 eq, 11 mmol).

  • Catalysis & Heating: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Suspend the mixture in toluene (20 mL) for conventional reflux (4-6 hours), or place the neat mixture in a microwave reactor for 1-15 minutes at 130 °C. The thermal energy drives the dehydrative cyclization.

  • Isolation: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by adding saturated aqueous NaHCO3 until pH 7-8 is reached.

  • Purification: Filter the precipitated 2-substituted 1H-benzimidazole under vacuum. Wash the crude solid with cold water and recrystallize from ethanol to afford the pure core.

Protocol B: Regioselective N-Alkoxycarbonylation
  • Deprotonation: Dissolve the purified 2-substituted 1H-benzimidazole (1.0 eq, 5 mmol) in anhydrous 2-MeTHF (15 mL). Add finely powdered anhydrous K2CO3 (1.5 eq, 7.5 mmol)[4]. (Alternatively, use Et3N in MeCN/DMF[1]). Stir at room temperature for 15-30 minutes.

  • Acylation: Cool the suspension to 0 °C in an ice bath. Dropwise, add the acyl donor—such as ethyl chloroformate or Boc2O (1.2 eq, 6 mmol)—over 10 minutes. The controlled addition mitigates exothermic spikes.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2 to 16 hours, depending on the steric bulk of the C-2 substituent[1][4].

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Eluent: DCM/MeOH 95:5). The successful formation of the 1-carboxylate is validated by a significant upward shift in Rf (lower polarity) compared to the NH-benzimidazole starting material.

  • Quenching & Extraction: Quench the reaction with distilled water (15 mL). Transfer to a separatory funnel and extract with isopropyl acetate or additional 2-MeTHF (2 x 15 mL)[4]. The organic layer will contain the target product.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Quality Control (Spectroscopic Validation): Analyze the crude product via 1H NMR. The absolute disappearance of the broad NH signal at δ 12.0–13.0 ppm validates complete conversion. The appearance of the carbamate protons (e.g., a sharp 9H singlet at δ ~1.75 ppm for Boc[1], or a 2H quartet at δ ~4.4 ppm for ethyl[4]) confirms the structural integrity of the 1-carboxylate. Purify via silica gel chromatography if trace unreacted core remains.

Quantitative Data & Optimization

The following table summarizes empirically validated parameters for the synthesis of various benzimidazole-1-carboxylates, demonstrating the versatility of the protocol.

Target CompoundC-2 SubstituentAcyl DonorBase / SolventConditionsYield (%)Ref
tert-Butyl 2-bromo-1H-benzimidazole-1-carboxylateBromo(Boc)2OEt3N / MeCN:DMFRT, 2 h76[1]
Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylateOxo (Ketone)Ethyl chloroformateK2CO3 / 2-MeTHF90 °C, 16 h81[4]
tert-Butyl 2-(2-fluorophenylethynyl)-1H-benzimidazole-1-carboxylate2-Fluorophenylethynyl(Boc)2OEt3N / MeCN:DMFRT, 2 h84[1]

References

  • Title: The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Source: Benchchem. URL:

  • [2] Title: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Source: PubMed. URL:2

  • [1] Title: Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Source: PMC. URL: 1

  • [4] Title: Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Source: Der Pharma Chemica. URL: 4

  • [3] Title: Synthesis and Evaluation of a Series of Novel 2-[(4-Chlorophenoxy)methyl]-benzimidazoles as Selective Neuropeptide Y Y1 Receptor Antagonists. Source: ACS Publications. URL: 3

Sources

Troubleshooting & Optimization

Preventing hydrolysis of methyl 1H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzimidazole Chemistry. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with N-carbamate protected benzimidazoles.

Methyl 1H-benzimidazole-1-carboxylate is a highly reactive motif. Because the benzimidazole core is strongly electron-withdrawing, the N1-carboxylate functions less like a stable aliphatic carbamate (e.g., Boc or Cbz) and more like an activated acylimidazole. This makes it exceptionally prone to hydrolysis[1]. This guide provides the mechanistic causality, quantitative stability data, and self-validating protocols required to maintain the structural integrity of this compound during your workflows.

Mechanistic Causality: Why Does Hydrolysis Occur?

The degradation of methyl 1H-benzimidazole-1-carboxylate is primarily driven by a base-catalyzed acyl-oxygen cleavage (BAc2) mechanism [1]. When exposed to aqueous bases or nucleophilic amines, the nucleophile attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Because the resulting benzimidazolate anion is resonance-stabilized across the fused bicyclic system, it acts as an excellent leaving group. The intermediate rapidly collapses, expelling the benzimidazolate anion, followed by decarboxylation to yield the free benzimidazole, carbon dioxide, and methanol[1]. Understanding this causality is the key to troubleshooting: you must eliminate nucleophiles and control the pH microenvironment at all times.

Mandatory Visualization: Degradation & Stabilization Pathways

G A Methyl 1H-benzimidazole- 1-carboxylate B Environmental Conditions A->B C Aqueous Base (pH > 8) or Nucleophilic Amines B->C High pH F Aqueous Acid (pH < 4) B->F Low pH H Anhydrous Media & Non-Nucleophilic Base B->H Controlled D BAc2 Nucleophilic Attack at Carbonyl Carbon C->D E Hydrolysis: Benzimidazole + CO2 + MeOH D->E G Carbonyl Protonation & Water Attack F->G G->E I Steric/Electronic Shielding Maintained H->I J Intact N-Carbamate (Stable) I->J

Mechanistic pathways of methyl 1H-benzimidazole-1-carboxylate degradation and stabilization.

Empirical Stability Matrix

To predict the behavior of your compound during formulation or synthesis, refer to the quantitative stability data below. The half-life (


) is highly dependent on the pH and the presence of nucleophiles[2].
Environmental ConditionTemperatureEstimated Half-life (

)
Primary Degradation Pathway
pH 2.0 (Aqueous) 25°C~12 hoursAAc2 (Acid-catalyzed)
pH 6.0 - 7.0 (Buffered) 25°C> 7 daysStable (Minimal solvolysis)
pH 10.0 (Aqueous) 25°C< 15 minutesBAc2 (Base-catalyzed)
5% Et

N in DCM
25°C~2 hoursAminolysis
Dry MeCN / DMSO 80°C> 30 daysStable

Scenario-Based Troubleshooting FAQs

Q: My compound is degrading heavily during silica gel column chromatography. Why is this happening, and how do I stop it? A: Standard silica gel is slightly acidic (pH ~4.5–5.5) and highly hygroscopic. The combination of surface silanol groups and adsorbed moisture creates a microenvironment that promotes acid-catalyzed hydrolysis. Solution: Switch to deactivated neutral alumina. If silica must be used, do not use triethylamine (Et


N) to neutralize the column—primary and secondary amine impurities in degraded Et

N will trigger aminolysis. Instead, elute rapidly using strictly anhydrous solvents, or pre-flush the column with 1% pyridine (a non-nucleophilic base).

Q: I need to perform a Suzuki-Miyaura cross-coupling on a brominated derivative of this compound. How do I prevent deprotection? A: Standard Suzuki conditions rely on aqueous bases (e.g., 2M Na


CO

or KOH). The hydroxide generated in these aqueous basic conditions will instantly attack the electrophilic N-carbamate[1]. Solution: You must transition to strictly anhydrous cross-coupling conditions. Use a non-nucleophilic base such as anhydrous cesium carbonate (Cs

CO

) or potassium phosphate (K

PO

) in dry 1,4-dioxane. (See Protocol 1 below).

Q: How should I store the synthesized methyl 1H-benzimidazole-1-carboxylate for long-term stability? A: Protic solvents (methanol, ethanol, water) will slowly degrade the carbamate even at neutral pH due to solvolysis[3]. Solution: Store the compound as a lyophilized powder at -20°C in a desiccator under an argon atmosphere. For biological assays or stock solutions, use anhydrous DMSO stored over 3Å molecular sieves.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Cross-Coupling with N-Carbamate Retention

Use this protocol when performing palladium-catalyzed transformations to prevent BAc2 hydrolysis.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add the brominated methyl 1H-benzimidazole-1-carboxylate (1.0 eq), boronic acid (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), and strictly anhydrous K
    
    
    
    PO
    
    
    (2.0 eq). Causality note: K
    
    
    PO
    
    
    is chosen because it is non-nucleophilic and will not attack the carbamate carbonyl.
  • Solvent Addition: Add anhydrous 1,4-dioxane (sparged with argon for 15 minutes prior to use).

  • Reaction: Heat the mixture to 80°C under a positive pressure of argon.

  • Validation Checkpoint 1 (TLC): After 2 hours, pull a 5 µL aliquot and quench in dry MeCN. Run a TLC (Hexanes/EtOAc 1:1). The intact N-carbamate product will elute cleanly (R

    
     ~0.5). Self-Validation: If hydrolysis has occurred, the deprotected benzimidazole will streak heavily near the baseline (R
    
    
    
    ~0.1) due to strong hydrogen bonding between the free N-H group and the silica.
  • Validation Checkpoint 2 (LC-MS): Analyze the aliquot via LC-MS. The intact product will show the expected

    
    . A mass loss of 58 Da (
    
    
    
    ) indicates catastrophic hydrolysis.
Protocol 2: Moisture-Free Isolation and Aqueous Workup

Use this protocol to extract the compound from crude reaction mixtures without triggering degradation.

  • Quenching: Avoid aqueous basic workups entirely. If an aqueous quench is mandatory, use ice-cold saturated aqueous NH

    
    Cl (pH ~5.5) rather than NaHCO
    
    
    
    (pH ~8.5).
  • Extraction: Extract rapidly with cold ethyl acetate. Do not let the compound sit in the biphasic mixture for more than 5 minutes.

  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Causality note: Avoid MgSO
    
    
    , as it is slightly acidic and can promote degradation during the drying phase.
  • Concentration: Evaporate the solvent under reduced pressure. Critical: Keep the rotary evaporator water bath temperature strictly below 30°C to prevent thermal acceleration of residual moisture-driven hydrolysis.

References

  • Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates - SciELO. Journal of the Brazilian Chemical Society.
  • Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics. Journal of Medicinal Chemistry - ACS Publications.
  • Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection. PubMed.

Sources

Optimizing yield of N-acylation of benzimidazole with methyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of Methyl 1H-benzimidazole-1-carboxylate Synthesis Ticket ID: BZ-MCF-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The reaction between benzimidazole and methyl chloroformate is a nucleophilic substitution at the acyl carbon. While theoretically straightforward, researchers often report low isolated yields despite high conversion rates on TLC/HPLC.

The Root Cause: The resulting N-acylated bond (a carbamate on an imidazole ring) behaves chemically like an active amide (similar to N,N'-carbonyldiimidazole, CDI). It is hydrolytically labile.[1] The product is prone to decomposition back to the starting material upon exposure to:

  • Acidic media (including Silica Gel).

  • Aqueous workups (especially if not pH buffered).

  • Nucleophilic solvents (alcohols).

This guide focuses on stabilizing the product during isolation rather than just forcing the reaction conditions.

Critical Reaction Parameters (The "Why" and "How")

Q: Which base provides the highest yield?

Recommendation: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Organic bases).

  • Why: While Sodium Hydride (NaH) ensures complete deprotonation, the resulting sodium salt is extremely reactive. If the chloroformate contains any trace HCl or if moisture enters, the reaction can stall. Organic bases act as effective proton scavengers without requiring strictly cryogenic or dangerous conditions.

  • Exception: If using NaH, you must use THF at 0°C and ensure the benzimidazole anion is fully formed (gas evolution stops) before adding the chloroformate.

Q: Can I purify this on a standard silica column?

Recommendation: NO.

  • Technical Insight: Standard silica gel is slightly acidic (pH 6-6.5). This acidity is sufficient to catalyze the hydrolysis of the N-carboxylate bond, reverting your product to benzimidazole during the column run.

  • Alternative: Use neutralized silica (treated with 1-2% triethylamine) or, preferably, crystallization from non-polar solvents (Hexane/Et2O).

Q: What is the optimal solvent system?

Recommendation: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Avoid: Alcohols (MeOH, EtOH) or water. These will react with methyl chloroformate to form carbonates, consuming the reagent and lowering yield.

Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction mechanism and the specific points where yield is lost (in red).

Benzimidazole_Acylation Start Benzimidazole (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Methyl Chloroformate (Electrophile) Reagent->Intermediate Base Base (TEA/DIPEA) Base->Intermediate Scavenges HCl Product Methyl benzimidazole- 1-carboxylate Intermediate->Product Elimination of Cl- Hydrolysis Hydrolysis (Reversion to SM) Product->Hydrolysis Aqueous Workup (pH < 7) Silica Silica Gel (Acidic Decomposition) Product->Silica Column Chromatography Hydrolysis->Start Yield Loss Silica->Start Yield Loss

Caption: Reaction pathway showing the critical reversibility of the N-acylation upon exposure to acidic media or moisture.

Troubleshooting Guide (Diagnostic Q&A)

SymptomProbable CauseCorrective Action
TLC shows product, but NMR shows starting material. Hydrolysis during workup or purification.Stop using silica columns. Switch to precipitation/washing. Ensure NMR solvent (CDCl3) is not acidic (filter through basic alumina if unsure).
Low conversion (<50%) despite excess reagent. HCl salt formation.The byproduct (TEA·HCl) or Benzimidazole[2]·HCl is precipitating and coating the unreacted starting material. Increase solvent volume or switch to THF to maintain solubility.
Vigorous bubbling upon adding chloroformate. Reagent decomposition.Methyl chloroformate is reacting with moisture in the solvent. Dry solvent over molecular sieves (3Å) overnight before use.
Product is an oil that won't solidify. Residual solvent/impurities.Triturate the oil with cold Hexane or Diethyl Ether . Scratch the flask side to induce crystallization.

Optimized Experimental Protocol (SOP)

Objective: Synthesis of Methyl 1H-benzimidazole-1-carboxylate with minimized hydrolysis risk.

Materials
  • Benzimidazole (1.0 eq)[3]

  • Methyl Chloroformate (1.2 - 1.5 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), Anhydrous

  • Quench Buffer: Saturated NaHCO3 (cold)

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve Benzimidazole (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0°C (Ice bath). Critical: Lower temperature suppresses side reactions.

  • Addition: Add Methyl Chloroformate (1.2 eq) dropwise over 10-15 minutes.

    • Observation: A white precipitate (TEA·HCl) should form.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC.[4][5][6]

  • Workup (The "Yield Saver"):

    • Option A (Filtration - Best for Stability): Dilute with dry Et2O. The product often remains in solution while amine salts precipitate further. Filter off the salts.[2][5][7][8] Concentrate the filtrate. Triturate residue with Hexane.[5]

    • Option B (Aqueous - If necessary): Wash the DCM layer quickly with cold saturated NaHCO3 (Basic pH protects the carbamate). Dry over Na2SO4. Evaporate immediately.

  • Purification: Recrystallize from EtOAc/Hexane. Do not chromatograph unless using basified silica (1% TEA in eluent).

References

  • Silva, D., et al. (2007). "Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates." Journal of the Brazilian Chemical Society, 18(1).

    • Relevance: Establishes the hydrolytic instability of benzimidazole carbam
  • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-acylation."

    • Relevance: General protocols for N-acylation of azoles and regioselectivity consider
  • Townsend, L. B., & Revankar, G. R. (1970). "Benzimidazole Nucleosides and Nucleotides." Chemical Reviews.
  • Gardiner, et al. (2017). "Synthesis of N-alkoxy-substituted 2H-benzimidazoles." National Institutes of Health (PMC).

    • Relevance: Discusses base-mediated synthesis and stability of N-substituted benzimidazoles.

Sources

Technical Support Center: Stability of N-Carboxylate Protecting Groups Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Carboxylate Protecting Groups. This guide is designed for researchers, chemists, and drug development professionals who utilize N-carboxylate protecting groups in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and practical protocols to address the challenges you may encounter regarding the stability of these crucial moieties under basic conditions. Our goal is to empower you with the knowledge to make informed decisions, optimize your reaction conditions, and ensure the integrity of your molecules.

Core Principles: Understanding Stability and Lability

N-carboxylate protecting groups, such as Boc, Cbz, and Fmoc, are fundamental tools in modern organic synthesis, particularly in peptide chemistry.[1] Their effectiveness hinges on the principle of "orthogonal stability," which allows for the selective removal of one group without affecting others in the molecule.[2][3] While Boc and Cbz are renowned for their acid lability and Fmoc for its base lability, their behavior under a broader range of basic conditions can be nuanced and, at times, problematic.

The stability of a carbamate protecting group in the presence of a base is primarily dictated by the susceptibility of the carbamate itself to nucleophilic attack or the presence of an alternative, base-mediated cleavage pathway. Factors such as the strength and nucleophilicity of the base, solvent, temperature, and the structure of the substrate all play a critical role.

The Base-Labile Workhorse: 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) precisely because of its lability to mild basic conditions.[4][] This allows for an orthogonal strategy with acid-labile side-chain protecting groups.[1]

Frequently Asked Questions (FAQs): Fmoc Group

Q1: What is the mechanism of Fmoc deprotection under basic conditions?

A1: The Fmoc group is cleaved via a base-mediated β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[4][6] This generates a stabilized carbanion, which then undergoes elimination to form the highly reactive dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.[2][7] The secondary amine also serves as a scavenger for the electrophilic DBF, preventing it from reacting with the newly deprotected amine.[2][6]

Fmoc_Deprotection Fmoc_NHR Fmoc-NHR Intermediate Fluorenyl Anion Intermediate Fmoc_NHR->Intermediate Proton Abstraction Base Base (e.g., Piperidine) DBF_Adduct DBF-Base Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Amine Free Amine (H₂N-R) Intermediate->Free_Amine CO2 CO₂ Intermediate->CO2 DBF->DBF_Adduct Trapping by excess base

Q2: My Fmoc deprotection seems slow or incomplete. What are the potential causes and solutions?

A2: Incomplete Fmoc deprotection can lead to deletion sequences in your peptide. Several factors can contribute to this issue:

  • Steric Hindrance: Amino acids with bulky side chains or sequences prone to aggregation can hinder the access of the base to the Fmoc group.

  • Insufficient Base Strength: While piperidine is standard, for particularly difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[2] However, DBU should be used with caution as it can promote side reactions like aspartimide formation.[2]

  • Poor Resin Swelling: In SPPS, the resin must be adequately swollen for the reagents to access the growing peptide chain. Ensure you are using a suitable solvent (like DMF or NMP) and allowing sufficient time for swelling.

Troubleshooting Incomplete Fmoc Deprotection:

  • Increase Deprotection Time/Cycles: The simplest approach is to extend the deprotection time or perform a second deprotection step.

  • Switch to a Stronger Base: Consider using a solution of DBU (e.g., 2% DBU, 2% piperidine in DMF) for a short period. The piperidine is still necessary to scavenge the DBF byproduct.[2]

  • Optimize Solvent: Ensure your solvent system is optimal for both resin swelling and the deprotection reaction.

The Acid-Labile Stalwarts: Boc and Cbz Groups

The tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups are generally characterized by their stability towards a wide range of basic and nucleophilic conditions.[8][9][10] This robustness is a key feature of their utility in orthogonal protection schemes.[7][11] However, their stability is not absolute, and under certain conditions, unexpected cleavage can occur.

Frequently Asked Questions (FAQs): Boc and Cbz Groups

Q1: Under which basic conditions are Boc and Cbz groups typically considered stable?

A1: Both Boc and Cbz groups are stable to the mild basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[9][10] They are also resistant to many other common basic reagents.

Table 1: General Stability of Boc and Cbz under Common Basic Conditions

Reagent/ConditionBoc StabilityCbz StabilityNotes
Piperidine (20% in DMF)StableStableStandard condition for Fmoc removal.[9][10]
Triethylamine (Et₃N)StableStableCommon organic base.
Aqueous Hydroxides (e.g., NaOH, LiOH) at RTGenerally StableCan be labileCbz can be cleaved by saponification, especially at elevated temperatures. Boc is more robust but can be cleaved under harsh conditions.[12]
Sodium Carbonate/BicarbonateStableStableOften used during the introduction of the protecting groups.[13]
HydrazineStableStableUsed for cleavage of other protecting groups like Phthaloyl.[9]

Q2: I am observing unexpected deprotection of my Boc-protected amine in a reaction that does not use acid. Why might this be happening?

A2: While robust, the Boc group can be cleaved under certain non-acidic conditions, which can be a source of confusion.

  • Elevated Temperatures: At temperatures above 70-80°C, thermal cleavage of the Boc group can occur, especially in polar aprotic solvents like DMF.[14]

  • Lewis Acids: Some Lewis acids can facilitate Boc cleavage. If your reaction mixture contains metal salts that can act as Lewis acids, this could be a potential cause.

  • In-situ Acid Generation: Seemingly neutral conditions can sometimes generate acid. For example, the hydrolysis of DMF at high temperatures can produce formic acid, which may be sufficient to cleave the Boc group.[14]

Boc_Troubleshooting Start Unexpected Boc Deprotection Observed Check_Temp Is Reaction Temperature > 80°C? Start->Check_Temp Check_Reagents Are Lewis Acidic Reagents Present? Check_Temp->Check_Reagents No Sol_Temp Reduce Reaction Temperature Check_Temp->Sol_Temp Yes Check_Solvent Is the Solvent (e.g., DMF) Fresh? Check_Reagents->Check_Solvent No Sol_Reagents Consider Alternative Reagents or Additives Check_Reagents->Sol_Reagents Yes Sol_Solvent Use Freshly Distilled /Anhydrous Solvent Check_Solvent->Sol_Solvent No Other Investigate Other Potential Causes Check_Solvent->Other Yes

Q3: Can the Cbz group be removed with a base?

A3: While the primary methods for Cbz deprotection are catalytic hydrogenolysis and strong acids, it can be susceptible to cleavage under certain basic conditions, particularly strong aqueous bases at elevated temperatures.[12][15] This proceeds via a saponification-like mechanism. This lability is generally much lower than that of a simple ester but should be considered when planning syntheses that require harsh basic conditions.

Experimental Protocol: Testing Protecting Group Stability

When venturing into new reaction conditions, it is prudent to empirically test the stability of your protected substrate.

Objective: To determine the stability of an N-carboxylate protected compound to a specific basic condition.

Materials:

  • Your N-protected compound

  • The base and solvent system of interest

  • Internal standard (a compound that is stable under the reaction conditions and does not interfere with analysis)

  • Analytical equipment (e.g., TLC, LC-MS, NMR)

Procedure:

  • Preparation: Prepare a stock solution of your N-protected compound and an internal standard in the reaction solvent at a known concentration.

  • Reaction Setup: In a reaction vial, add the desired amount of base to the solvent.

  • Initiation: Add a measured aliquot of the stock solution to the reaction vial to initiate the experiment. It is advisable to run the reaction at the intended temperature for your subsequent synthetic step.

  • Time Points: Withdraw small aliquots from the reaction mixture at various time points (e.g., 0, 1h, 4h, 12h, 24h).

  • Quenching: Immediately quench each aliquot with a suitable acidic solution (e.g., dilute HCl or acetic acid) to neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched aliquots by an appropriate method (LC-MS is often ideal).

  • Data Interpretation: By comparing the ratio of the protected compound to the internal standard over time, you can quantify the extent of deprotection and determine if the protecting group is sufficiently stable for your intended application.

This empirical test provides definitive data for your specific substrate and conditions, removing ambiguity and preventing the failure of a large-scale reaction.

Comparative Stability at a Glance

The following table provides a comparative summary of the stability profiles of Fmoc, Boc, and Cbz groups under various basic conditions.

Table 2: Comparative Stability of N-Carboxylate Protecting Groups

ConditionFmocBocCbz
Mild Amine Bases (e.g., Piperidine) Labile[4]Stable[9]Stable[10]
Strong Non-Nucleophilic Bases (e.g., DBU) Very Labile[2]StableStable
Aqueous Hydroxides (e.g., NaOH, RT) LabileGenerally Stable[16]Moderately Stable[12]
Aqueous Hydroxides (e.g., NaOH, Heat) LabileCan be Labile[14]Labile[12]
Organometallics (e.g., R-Li, Grignards) LabileStableStable
Hydride Reductants (e.g., LiAlH₄) LabileStableLabile (Hydrogenolysis)

References

  • (Source: AAPPTec)

  • (Source: Organic Chemistry Portal)

  • (Source: Total Synthesis)

  • (Source: ResearchGate)

  • (Source: ACS Publications)

  • (Source: BenchChem)

  • (Source: BenchChem)

  • (Source: National Center for Biotechnology Information)

  • (Source: YouTube)

  • (Source: BenchChem)

  • (Source: BenchChem)

  • (Source: Total Synthesis)

  • (Source: Organic Chemistry Portal)

  • (Source: Master Organic Chemistry)

  • (Source: Chemistry Steps)

  • (Source: Wikipedia)

  • (Source: Organic Chemistry Portal)

  • (Source: BOC Sciences)

  • (Source: Wikipedia)

  • (Source: Scribd)

  • (Source: Organic Chemistry Portal)

  • (Source: Suzhou Highfine Biotech)

  • (Source: Wiley)

  • (Source: BenchChem)

  • (Source: BOC Sciences)

  • (Source: ResearchGate)

  • (Source: Organic Chemistry Portal)

  • (Source: Organic Chemistry Portal)

  • (Source: IIT Guwahati)

  • (Source: BenchChem)

  • (Source: Oxford Learning Link)

  • (Source: Total Synthesis)

  • (Source: Reddit)

  • (Source: Tokyo Chemical Industry)

  • (Source: PubMed)

  • (Source: Wikipedia)

Sources

Technical Support Center: Purification of Methyl 1H-Benzimidazole-1-carboxylate on Silica Gel

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of methyl 1H-benzimidazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the silica gel chromatography of this important benzimidazole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle purification challenges effectively.

Introduction: The Challenges of Purifying N-Alkoxycarbonyl Benzimidazoles

Methyl 1H-benzimidazole-1-carboxylate, while seemingly a straightforward molecule, presents unique challenges during silica gel chromatography. The presence of the N-methoxycarbonyl group introduces a potential site for hydrolysis, and the benzimidazole core can interact strongly with the acidic silica surface. This guide will address these specific issues, providing a framework for successful purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification of methyl 1H-benzimidazole-1-carboxylate on silica gel.

Issue 1: Poor Separation or Overlapping Spots on TLC and Column

Q: I'm observing poor separation between my product and impurities, with Rf values that are very close. How can I improve the resolution?

A: Achieving good separation is paramount. Here’s a systematic approach to optimizing your chromatography:

  • Solvent System Optimization is Key: The choice of eluent is the most critical factor. For benzimidazole derivatives, a common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[1]

    • Finding the Sweet Spot: Aim for an Rf value for your target compound in the range of 0.2-0.4 on your analytical TLC plate.[2] This typically provides the best separation on a column.

    • Adjusting Polarity: If your compound's Rf is too high (running too fast), decrease the proportion of the polar solvent (e.g., ethyl acetate). If the Rf is too low (sticking to the silica), increase the polar solvent component.

    • Consider Alternative Solvents: If a hexane/ethyl acetate system fails to provide adequate separation, consider solvent systems with different selectivities. For example, substituting ethyl acetate with dichloromethane or acetone can alter the interactions between your compounds and the stationary phase, potentially improving resolution.

  • Gradient Elution: If you have multiple impurities with varying polarities, a gradient elution is often more effective than an isocratic (constant solvent mixture) one. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.[3]

Issue 2: Product Streaking on the TLC Plate and Column

Q: My product spot is streaking or tailing on the TLC plate, and this is translating to broad, impure fractions from my column. What causes this and how can I fix it?

A: Streaking is a common issue with nitrogen-containing heterocyclic compounds like benzimidazoles due to their interaction with the acidic silanol groups on the silica surface.

  • Acid-Base Interactions: The lone pair of electrons on the nitrogen atoms of the benzimidazole ring can interact strongly with the acidic Si-OH groups of the silica gel. This can lead to non-ideal chromatographic behavior.

    • Solution: Deactivating the Silica Gel: To mitigate this, you can add a small amount of a basic modifier to your eluent system, such as triethylamine (TEA) or pyridine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Sample Overloading: Loading too much crude material onto your column is a frequent cause of streaking.[2]

    • Rule of Thumb: A good starting point is to load an amount of crude material that is 1-2% of the total weight of the silica gel in your column.

  • Insolubility at the Point of Application: If your compound is not fully soluble in the initial mobile phase, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, causing streaking.

    • Dry Loading Technique: To circumvent this, use the "dry loading" method. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.

Issue 3: Low or No Recovery of the Product from the Column

Q: I've run my column, but I'm getting a very low yield, or in some cases, no product at all in my collected fractions. Where could my compound have gone?

A: This is a frustrating problem that can have several causes, the most concerning of which is on-column decomposition.

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel and may not elute with standard solvent systems.

    • Troubleshooting: Try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane, to see if you can recover your compound.

  • On-Column Decomposition (Hydrolysis): The N-methoxycarbonyl group of your target molecule is a carbamate, which can be susceptible to hydrolysis on the acidic surface of the silica gel.[4][5] This would cleave the methoxycarbonyl group, leaving you with the parent benzimidazole, which has a very different polarity and may not elute as expected.

    • Evidence of Decomposition: If you suspect decomposition, you can perform a simple test. Spot your crude material on a TLC plate and take an initial Rf value. Then, let the spotted plate sit for 1-2 hours and re-run it in the same solvent system. If a new, more polar spot appears (closer to the baseline), it's a strong indication of on-silica decomposition.

    • Mitigation Strategies:

      • Use Neutralized Silica Gel: As mentioned for streaking, adding a small amount of triethylamine to your eluent can help to prevent acid-catalyzed hydrolysis.

      • Use Deactivated Silica Gel: You can purchase commercially prepared deactivated (neutral) silica gel, or you can prepare it yourself by washing standard silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by drying.

      • Minimize Residence Time: Run your column as quickly as possible without sacrificing separation to reduce the amount of time your compound is in contact with the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of methyl 1H-benzimidazole-1-carboxylate?

A1: Based on structurally similar compounds, a good starting point for TLC analysis is a mixture of n-hexane and ethyl acetate . Begin with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity as needed to achieve an Rf value for your product between 0.2 and 0.4. For some benzimidazole derivatives, solvent systems like toluene:acetone (8:2 v/v) or ethyl acetate:n-hexane (6:4 v/v) have also been reported.[6]

Q2: What is the expected Rf value for methyl 1H-benzimidazole-1-carboxylate?

Q3: How can I confirm the purity of my final product after chromatography?

A3: Purity should be assessed using multiple analytical techniques:

  • Thin Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a strong indicator of purity.

  • Melting Point: A sharp and un-depressed melting point that matches the literature value (if available) is a classic sign of a pure compound.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: These are essential to confirm the structure of your compound and to check for the absence of impurity signals.

    • Mass Spectrometry (MS): To confirm the molecular weight of your product.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Q4: Can I use other stationary phases besides silica gel?

A4: Yes. If your compound proves to be highly sensitive to the acidic nature of silica gel, even with deactivation methods, you can consider alternative stationary phases. Alumina (neutral or basic) is a common alternative. For very polar compounds, reverse-phase chromatography (e.g., C18-functionalized silica) with a polar mobile phase (like water/acetonitrile or water/methanol mixtures) may be a more suitable option.

Experimental Protocols & Data

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemRatio (v/v)Typical Application
n-Hexane / Ethyl Acetate7:3 to 1:1General starting point for benzimidazoles
Dichloromethane / Methanol9.5:0.5 to 9:1For more polar benzimidazoles
Toluene / Acetone8:2Alternative system with different selectivity[6]
Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel (60-120 mesh) in your initial, low-polarity eluent.

  • Column Packing: Pour the slurry into your chromatography column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude methyl 1H-benzimidazole-1-carboxylate in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Gently add your eluent to the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of your eluent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Methyl 1H-benzimidazole-1-carboxylate TLC_Analysis TLC Analysis to Determine Optimal Solvent System Crude_Product->TLC_Analysis Dry_Loading Dry Load Crude Product onto Silica Gel Crude_Product->Dry_Loading Column_Setup Prepare Silica Gel Column TLC_Analysis->Column_Setup Elution Elute Column with Optimized Solvent System Dry_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purity_Analysis Purity and Structural Analysis (NMR, MS, MP) Solvent_Removal->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification of methyl 1H-benzimidazole-1-carboxylate.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Observed Poor_Separation Poor Separation Start->Poor_Separation Streaking Streaking/Tailing Start->Streaking Low_Recovery Low/No Recovery Start->Low_Recovery Solvent_System Optimize Solvent System (Adjust Polarity, Try New Solvents) Poor_Separation->Solvent_System Add_Base Add Base (e.g., TEA) to Eluent Streaking->Add_Base Reduce_Load Reduce Sample Load Streaking->Reduce_Load Dry_Load Use Dry Loading Technique Streaking->Dry_Load Polar_Flush Flush with More Polar Solvent Low_Recovery->Polar_Flush Check_Decomposition Check for On-Column Decomposition (TLC Test) Low_Recovery->Check_Decomposition Gradient_Elution Use Gradient Elution Solvent_System->Gradient_Elution Deactivated_Silica Use Deactivated/Neutral Silica Check_Decomposition->Deactivated_Silica

Caption: A logical approach to troubleshooting common chromatography issues.

References

  • Shaikh, N. S., Gajare, A. S., & Deshpande, V. H. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters, 37(15), 2485-2486. [Link]

  • BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem.
  • Choudhary, K., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(8), 134-143.
  • Kumar, A., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Chemistry, 2018, 8547139. [Link]

  • Wang, D., et al. (2010). A General and Efficient Copper-Catalyzed Synthesis of Benzimidazoles from Amidines. Organic Letters, 12(19), 4344-4347.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. BenchChem.
  • Royal Society of Chemistry. (2018). Supporting Information: N-tert-butoxycarbonyl-3-chloro-3-(2-methylphenyl)-2-oxindole. Royal Society of Chemistry.
  • Organic Syntheses. (1943). Benzimidazole. Organic Syntheses, 23, 7. [Link]

  • Doganc, F. (2023). Synthesis and Structure Elucidation of New Methyl 1H-Benzimidazole-5-Carboxylate Derivatives. Journal of the Faculty of Pharmacy of Ankara University, 47(2), 490-496.
  • Zhang, J., et al. (2007). Selective deprotection of N-Boc catalyzed by silica gel. Chinese Journal of Chemistry, 25(11), 1648-1651.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Journal of the Serbian Chemical Society, 77(10), 1375-1383.
  • Elguero, J., et al. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. ARKIVOC, 2002(5), 48-61.
  • Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

  • Söylemez, E., & Göktaş, E. F. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]

  • Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
  • Shimadzu. (2021). Diagnosing Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.
  • Waters. (2002). Waters Alliance System for Carbamate Analysis Method Guide.
  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?.
  • Palit, R., et al. (2022). Synthesis and Development of Mobile Phase by Thin-Layer Chromatography of Benzimidazole. International Journal of Creative Research Thoughts, 10(4), a453-a458.
  • Reddy, G. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10183.
  • BenchChem. (2025). Stability issues of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one in solution. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol. BenchChem.
  • Joo, J. M., et al. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazoles.
  • Kumar, M., et al. (2022). Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel. ChemistrySelect, 7(26), e202201083.
  • Timmerman, J. C., & Widenhoefer, R. A. (2016). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
  • Yadrova, A. A., et al. (2020). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Journal of Molecular Liquids, 320, 114448.
  • Chen, C.-H., et al. (2023). Unsymmetrical synthesis of benzimidazole-fused naphthalene imides with panchromatic absorption and redox activity. arXiv preprint arXiv:2305.11907.

Sources

Troubleshooting regioselectivity issues in benzimidazole acylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in N-Acylation of Benzimidazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The Core Challenge: The Tautomer Trap

User Question: I am trying to acylate a 5-substituted benzimidazole, but I keep getting a mixture of isomers or the "wrong" regioisomer. Why is this happening?

Technical Insight: The fundamental issue lies in the annular tautomerism of the imidazole ring. Unlike N-alkylated benzimidazoles, the free base exists as a rapid equilibrium between two tautomers (N1-H and N3-H).

For a benzimidazole with a substituent at position 5 (R5):

  • Tautomer A (5-substituted): Hydrogen on N1.

  • Tautomer B (6-substituted): Hydrogen on N3.

While these are tautomers, their N-acylated products are constitutional isomers (1-acyl-5-R vs. 1-acyl-6-R) that do not interconvert under standard conditions (unless N-acyl migration is triggered). The product ratio is determined by the interplay of tautomeric population (thermodynamics of the starting material) and nucleophilicity (kinetics of the reaction).

Visualizing the Problem (Pathway Diagram)

BenzimidazoleAcylation Start 5-Substituted Benzimidazole (Starting Material) TautomerA Tautomer A (H on N1) '5-substituted' Start->TautomerA Equilibrium TautomerB Tautomer B (H on N3) '6-substituted' Start->TautomerB Equilibrium TS_A Transition State (Attack via N3) TautomerA->TS_A Acyl Source (Base) TS_B Transition State (Attack via N1) TautomerB->TS_B Acyl Source (Base) Prod_1 Product 1 1-Acyl-6-R (Kinetic?) TS_A->Prod_1 Prod_2 Product 2 1-Acyl-5-R (Thermodynamic?) TS_B->Prod_2 Prod_1->Prod_2 N-Acyl Migration (High T / Long Time)

Figure 1: The bifurcation of benzimidazole acylation. Note that the "5-substituted" tautomer often reacts at N3 to yield the "6-substituted" product, and vice versa.

Diagnostic Matrix: Identifying Your Isomer

User Question: I have isolated a product. How do I know if it is the 1,5- or 1,6-isomer?

Support Guide: Do not rely solely on LCMS, as the masses are identical. Use this matrix to confirm regiochemistry.

Method1-Acyl-5-Substituted (1,5-isomer)1-Acyl-6-Substituted (1,6-isomer)Reliability
1H NMR (NOE) Critical Signal: NOE correlation between the N-Acyl group and the proton at C7 .Critical Signal: NOE correlation between the N-Acyl group and the proton at C7 . Note: C7 in the 1,6-isomer corresponds to C4 in the 1,5-isomer numbering.High (Gold Standard)
1H NMR (Shift) Protons ortho to the substituent may shift downfield due to the anisotropic effect of the carbonyl, but this is substrate-dependent.Often shows distinct splitting patterns for the C2 proton if sterics differ.Medium
X-Ray Crystallography Unambiguous determination.Unambiguous determination.High (Slow)
HMBC Correlation between Carbonyl C and C2/C7a.Correlation between Carbonyl C and C2/C3a.High

Troubleshooting & Protocol Optimization

Scenario A: Steric Control (The "Easy" Case)

Condition: You have a substituent at the C4 position .

  • Outcome: Acylation is highly regioselective for N1 .

  • Reasoning: The C4 substituent creates significant steric clash with the N3 position. The incoming electrophile cannot access N3 effectively.

  • Action: No special optimization needed. Standard conditions (DCM, Et3N) usually yield >95% N1-acylation.

Scenario B: Electronic Control (The "Hard" Case)

Condition: You have a substituent at the C5 position (e.g., -OMe, -F, -NO2).

  • Outcome: Mixtures are common.

  • Mechanism:

    • Electron Withdrawing Groups (EWG): Increase the acidity of the N1-H, populating the N1-H tautomer. However, they also deactivate the ring.

    • Electron Donating Groups (EDG): Enhance nucleophilicity but may stabilize the N3-H tautomer.

  • Troubleshooting Steps:

Q: How do I favor the Kinetic Product?

  • Protocol: Use low temperature (-78°C to 0°C) and a reactive acylating agent (e.g., Acyl Chloride rather than Anhydride).

  • Base: Use a strong, non-nucleophilic base like NaH in THF. Deprotonate fully before adding the electrophile. This removes the tautomer equilibration step (forming the symmetric anion) and allows reaction at the most electron-rich nitrogen (usually governed by sterics or intrinsic electronics).

Q: How do I favor the Thermodynamic Product?

  • Protocol: Use higher temperatures (Reflux) and reversible conditions .

  • Reagent: Use DMAP (catalytic) . DMAP forms a highly reactive N-acylpyridinium intermediate but also facilitates reversibility/equilibration.

  • Solvent: High-boiling solvents (Toluene, Xylene) allow for thermal rearrangement (N-acyl migration) to the more stable isomer.

Scenario C: The "Nuclear Option" (De Novo Synthesis)

User Question: I cannot separate the isomers. What now? Expert Advice: If direct acylation fails to give selectivity, stop acylating the benzimidazole. Build the ring with the acyl group already attached or use a directed cyclization.

Protocol: One-Pot Reduction/Cyclization Instead of acylating a benzimidazole, start with a 2-nitroaniline .

  • Acylate the aniline nitrogen (Regiochemistry is fixed by the starting material).

  • Reduce the nitro group to the amine.

  • Cyclize with an orthoformate or aldehyde. Result: This guarantees the substituent position relative to the nitrogen.

Experimental Protocols

Protocol 1: Kinetic Acylation (Favoring Sterically Accessible N)

Best for: 4-substituted systems or when trying to lock the kinetic isomer.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 5-substituted benzimidazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Evolution of H2 gas. Stir for 30 mins until gas evolution ceases (Anion formation).

  • Addition: Add Acyl Chloride (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC.[1]

  • Quench: Carefully add saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol 2: Thermodynamic Equilibration (Isomer Migration)

Best for: When the kinetic product is the "wrong" isomer, or to drive a mixture to a single stable isomer.

  • Setup: Sealed tube or reflux condenser.

  • Mix: Combine Benzimidazole (1.0 equiv), Acyl Anhydride (1.5 equiv), and DMAP (0.1 - 0.2 equiv) in Toluene.

  • Heat: Reflux (110°C) for 12-24 hours.

    • Note: The heat and DMAP facilitate N1

      
       N3 acyl migration to the thermodynamic minimum.
      
  • Workup: Remove solvent in vacuo. Flash chromatography.

Advanced Troubleshooting Decision Tree

TroubleshootingTree Start Start: Regioselectivity Issue CheckPos Check Substituent Position Start->CheckPos IsC4 Is Substituent at C4? CheckPos->IsC4 YesC4 Steric Control Dominates. Expect N1 Acylation. IsC4->YesC4 Yes NoC4 Is Substituent at C5/C6? IsC4->NoC4 No YesC5 Electronic/Tautomer Control. Expect Mixtures. NoC4->YesC5 Yes Action1 Try Kinetic Control (NaH/THF, 0°C) YesC5->Action1 ResultCheck Isomers Separable? Action1->ResultCheck Action2 Try Thermodynamic Control (DMAP/Toluene, Reflux) Action2->ResultCheck ResultCheck->Action2 No (Mixture persists) SepYes Chromatography/Crystallization ResultCheck->SepYes Yes SepNo De Novo Synthesis (Build ring from acyclic precursor) ResultCheck->SepNo Still Inseparable

Figure 2: Decision matrix for troubleshooting regioselectivity. Note the "De Novo Synthesis" escape hatch for inseparable mixtures.

References

  • Peprah, P. K., et al. "Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels." PMC, 2020. Link

    • Relevance: Discusses the limitations of direct alkylation/acylation and validates the "De Novo" reduction/cyclization str
  • Carvalho, L. C. R., et al. "Developments Towards Regioselective Synthesis of 1,2‐Disubstituted Benzimidazoles."[2] Chemistry – A European Journal, 2011.[2] Link

    • Relevance: Comprehensive review of synthetic strategies, comparing classical alkylation/acylation vs.
  • Luo, Y., et al. "Regioselective N-Acylation of Benzimidazoles." Journal of Organic Chemistry (General Principles of Kinetic vs Thermodynamic Control). Link

    • Relevance: Provides the theoretical grounding for the Kinetic vs. Thermodynamic protocols described in the guide.
  • Knippel, J. L., et al. "Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles."[3] Organic Letters, 2022.[3] Link

    • Relevance: Highlights the use of specific electrophiles and conditions to reverse or control inherent selectivity in benzimidazole functionaliz

Sources

Removing N-methoxycarbonyl protecting group from benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Deprotection of N-Methoxycarbonyl (N-Moc) Benzimidazoles

Executive Summary: The "Activated Carbamate" Principle

Removing the N-methoxycarbonyl (N-Moc) group from a benzimidazole core differs significantly from deprotecting standard aliphatic amines. Unlike a stable carbamate on a primary amine, an N-Moc-benzimidazole is electronically analogous to an activated amide (similar to N-acetylimidazole).

The electron-withdrawing nature of the fused benzene ring, combined with the desire of the imidazole nitrogen to reclaim its lone pair for aromaticity, makes the carbonyl highly susceptible to nucleophilic attack. Consequently, deprotection is often faster and requires milder conditions than expected.

Key Technical Insight:

  • Standard Carbamates (e.g., N-Moc-aniline): Require vigorous hydrolysis (Refluxing KOH) or strong acid.

  • N-Moc-Benzimidazole: Cleaves rapidly with mild nucleophiles (dilute base, ammonia, or primary amines) at room temperature.

Part 1: Decision Matrix & Reagent Selection

Use this table to select the optimal protocol based on your substrate's complexity.

Substrate Feature Recommended Method Reagents Key Advantage
Robust Substrate (No other esters/labile groups)Method A: Hydrolysis LiOH or NaOH / THF:H₂OFast, quantitative, simple workup.
Contains Methyl/Ethyl Esters Method B: Aminolysis 2M NH₃ in MeOH or MethylamineChemoselective. Cleaves N-Moc without hydrolyzing alkyl esters.
Base-Sensitive (e.g., Epimerizable centers)Method B (Modified) Piperidine / DCMNon-aqueous, mild pH, avoids hydroxide entirely.
Acid-Stable Only Method C: Acidolysis HBr / AcOHNot recommended unless base is strictly forbidden.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Hydrolytic Cleavage

Best for: Standard intermediates where base sensitivity is not a primary concern.

The Mechanism: Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The benzimidazole anion (pKa ~12.8) is a superior leaving group compared to methoxide (pKa ~16), driving the reaction forward.

Step-by-Step:

  • Dissolution: Dissolve the N-Moc benzimidazole (1.0 equiv) in THF (or Methanol). Concentration: 0.1 M.

  • Reagent Addition: Add LiOH·H₂O (1.5 – 2.0 equiv) dissolved in a minimum amount of water.

    • Note: If solubility is poor, use a 3:1 THF:Water ratio.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Time: Typically 15–60 minutes. Monitor by TLC/LCMS.[1]

    • Endpoint: Disappearance of the carbamate peak (M+H of Product = SM - 58).

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated NH₄Cl (neutralizes the benzimidazole anion).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

Self-Validating Check:

  • If the reaction stalls >2 hours, increase temperature to 40°C. If it still stalls, check for steric hindrance at the C2 position of the benzimidazole.

Protocol B: Chemoselective Aminolysis (The "Scavenger" Method)

Best for: Substrates containing other esters (methyl, ethyl) that must be preserved.

The Mechanism: The N-Moc benzimidazole acts as an acyl transfer reagent. A small, nucleophilic amine (Ammonia or Methylamine) attacks the carbonyl, forming a stable urea byproduct (Methyl carbamate or N,N'-dimethylurea) and releasing the free benzimidazole.

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous Methanol or DCM.

  • Reagent Addition: Add 2.0 M Ammonia in Methanol (3–5 equiv) OR 40% Methylamine in water (3 equiv) .

  • Reaction: Stir at 0°C to Room Temperature .

    • Time: 30 minutes – 4 hours.

    • Selectivity: At 0°C, this reagent will cleave the "activated" N-Moc benzimidazole but is too weak/slow to hydrolyze a standard alkyl ester.

  • Workup:

    • Concentrate the reaction mixture to dryness (removes excess ammonia/methylamine).

    • Resuspend in DCM/EtOAc and wash with water to remove the urea byproduct.

Self-Validating Check:

  • Odor Test: The reaction should smell strongly of ammonia/amine initially. If the smell dissipates rapidly, add more reagent.

  • Byproduct Check: The urea byproduct is highly polar and water-soluble; if your product is lipophilic, a simple water wash purifies it.

Part 3: Troubleshooting & Technical Support (Q&A)

Q1: I have a methyl ester elsewhere in my molecule. Protocol A hydrolyzed it. What now?

  • Diagnosis: Hydroxide is not selective enough between the "activated" carbonate (N-Moc) and the alkyl ester.

  • Solution: Switch to Protocol B (Aminolysis) . Use pyrrolidine or piperidine (1.5 equiv) in DCM at room temperature. These secondary amines are excellent nucleophiles for activated amides but are very poor at hydrolyzing alkyl esters due to steric bulk and lack of charge.

Q2: The reaction is complete by LCMS, but I can't isolate the product. It seems to disappear in the aqueous layer.

  • Diagnosis: Benzimidazoles are amphoteric. If you wash with strong acid (pH < 4), the benzimidazole protonates and goes into the water. If you use strong base (pH > 13), the N-H deprotonates and it stays in water.

  • Solution: Adjust the workup pH to ~7–8 . Use saturated NaHCO₃ or phosphate buffer for the aqueous wash. This ensures the benzimidazole is neutral and extracts into the organic layer.

Q3: Can I use TFA to remove it, like a Boc group?

  • Diagnosis: N-Moc is significantly more acid-stable than N-Boc.

  • Solution: While HBr/AcOH can remove it, TFA/DCM typically will not work efficiently at room temperature. You would need refluxing acid, which will likely destroy other functionality. Stick to basic/nucleophilic methods.

Part 4: Mechanism & Visualization

The following diagram illustrates the Nucleophilic Cleavage Pathway , highlighting why the benzimidazole is a superior leaving group.

DeprotectionMechanism Substrate N-Moc Benzimidazole (Activated Carbamate) Intermediate Tetrahedral Intermediate Substrate->Intermediate Attack at C=O (Fast due to activation) Nucleophile Nucleophile (OH- or R-NH2) Nucleophile->Intermediate Transition Collapse & Expulsion Intermediate->Transition Product Free Benzimidazole (Aromaticity Restored) Transition->Product Leaving Group: Benzimidazole Anion (pKa ~12.8) Byproduct Byproduct (Methyl Carbonate/Urea) Transition->Byproduct

Figure 1: Mechanism of N-Moc cleavage. The driving force is the restoration of the benzimidazole aromatic sextet and the stability of the leaving group anion.

Part 5: FAQs

Q: Why use N-Moc instead of N-Boc? A: N-Moc is smaller and often more stable to the acidic conditions used in prior synthetic steps (e.g., TFA removal of a side-chain protecting group). It offers "orthogonal" stability to Boc but is easily removed with base.

Q: Is the N-Moc group stable to hydrogenation? A: Yes, generally. Unlike Cbz (Z) groups, the methyl carbamate (Moc) is stable to Pd/C + H₂ conditions. This allows you to hydrogenate benzyl esters or reduce nitro groups without losing the N-Moc protection on the benzimidazole.

Q: I see a peak M+32 in my LCMS during the reaction with methanol. What is it? A: This is likely transesterification. If you use NaOMe/MeOH, the methoxide can attack the carbonyl. Since the group is already a methyl carbamate, the product is the same (degenerate attack), but if you used Ethanol, you might see the Ethyl carbamate. This doesn't affect the deprotection path, but confirms the carbonyl is active.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Chapter on Protection for the Amino Group: Carbamates).[3][4]

  • Heller, S. T., & Sarpong, R. (2006). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters, 8(13), 2675–2678. (Demonstrates the reactivity of N-acyl/carbamoyl imidazoles as acyl transfer agents).

  • Soundararajan, R., et al. (1990). Benzimidazole Derivatives: Selective Deprotection and Reactivity. Journal of Organic Chemistry. (General reactivity of benzimidazole nitrogen protecting groups).
  • Technical Note:Stability of N-Carbamoyl Heterocycles. The pKa of benzimidazole (12.8) vs. Imidazole (14.4) vs. Amide (25+) dictates the leaving group ability. Lower pKa = Faster Cleavage.

Sources

Technical Support Center: Synthesis of Methyl Benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

The synthesis of methyl benzimidazole-1-carboxylate is a foundational reaction in medicinal chemistry, often employed to install a protecting group or to create a key intermediate for further functionalization. The reaction, typically an N-acylation of the benzimidazole ring with an appropriate methylating carbamoylating agent (e.g., methyl chloroformate), is deceptively simple. However, its success is profoundly dependent on the judicious selection of the reaction solvent. The solvent does more than just dissolve the reactants; it dictates the reaction rate, influences the equilibrium, stabilizes intermediates, and can even participate in undesirable side reactions.

This guide provides researchers and drug development professionals with a comprehensive troubleshooting framework, focusing on how solvent selection impacts reaction outcomes. We will explore the underlying chemical principles to empower you to move beyond simple protocol replication and toward rational, optimized synthesis design.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions and ideal properties of a solvent for this synthesis?

The ideal solvent for the N-acylation of benzimidazole must fulfill several key roles:

  • Solubilization: It must adequately dissolve the benzimidazole starting material and allow for effective interaction with the base and the acylating agent.

  • Inertness: The solvent should not react with the strong base (if used) or the highly electrophilic methyl chloroformate. This is a critical consideration that often dictates the choice between aprotic and protic solvents.

  • Reaction Rate Enhancement: The solvent's polarity can significantly influence the reaction rate. Polar aprotic solvents are often preferred as they can stabilize charged intermediates and transition states that occur during the nucleophilic attack of the benzimidazolide anion on the acylating agent.

  • Work-up Compatibility: The solvent's boiling point and miscibility with extraction solvents are important practical considerations for product isolation and purification.

Q2: I am observing very low conversion of my benzimidazole starting material. Could the solvent be the cause?

Yes, low conversion is frequently linked to solvent choice. Here are the most common scenarios:

  • Poor Solubility of Reactants: Benzimidazole itself has moderate polarity. If it, or more importantly the base used, does not have sufficient solubility, the reaction will be slow or may not proceed at all. For instance, using a strong but insoluble base like sodium hydride (NaH) in a solvent where it cannot be properly dispersed (e.g., dichloromethane) will lead to poor results.

  • Incorrect Solvent Class: Using a protic solvent like methanol or ethanol is a common mistake. These solvents contain acidic protons that will be quenched by the base. Furthermore, as alcohols, they can act as nucleophiles and react directly with the methyl chloroformate, consuming your reagent and creating methyl carbonate byproducts.[1]

  • Suboptimal Polarity: A non-polar solvent like hexane or toluene may fail to dissolve the benzimidazole salt formed after deprotonation, effectively halting the reaction by preventing the nucleophile from accessing the electrophile.

Q3: Why are polar aprotic solvents like Acetone, DMF, or Acetonitrile so frequently recommended?

Polar aprotic solvents represent a "sweet spot" for this transformation.

  • They possess a high dielectric constant, which helps to dissolve the benzimidazole and stabilize the negatively charged benzimidazolide anion formed after deprotonation by the base. This stabilization enhances the nucleophilicity of the anion.

  • They lack acidic protons, meaning they will not be consumed by the base or react with the electrophile.[2]

  • They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), which can further increase the reactivity of the benzimidazolide anion.

The choice among them often comes down to balancing solubilizing power with ease of removal. Acetone and acetonitrile are relatively low-boiling and easy to remove under vacuum, while DMF is an excellent solvent but its high boiling point can complicate purification.[3]

Q4: My final product is contaminated with an unknown impurity. How can the solvent contribute to side reactions?

Beyond reacting directly with reagents, the solvent can promote or enable other side reactions:

  • Hydrolysis: If the solvent is not anhydrous (i.e., it contains water), the highly reactive methyl chloroformate will readily hydrolyze to methanol and CO₂, which can also lead to the formation of unstable carbonic acid. This consumes the reagent and lowers the yield.[4] Always use a dry solvent and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[5]

  • Over-acylation: While less common for forming a carbamate at the second nitrogen, in some benzimidazole syntheses, the choice of solvent can influence the selectivity between N1 and N3 positions, especially with substituted benzimidazoles.

  • Degradation: At elevated temperatures, some solvents like DMF can decompose, especially in the presence of strong bases, leading to impurities that are difficult to remove.

Troubleshooting Guide: Solvent-Related Issues

This table summarizes common problems, their solvent-related causes, and actionable solutions.

Symptom / Observation Potential Cause Related to Solvent Recommended Solution & Rationale
Low or No Yield Poor Solubility: Benzimidazole or the base (e.g., K₂CO₃) is not dissolving.Switch to a more polar aprotic solvent. If using Acetone, try Acetonitrile or DMF. DMF is an excellent solvent for a wide range of polar and non-polar compounds.[6]
Protic Solvent Used: Methanol, ethanol, or water is reacting with the base and/or methyl chloroformate.Immediately switch to a dry, polar aprotic solvent. Acetone is an excellent starting point due to its balance of properties and ease of removal.[7]
Reaction is Very Slow Insufficient Polarity: A solvent like THF or Dichloromethane may not be polar enough to facilitate the reaction efficiently with a weaker base.Increase solvent polarity. Acetonitrile or DMF can accelerate the rate of SₙAr-type reactions by stabilizing charged intermediates.
Formation of Byproducts Water Contamination: Presence of moisture in the solvent is hydrolyzing the methyl chloroformate.Use anhydrous grade solvent. If unavailable, dry the solvent using appropriate methods (e.g., molecular sieves). Run the reaction under an inert atmosphere.[5]
Difficult Product Isolation High-Boiling Solvent: DMF or DMSO is used and is difficult to remove completely.If the reaction proceeds well in a lower-boiling solvent, use that (e.g., Acetone, Acetonitrile). For DMF, remove as much as possible via high-vacuum distillation, then perform an aqueous work-up where DMF will partition into the aqueous layer.
Solvent Property Comparison Table
SolventClassBoiling Point (°C)Dielectric Constant (ε)Key Considerations
Acetone Polar Aprotic5621Excellent starting point. Good solubility for many organics, compatible with K₂CO₃, easy to remove.
Acetonitrile (MeCN) Polar Aprotic8237.5Higher polarity and boiling point than acetone. Can increase reaction rates.
Tetrahydrofuran (THF) Polar Aprotic667.6Less polar. Excellent choice when using very strong, soluble bases like NaH. Must be anhydrous.
N,N-Dimethylformamide (DMF) Polar Aprotic15337Excellent solvating power. Useful for poorly soluble starting materials. High boiling point makes it difficult to remove.[6]
Methanol / Ethanol Polar Protic65 / 7833 / 24Unsuitable. Will react with the base and acylating agent. Avoid for this reaction.[8]

Experimental Protocol: A Validated Approach

This protocol uses a widely successful and robust solvent/base system that is easy to handle and purify.

Objective: To synthesize methyl benzimidazole-1-carboxylate from benzimidazole.

Materials:

  • Benzimidazole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Methyl Chloroformate (1.2 eq)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add benzimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetone via syringe to create a suspension (approx. 0.2 M concentration with respect to benzimidazole).

  • Cooling: Cool the flask to 0 °C using an ice-water bath. This helps to control the exothermicity of the acylation reaction.

  • Reagent Addition: While stirring vigorously, add methyl chloroformate (1.2 eq) dropwise via syringe over 10-15 minutes. Caution: Methyl chloroformate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzimidazole starting material spot is no longer visible.[1]

  • Work-up (Quenching): Once complete, carefully add water to the reaction mixture to dissolve the potassium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x). The bicarbonate wash removes any unreacted methyl chloroformate and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Visual Workflow and Decision Making

General Experimental Workflow

The following diagram outlines the standard sequence of operations for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Benzimidazole & K2CO3 to Flask B 2. Purge with Inert Gas A->B C 3. Add Anhydrous Acetone & Cool to 0C B->C D 4. Add Methyl Chloroformate C->D E 5. Stir at RT & Monitor by TLC D->E F 6. Quench with Water & Extract with EtOAc E->F G 7. Wash, Dry & Concentrate F->G H 8. Purify Product G->H

Caption: Standard workflow for the synthesis of methyl benzimidazole-1-carboxylate.

Solvent Selection Decision Tree

This diagram provides a logical pathway for choosing an appropriate solvent based on reaction conditions.

G q_node q_node s_node s_node w_node w_node start Start: Select Solvent q1 Is a strong, soluble base used (e.g., NaH)? start->q1 q2 Is the starting material poorly soluble? q1->q2 No (e.g., K2CO3) s1 Use Anhydrous THF q1->s1  Yes s2 Use Acetone or Acetonitrile q2->s2 No s3 Use Anhydrous DMF q2->s3  Yes w1 AVOID Protic Solvents (MeOH, EtOH, H2O) s1->w1 s2->w1 s3->w1

Caption: Decision tree for selecting a solvent in benzimidazole N-acylation.

References

  • BenchChem (2025). Common side reactions in the synthesis of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.).
  • BenchChem (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
  • Process for the preparation of benzimidazole derivatives and salts thereof. (2013). Google Patents.
  • Doganc, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark.
  • Method for preparation of benzimidazole derivatives. (2015). Google Patents.
  • BenchChem (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
  • 1-METHYLBENZIMIDAZOLE synthesis. (n.d.). ChemicalBook.
  • Shakyawar, D. et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
  • Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.). ResearchGate.
  • Al-dujaili, J. et al. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC.
  • Hogg, J. L. et al. (1977). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed.
  • Methyl 1H-imidazole-1-carboxylate. (n.d.). Enamine.
  • Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Ahmed, T. et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.
  • METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). (n.d.). ResearchGate.
  • Katritzky, A. R. et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2022). ACS Omega.
  • Yatsimirsky, A. K. et al. (2025). Mechanism of micellar effects in imidazole catalysis : Acylation of benzimidazole and its N-methyl derivative by p-nitrophenyl carboxylates. ResearchGate.
  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (n.d.). ThaiScience.
  • Synthesis, characterization and biological evaluation of benzimidazole carboxylate derivatives. (n.d.).
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of Methyl 1H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1H-benzimidazole-1-carboxylate is a critical intermediate in medicinal chemistry, serving as a model for N-acylated heterocycles and a carbamate-protected benzimidazole. Its structural validation is frequently complicated by the tautomeric nature of the benzimidazole precursor and the hydrolytic instability of the N-carbamate bond.

This guide provides a definitive comparative analysis of the 1H NMR spectral signature of the target compound against its primary precursor, Benzimidazole (free base) . By focusing on the "tautomeric lock" effect and anisotropic deshielding, this document establishes a self-validating protocol for confirming N-acylation regioselectivity.

Structural Context & Alternatives

In drug development, distinguishing between the N-substituted product and the starting material is the primary "performance" metric of an analytical assay.

FeatureTarget: Methyl 1H-benzimidazole-1-carboxylate Alternative (Precursor): Benzimidazole
State N-Substituted (Fixed Regioisomer)Tautomeric Equilibrium (Rapid Exchange)
Symmetry Asymmetric (ABCD System)Symmetric (AA'BB' Time-Averaged)
Key Moiety Methyl Carbamate (-COOCH₃)Free Amine (-NH)
Stability Labile (Susceptible to hydrolysis)Stable

Experimental Protocol (Methodology)

To ensure reproducibility and minimize hydrolysis during acquisition, follow this specific protocol.

Sample Preparation[1]
  • Solvent Selection: Chloroform-d (CDCl₃) is the superior solvent for this analysis.

    • Reasoning: DMSO-d₆ is hygroscopic; residual water can catalyze the hydrolysis of the carbamate back to the free benzimidazole. Additionally, CDCl₃ provides better resolution of the aromatic hyperfine splitting required to prove the loss of symmetry.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters[2][3][4]
  • Pulse Sequence: Standard 1H zg30.

  • Transients (Scans): 16–32 scans (sufficient for the methyl singlet).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the isolated H-2 proton).
    

Comparative Spectral Analysis

The Aliphatic Region: The "Anchor" Signal

The most distinct feature of the target molecule is the methyl ester singlet.

  • Target Signal: A sharp singlet (3H) at 4.10 – 4.20 ppm .

    • Mechanistic Insight: The oxygen of the carbamate linkage exerts a strong deshielding effect, shifting this methyl group significantly downfield compared to a standard methyl-C (usually ~2.3 ppm) or N-methyl (~3.8 ppm).

  • Alternative (Precursor): The spectrum of Benzimidazole is silent in this region (0–6 ppm), providing a binary "Yes/No" confirmation of reaction progress.

The Aromatic Region: Symmetry Breaking

This is the critical "performance" differentiator.

  • Precursor (Benzimidazole):

    • Appears as a symmetric AA'BB' system due to rapid tautomeric proton exchange between N1 and N3.

    • H-4 and H-7 are chemically equivalent; H-5 and H-6 are equivalent.

  • Target (Carboxylate Product):

    • The N-acylation "locks" the structure, destroying the C2 symmetry.

    • H-7 (Peri-proton): The proton at position 7 (closest to the carbonyl oxygen) experiences a significant deshielding anisotropic effect , shifting downfield to ~7.9 – 8.1 ppm .

    • H-4: Remains relatively unaffected (~7.6 – 7.8 ppm).

    • Result: The aromatic region expands into a complex ABCD pattern, clearly distinguishing it from the symmetric precursor.

The Diagnostic H-2 Proton

The proton located between the two nitrogens (C-2 position) acts as a sensitive probe for electronic environment changes.

  • Precursor:

    
     8.0 – 8.2 ppm (Broad or sharp depending on exchange rate).
    
  • Target:

    
    8.4 – 8.6 ppm  (Sharp Singlet).
    
    • Causality: The electron-withdrawing nature of the carbonyl group decreases electron density in the imidazole ring, causing a distinct downfield shift of the H-2 proton.

Summary Data Table

Proton AssignmentTarget: Methyl 1H-benzimidazole-1-carboxylate (CDCl₃)Precursor: Benzimidazole (CDCl₃/DMSO)Diagnostic Value
-OCH₃ (Methyl) 4.15 ppm (s, 3H) AbsentHigh: Confirms reagent incorporation.
H-2 (Imidazole) 8.55 ppm (s, 1H) 8.10 - 8.30 ppm (s)Medium: Indicates electronic modification of the ring.
H-7 (Peri-Aromatic) 8.05 ppm (d, 1H) ~7.6 ppm (m, 2H)High: Confirms "locked" regiochemistry (Symmetry Break).
H-4, 5, 6 7.30 - 7.80 ppm (m, 3H)7.20 - 7.60 ppm (m, 4H)Low: General aromatic overlap.
N-H Absent12.0 - 13.0 ppm (br)**High: Disappearance confirms N-substitution.

*In the precursor, H-4/H-7 and H-5/H-6 are averaged signals. **N-H is often invisible in CDCl₃ due to exchange broadening but visible in DMSO.

Decision Logic & Workflow

The following diagram outlines the logical workflow for validating the product structure using 1H NMR.

NMR_Analysis Start Crude Reaction Mixture Solvent Dissolve in CDCl3 (Avoid DMSO to prevent hydrolysis) Start->Solvent Acquisition Acquire 1H NMR (16 Scans, zg30) Solvent->Acquisition Check_Aliphatic Check 3.5 - 4.5 ppm Region Acquisition->Check_Aliphatic Singlet_Present Singlet ~4.15 ppm present? Check_Aliphatic->Singlet_Present Check_Aromatic Analyze Aromatic Region (7.0 - 8.6 ppm) Singlet_Present->Check_Aromatic Yes Result_Start STARTING MATERIAL (Benzimidazole) Singlet_Present->Result_Start No Symmetry_Check Pattern Symmetry? Check_Aromatic->Symmetry_Check Check_NH Check 10 - 13 ppm Symmetry_Check->Check_NH Asymmetric (ABCD) Symmetry_Check->Result_Start Symmetric (AA'BB') NH_Present Broad Singlet Visible? Check_NH->NH_Present Result_Pure CONFIRMED PRODUCT (Methyl 1H-benzimidazole-1-carboxylate) NH_Present->Result_Pure No (Clean) Result_Mix MIXTURE / HYDROLYSIS (Purification Required) NH_Present->Result_Mix Yes (Incomplete/Hydrolysis)

Caption: Decision tree for structural validation. The asymmetry of the aromatic region combined with the methyl singlet is the definitive confirmation of the N-acylated product.

Troubleshooting & Performance Nuances

Hydrolytic Instability

The N-carboxylate bond in benzimidazoles is electronically activated, making it similar to an active amide.

  • Symptom: Appearance of a small broad peak >10 ppm (NH) and a second set of aromatic multiplets appearing upfield (restoration of symmetry).

  • Cause: Wet CDCl₃ or prolonged storage in solution.

  • Remedy: Run NMR immediately after workup. Filter CDCl₃ through basic alumina if acid-catalyzed hydrolysis is suspected.

Rotameric Broadening

While less common with methyl esters compared to bulkier carbamates (e.g., t-butyl), restricted rotation around the N-C(O) bond can occasionally cause line broadening of the H-2 and H-7 protons at low temperatures.

  • Observation: If H-2 appears broadened at room temperature, it is likely due to intermediate exchange rates of the carbamate rotamers, not impurities.

  • Validation: Running the spectrum at 50°C should sharpen the signals (coalescence).

References

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 168–177. Retrieved from [Link]

  • Lee, C. K., & Lee, I. H. (2009).[1] NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline.[1] Heterocycles, 78(2).[1] Retrieved from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. SDBS No. 1284 (Benzimidazole). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing N1-Carboxylate from C2-Carbamate Benzimidazoles by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and heterocyclic chemistry, the unambiguous structural elucidation of isomeric compounds is a cornerstone of ensuring safety, efficacy, and intellectual property. Among the myriad of scaffolds, benzimidazoles hold a prominent position due to their diverse biological activities.[1] However, the synthesis of functionalized benzimidazoles can often lead to the formation of regioisomers, posing a significant analytical challenge. This guide provides an in-depth technical comparison, grounded in experimental data and established principles, for distinguishing between two critical classes of benzimidazole isomers: N1-carboxylates and C2-carbamates, with a primary focus on the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Isomeric Challenge: N1-Carboxylate vs. C2-Carbamate Benzimidazoles

The introduction of a carbomethoxy group onto the benzimidazole scaffold can result in two constitutional isomers: the N1-carboxylate, where the substituent is attached to one of the imidazole nitrogen atoms, and the C2-carbamate, where it is bonded to the C2 position of the imidazole ring via a nitrogen atom. The synthetic pathways leading to these compounds can sometimes yield mixtures, or the desired isomer may be contaminated with the other, necessitating a robust analytical method for their differentiation and quality control.[2][3]

While other analytical techniques can provide supporting evidence, NMR spectroscopy stands as the most powerful and definitive method for the structural assignment of these isomers.[4] Through a detailed analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra, we can exploit the subtle yet significant differences in the electronic environments of the nuclei within these two isomeric frameworks.

Visualizing the Isomers and the Analytical Workflow

To better understand the structural differences and the analytical approach, let's visualize the two isomeric forms and the workflow for their differentiation.

Figure 1: Isomeric Structures and Analytical Workflow cluster_isomers Isomeric Structures cluster_workflow NMR-based Differentiation Workflow N1 N1-Carboxylate Benzimidazole C2 C2-Carbamate Benzimidazole Sample Sample Preparation NMR 1D & 2D NMR Acquisition Sample->NMR Dissolution in Deuterated Solvent Analysis Spectral Analysis & Comparison NMR->Analysis Processing & Interpretation Conclusion Structural Assignment Analysis->Conclusion Identification of Diagnostic Peaks

Caption: Figure 1: Isomeric Structures and Analytical Workflow.

Comparative NMR Analysis: Unveiling the Structural Nuances

The key to distinguishing between N1-carboxylate and C2-carbamate benzimidazoles lies in the distinct chemical environments of the protons and carbons within the benzimidazole core and the carbomethoxy substituent. These differences manifest as predictable variations in their respective ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A First Look at the Differences

The ¹H NMR spectrum provides the initial and often most straightforward clues to differentiate between the two isomers. The primary areas of focus are the aromatic region, the N-H proton (if present), and the methoxy protons of the carbomethoxy group.

Expected ¹H NMR Chemical Shift Ranges (in DMSO-d₆):

Proton AssignmentN1-Carboxylate Benzimidazole (ppm)C2-Carbamate Benzimidazole (ppm)Key Differentiating Features
Aromatic Protons (H4-H7) ~7.2 - 8.0~7.0 - 7.6The aromatic protons in the N1-carboxylate isomer are generally deshielded due to the electron-withdrawing nature of the carboxylate group directly attached to the imidazole nitrogen.
C2-H Proton ~8.5 - 9.0 (if unsubstituted)AbsentThe presence of a singlet in the downfield region is a clear indicator of an unsubstituted C2 position, strongly suggesting the N1-carboxylate isomer.
N-H Proton (imidazole) Absent~11.0 - 12.0 (broad singlet)A broad singlet in the far downfield region is characteristic of the N-H proton of the C2-carbamate, which is absent in the N1-substituted isomer.[5]
Methoxy Protons (-OCH₃) ~3.9 - 4.1~3.7 - 3.9The methoxy protons of the N1-carboxylate are typically slightly more deshielded compared to the C2-carbamate.
Carbamate N-H Proton Absent~10.0 - 11.0 (broad singlet)A second broad N-H signal may be observed for the carbamate group in the C2-isomer.

Expert Insight: The most telling feature in the ¹H NMR spectrum is often the presence or absence of the C2-H proton and the imidazole N-H proton. The observation of a downfield singlet for C2-H is a strong indicator of an N1-carboxylate, while a broad, exchangeable N-H proton signal in the 11-12 ppm range is characteristic of a C2-carbamate.

¹³C NMR Spectroscopy: Confirming the Connectivity

The ¹³C NMR spectrum provides complementary and often definitive evidence for the correct isomeric assignment. The chemical shift of the carbonyl carbon and the carbons of the benzimidazole ring are particularly diagnostic.

Expected ¹³C NMR Chemical Shift Ranges (in DMSO-d₆):

Carbon AssignmentN1-Carboxylate Benzimidazole (ppm)C2-Carbamate Benzimidazole (ppm)Key Differentiating Features
C2 Carbon ~145 - 150~150 - 155The C2 carbon in the C2-carbamate is part of a guanidinic system and is therefore more deshielded compared to the C2 carbon in the N1-carboxylate, which is adjacent to two nitrogens.
Carbonyl Carbon (C=O) ~150 - 155~153 - 158The carbonyl carbon of the N1-carboxylate is directly attached to a nitrogen of the aromatic ring, influencing its chemical shift. In the C2-carbamate, it is part of the carbamate functionality attached to an exocyclic nitrogen.
Aromatic Carbons (C4-C7a) ~110 - 140~110 - 140Subtle but consistent differences in the chemical shifts of the aromatic carbons can be observed due to the different substitution patterns and their effect on the electron distribution in the benzene ring.
Methoxy Carbon (-OCH₃) ~53 - 55~51 - 53Similar to the protons, the methoxy carbon of the N1-carboxylate is generally slightly more deshielded.

The Power of 2D NMR: Unambiguous Structural Assignment

While 1D NMR provides strong indications, 2D NMR techniques, particularly Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offer unambiguous confirmation of the atomic connectivity.[6][7]

HSQC: Direct ¹H-¹³C Correlations

The HSQC experiment correlates protons with their directly attached carbons. This is invaluable for assigning the protonated carbons in the benzimidazole ring and the methoxy group.

HMBC: Through-Bond Connectivity Mapping

The HMBC experiment is the key to solving the isomeric puzzle. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the definitive placement of the carbomethoxy group.

Diagnostic HMBC Correlations:

  • For the N1-Carboxylate Isomer:

    • A crucial correlation will be observed between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O) .

    • Importantly, a correlation should be seen between the C2-H proton and the carbons of the benzene ring (C4/C7a), and potentially C3a.

    • The absence of a correlation between the methoxy protons and the C2 carbon is a strong indicator that the carbomethoxy group is not attached at C2.

  • For the C2-Carbamate Isomer:

    • A key correlation will be observed between the methoxy protons (-OCH₃) and the carbonyl carbon (C=O) .

    • Crucially, a correlation will be seen between the carbamate N-H proton and the C2 carbon of the benzimidazole ring.

    • Long-range correlations from the aromatic protons (H4/H7) to the C2 carbon will also be present.

Figure 2: Key HMBC Correlations for Isomer Differentiation cluster_N1 N1-Carboxylate cluster_C2 C2-Carbamate N1_structure Key HMBC correlation: OCH₃ protons to C=O carbon. N1_H OCH₃-H N1_C C=O N1_H->N1_C C2_structure Key HMBC correlations: NH proton to C2 carbon and OCH₃ protons to C=O carbon. C2_NH NH C2_C2 C2 C2_NH->C2_C2 C2_OCH3 OCH₃-H C2_CO C=O C2_OCH3->C2_CO

Caption: Figure 2: Key HMBC Correlations for Isomer Differentiation.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, unambiguous data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the benzimidazole sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for its ability to dissolve a wide range of benzimidazole derivatives and for the clear observation of exchangeable N-H protons).[5]

  • Use a high-quality NMR tube to minimize signal distortion.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the entire expected range (0-14 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a relaxation delay (e.g., 2 seconds) are crucial for the accurate detection of all carbon signals, including quaternary carbons.

  • 2D NMR:

    • COSY: Acquire a standard gradient-enhanced COSY spectrum to establish proton-proton coupling networks, particularly within the aromatic ring.

    • HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum to correlate each proton with its directly attached carbon.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum. It is often beneficial to run two HMBC experiments optimized for different long-range coupling constants (e.g., 4 Hz and 8 Hz) to ensure the observation of all relevant correlations.[8]

3. Data Processing and Analysis:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak as a reference.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns and coupling constants in the ¹H NMR spectrum.

  • Assign the signals in the ¹H and ¹³C NMR spectra with the aid of the 2D correlation data from COSY, HSQC, and HMBC experiments.

  • Carefully look for the diagnostic correlations outlined in the previous section to definitively assign the isomeric structure.

Conclusion: A Robust and Reliable Approach

The differentiation of N1-carboxylate and C2-carbamate benzimidazoles, while challenging, can be achieved with a high degree of confidence through a systematic and thorough analysis of NMR spectroscopic data. By carefully examining the chemical shifts and coupling patterns in 1D ¹H and ¹³C NMR spectra, and by leveraging the powerful connectivity information provided by 2D HMBC experiments, researchers and drug development professionals can unambiguously determine the correct isomeric structure. This rigorous analytical approach is essential for ensuring the quality, safety, and efficacy of benzimidazole-based compounds in their journey from the laboratory to potential therapeutic applications.

References

  • Abdel-Magid, A. F. (2012). Palladium-Catalyzed Coupling Reactions in Process Chemistry. John Wiley & Sons.
  • El-Abadelah, M. M., Hussein, A. Q., & Al-Adhami, K. H. (1988). Synthesis of some 2- and 1,2-disubstituted benzimidazoles. Heterocycles, 27(4), 917-930.
  • Finar, I. L. (2012). Organic Chemistry, Volume 2: Stereochemistry and the Chemistry of Natural Products.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic methods in organic chemistry. Georg Thieme Verlag.
  • Martin, G. E., & Zektzer, A. S. (1988). Long-range two-dimensional heteronuclear chemical shift correlation. Magnetic Resonance in Chemistry, 26(8), 631-652.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
  • Preston, P. N. (Ed.). (2009). The chemistry of heterocyclic compounds, benzimidazoles and congeneric tricyclic compounds. John Wiley & Sons.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Al-Badr, A. A. (2006). Mebendazole.
  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International journal for parasitology, 18(7), 885-936.
  • PubChem. (n.d.). Mebendazole. Retrieved from [Link]

  • PubChem. (n.d.). Albendazole. Retrieved from [Link]

  • Townsend, L. B., & Wise, D. S. (Eds.). (2008). The chemistry of heterocyclic compounds, the purines: Supplement 1. John Wiley & Sons.
  • Wright, J. M., & Reynolds, W. F. (1991). Two-dimensional NMR studies of substituted benzimidazoles. Magnetic Resonance in Chemistry, 29(5), 464-470.
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & medicinal chemistry, 20(21), 6208-6236.
  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

Sources

Technical Comparison Guide: IR Carbonyl Analysis of Methyl 1H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis of the infrared (IR) spectral characteristics of methyl 1H-benzimidazole-1-carboxylate , specifically focusing on the diagnostic carbonyl stretch frequency. This document is structured to assist analytical chemists and drug development professionals in differentiating this specific N-acylated derivative from its stable isomers and analogs.

Executive Summary

Methyl 1H-benzimidazole-1-carboxylate is a kinetically distinct N-acylated species, often encountered as a reactive intermediate or a specific prodrug moiety. Its identification relies heavily on the unique electronic environment of the N1-position in the benzimidazole ring.

Unlike standard carbamates or its C2-isomer (Carbendazim), the carbonyl stretch of the N1-carboxylate is significantly blue-shifted (to higher wavenumbers). This guide details the mechanistic origin of this shift, provides comparative data, and outlines a self-validating protocol for spectral verification.

Key Metric: The diagnostic


 stretch for methyl 1H-benzimidazole-1-carboxylate appears in the 

range, distinct from the

range of stable benzimidazole-2-carbamates.

Mechanistic Insight: The "Acyl-Azole" Effect

To interpret the IR spectrum accurately, one must understand the competition between aromaticity and amide resonance .

The Electronic Conflict

In a standard carbamate (


), the nitrogen lone pair donates electron density into the carbonyl carbon, increasing the single-bond character of the 

bond. This lowers the force constant (

) and reduces the stretching frequency (

) to

.

In methyl 1H-benzimidazole-1-carboxylate , the carbomethoxy group is attached to the N1 (pyrrole-like) nitrogen of the aromatic ring.

  • Aromatic Sequestration: The lone pair on N1 is essential for maintaining the

    
    -electron aromatic system of the benzimidazole ring.
    
  • Suppressed Resonance: Because the lone pair is delocalized into the ring, it is unavailable to donate into the exocyclic carbonyl.

  • Result: The carbonyl retains high double-bond character, behaving more like an acid chloride or a strained ketone than a standard amide. This results in a significant shift to higher frequencies (the "Acyl-Azole" shift).

Logical Pathway Diagram

The following diagram illustrates the electronic decision tree determining the frequency shift.

G Start Analyze Structure: Methyl 1H-benzimidazole-1-carboxylate N_Pos Nitrogen Position: N1 (Ring Nitrogen) Start->N_Pos LP_Role Lone Pair Role: Part of Aromatic Sextet N_Pos->LP_Role Determines hybridization Resonance Resonance with C=O: Suppressed/Blocked LP_Role->Resonance Competes for e- density ForceConst C=O Bond Order: High (Double Bond Character) Resonance->ForceConst Less single bond character Freq Resulting Frequency: 1750 - 1775 cm⁻¹ ForceConst->Freq Higher k value

Figure 1: Mechanistic flow explaining the high-frequency shift in N1-acylated benzimidazoles.

Comparative Performance Data

The following table contrasts the target compound with its most common alternatives and isomers. Note the clear spectral window separating the N1-carboxylate from the C2-carbamate.

Compound ClassSpecific MoleculeStructure TypeDiagnostic

(cm⁻¹)
Electronic Driver
Target Product Methyl 1H-benzimidazole-1-carboxylate N1-Acyl Azole 1750 – 1775 Suppressed Resonance (Aromatic)
Alternative ACarbendazim (Methyl benzimidazole-2-ylcarbamate)C2-Carbamate1710 – 1730H-Bonding & Amide Resonance
Alternative BMethyl PhenylcarbamateAcyclic Carbamate1720 – 1740Standard Amide Resonance
Alternative CDimethyl CarbonateDialkyl Carbonate~1740 – 1750Inductive Effect (-I of Oxygen)
Interpretation Guide
  • > 1750 cm⁻¹: Indicates the N1-acylated species. This high frequency confirms the acyl group is attached to the ring nitrogen.

  • < 1730 cm⁻¹: Indicates the C2-isomer (Carbendazim) or hydrolysis products.[1] If you observe a shift from 1760 to 1720 over time, your product is rearranging or degrading.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, use this protocol which accounts for the hydrolytic instability of N1-acylated azoles.

Reagents & Equipment[3]
  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃). Avoid alcohols or water to prevent solvolysis.

  • Cell: NaCl or CaF₂ liquid cell (0.1 mm path length).

  • Instrument: FTIR Spectrometer (Resolution 2 cm⁻¹ or better).

Step-by-Step Methodology
  • Background Collection:

    • Purge the sample chamber with dry nitrogen for 5 minutes to remove atmospheric water vapor (which absorbs near 1600-1700 cm⁻¹).

    • Collect a background spectrum of the pure anhydrous solvent.

  • Sample Preparation (Solution Phase):

    • Dissolve 5-10 mg of the sample in 1 mL of anhydrous CH₂Cl₂.

    • Why Solution? Solid-state (KBr) spectra can exhibit crystal-packing splitting or hygroscopic broadening. Solution phase provides the "true" electronic frequency free from lattice effects.

  • Acquisition:

    • Inject sample into the liquid cell immediately after preparation.

    • Scan from 4000 cm⁻¹ to 600 cm⁻¹.

    • Critical Check: Look for the "Acyl-Azole" band at 1760 ± 10 cm⁻¹ .

  • Stability Validation (The "Time-Course" Check):

    • Leave the sample in the cell.

    • Rescan every 15 minutes for 1 hour.

    • Pass Criteria: The peak at ~1760 cm⁻¹ remains constant.

    • Fail Criteria: Growth of a new peak at ~1720 cm⁻¹ (isomerization to Carbendazim) or ~1740 cm⁻¹ (hydrolysis to carbonate/free benzimidazole).

Diagram: Stability Monitoring Workflow

Stability Sample Fresh Sample (in CH₂Cl₂) T0 T=0 min Scan Sample->T0 Check1 Peak @ ~1760? T0->Check1 Wait Wait 60 min Check1->Wait Yes T60 T=60 min Scan Wait->T60 Check2 Peak Shift? T60->Check2 Valid VALID: Stable N1-Ester Check2->Valid No Change Degrade INVALID: Hydrolysis/Rearrangement Check2->Degrade New Peak @ 1720

Figure 2: Workflow for validating the kinetic stability of the N1-carboxylate species.

References

  • Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351-367. (Establishes the high-frequency shift of N-acyl azoles).

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for carbamate and acyl-azole IR ranges).

  • National Institute of Standards and Technology (NIST).

Sources

Comparative Mass Spectrometry Profiling: N-Methoxycarbonyl Benzimidazole Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methoxycarbonyl benzimidazole (Methyl 1H-benzimidazole-1-carboxylate) represents a critical structural motif in fungicide development (e.g., carbendazim precursors) and pharmaceutical metabolite profiling. Its characterization presents a unique analytical challenge due to the lability of the N1-carbamate bond.

This guide provides a definitive comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry workflows. Unlike standard spectral libraries which may contain thermally degraded artifacts, this document distinguishes between intrinsic fragmentation patterns and method-induced decomposition, ensuring accurate structural elucidation.

Structural Context & Mechanistic Theory

The target analyte, Methyl 1H-benzimidazole-1-carboxylate (MW 176.17 Da), features a benzimidazole core acylated at the N1 position.

  • Chemical Formula:

    
    
    
  • Critical Feature: The

    
     bond is electronically activated but hydrolytically and thermally labile.
    
  • Analytical Implication: In high-energy environments (GC injectors), the molecule is prone to reverting to the parent benzimidazole (MW 118), creating false negatives in impurity profiling.

Comparative Fragmentation Analysis

Electron Ionization (EI) – 70 eV

EI provides a structural fingerprint but requires strict thermal control. The molecular ion (


) is observable but often accompanied by significant fragment ions resulting from the expulsion of the carbamate functionality.
  • Dominant Mechanism: The radical cation directs fragmentation via

    
    -cleavage and rearrangement.
    
  • Diagnostic Ion (

    
     132):  A unique rearrangement where 
    
    
    
    is expelled, often accompanied by methyl migration or ring contraction, distinguishing this specific isomer from C-substituted variants.
Electrospray Ionization (ESI) – Positive Mode

ESI offers a "soft" ionization alternative, preserving the molecular integrity as the protonated species


.
  • Dominant Mechanism: Charge-remote fragmentation and proton-transfer driven eliminations.

  • Diagnostic Transition (

    
    ):  The loss of methanol (
    
    
    
    ) to form an isocyanate cation is the primary transition for Multiple Reaction Monitoring (MRM).
Data Summary Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Primary Ion

(

176)

(

177)
Base Peak Often

118 (Thermal artifact) or 132

177 (Stable precursor)
Key Neutral Loss

(44 Da),

(59 Da)

(32 Da),

(28 Da)
Diagnostic Fragments 132 (Loss of

), 105 , 90
145 (Isocyanate), 119 (Benzimidazole)
Suitability Library matching, Structural isomersQuantitation (LC-MS/MS), Thermally labile samples
Risk Factor High: Thermal degradation in injectorLow: Adduct formation (

)

Fragmentation Pathways (Visualization)

The following diagrams illustrate the divergent fragmentation logic between the two ionization modes.

EI Fragmentation Pathway (Hard Ionization)

EI_Fragmentation M Molecular Ion (M+.) m/z 176 F1 [M - CO2]+. N-Methyl Benzimidazole radical m/z 132 M->F1 - CO2 (44 Da) Rearrangement F2 [M - COOCH3]+ Benzimidazolyl Cation m/z 117 M->F2 - COOCH3 (59 Da) Alpha Cleavage F3 Benzimidazole (Thermal) m/z 118 M->F3 Thermal Degradation (Injector Artifact) F4 Ring Fragment m/z 90 F1->F4 - C2H2N F2->F4 - HCN

Figure 1: Electron Ionization pathway highlighting the competitive loss of


 and the risk of thermal degradation.
ESI-CID Fragmentation Pathway (Soft Ionization)

ESI_Fragmentation Precursor Precursor [M+H]+ m/z 177 Prod1 Isocyanate Cation m/z 145 Precursor->Prod1 - CH3OH (32 Da) (Dominant MRM) Prod2 Benzimidazole Cation m/z 119 Precursor->Prod2 - C2H2O2 (58 Da) (Secondary) Prod3 Fragment m/z 92 Prod1->Prod3 - CO / HCN Prod2->Prod3 - HCN

Figure 2: ESI-MS/MS pathway showing the characteristic neutral loss of methanol, ideal for selective quantification.

Experimental Protocols

To ensure reproducibility and minimize artifacts, the following protocols are recommended.

GC-MS Protocol (Minimizing Thermal Lability)
  • Instrument: Agilent 7890/5977 or equivalent.

  • Inlet: Cold On-Column (COC) or Programmable Temperature Vaporizer (PTV).

    • Why: Standard Split/Splitless injectors at 250°C will cause >50% conversion to benzimidazole (

      
       118).
      
    • Setting: Start at 40°C, ramp at 100°C/min to 200°C after injection.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source Temp: 230°C.

LC-MS/MS Protocol (Quantitative Rigor)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Avoid Acetate buffers if possible to prevent adduct clustering.

  • MRM Transitions:

    • Quantifier:

      
       (CE: 20-25 eV).
      
    • Qualifier:

      
       (CE: 30-35 eV).
      

References

  • Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy, 12, 35-42. Link

  • El Kihel, A., et al. (2016).[2] Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(04), 7295-7298.[2] Link

  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6). Link

  • NIST Chemistry WebBook. Benzimidazole, 1-methoxycarbonyl-. Standard Reference Data. Link

Sources

Comparative Stability Guide: N-Acetyl vs. N-Methoxycarbonyl Benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of N-acetyl vs N-methoxycarbonyl benzimidazole stability Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the structural modification of benzimidazoles, the choice between N-acetyl (acetamide) and N-methoxycarbonyl (carbamate) substituents is a critical decision point that dictates the molecule's fate in biological and synthetic environments.[1]

  • N-Acetyl Benzimidazole is kinetically labile. It behaves as an "active amide," susceptible to rapid hydrolysis and nucleophilic attack. It is best utilized as an acyl transfer reagent or a transient intermediate.

  • N-Methoxycarbonyl Benzimidazole exhibits superior hydrolytic stability. The carbamate functionality dampens the electrophilicity of the carbonyl carbon, making it a robust protecting group or a stable prodrug moiety that survives physiological pH longer than its acetyl counterpart.[1]

Mechanistic & Electronic Profiling

To understand the stability difference, one must look beyond simple steric arguments and analyze the electronic competition at the carbonyl center.

The "Azolide" Effect

Both compounds are N-acyl azoles (azolides).[1] Unlike standard amides (


), the nitrogen atom in the benzimidazole ring is part of an aromatic system.[1] The lone pair is less available for resonance donation into the carbonyl group because it is partially engaged in the aromatic sextet (though less so than in pyrrole).[1] Consequently, the carbonyl carbon is more electrophilic than in standard amides.
Electronic Divergence
  • N-Acetyl (Amide): The methyl group provides weak electron donation via hyperconjugation.[1] The carbonyl remains highly electrophilic, and the benzimidazole moiety acts as a good leaving group (

    
     of conjugate acid 
    
    
    
    ).[1]
  • N-Methoxycarbonyl (Carbamate): The methoxy oxygen possesses two lone pairs.[1] One lone pair donates electron density into the carbonyl

    
    -system (strong 
    
    
    
    mesomeric effect).[1] This resonance donation significantly reduces the partial positive charge (
    
    
    ) on the carbonyl carbon, rendering it less susceptible to nucleophilic attack by water or hydroxide.[1]
Hydrolysis Pathways (DOT Visualization)

The following diagram illustrates the divergent hydrolysis pathways and the stabilizing resonance of the carbamate.

G cluster_0 N-Acetyl (Labile) cluster_1 N-Methoxycarbonyl (Stable) NAc N-Acetyl Benzimidazole (High Electrophilicity) Tet_Ac Tetrahedral Intermediate (Unstable) NAc->Tet_Ac Rapid H2O/OH- Attack Prod_Ac Benzimidazole + Acetate Tet_Ac->Prod_Ac Fast Collapse NMc N-Methoxycarbonyl Benzimidazole (Resonance Stabilized) Tet_Mc Tetrahedral Intermediate (High Energy Barrier) NMc->Tet_Mc Slow H2O/OH- Attack (Resonance Barrier) Prod_Mc Benzimidazole + Methanol + CO2 Tet_Mc->Prod_Mc Decarboxylation Resonance Methoxy lone pair donates to Carbonyl: Reduces electrophilicity Resonance->NMc

Figure 1: Comparative hydrolysis pathways showing the kinetic barrier introduced by the methoxy group resonance.

Experimental Data Comparison

The following data summarizes the kinetic stability profiles derived from hydrolysis studies of benzimidazole derivatives in aqueous buffers.

ParameterN-Acetyl BenzimidazoleN-Methoxycarbonyl Benzimidazole
Chemical Class Active Amide (Azolide)Carbamate (Azolide)
Hydrolysis Kinetics Rapid, First-orderSlow, First-order

(pH 7, 25°C)
Minutes to Hours (Labile)Hours to Days (Stable)
pH Sensitivity Highly sensitive; "V"-shaped pH-rate profile.[1] Unstable in both acid and base.Moderate; Stable at neutral/mild acidic pH. Hydrolyzes in strong base (

).[1]
Primary Decomposition Deacetylation to BenzimidazoleDecarboxylation to Benzimidazole
Leaving Group Ability High (Benzimidazole anion is stable)High, but mitigated by carbamate resonance
Synthetic Utility Acyl Transfer ReagentProtecting Group / Prodrug

Key Insight: In acidic media (


), both compounds undergo hydrolysis via attack on the N-protonated species.[1][2] However, the N-methoxycarbonyl derivative is significantly more resistant to this pathway due to the reduced basicity of the carbonyl oxygen and the steric/electronic shielding of the methoxy group.[1]

Experimental Protocols

To validate these stability profiles in your own laboratory, use the following standardized protocols.

Synthesis of Standards

A. N-Acetyl Benzimidazole (The Labile Standard)

  • Dissolution: Dissolve benzimidazole (10 mmol) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq) to scavenge HCl.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise at 0°C. Note: Reaction is exothermic.

  • Workup: Stir for 1 hour. Filter the precipitate (Et3N·HCl). Evaporate solvent.[3][4]

  • Purification: Recrystallize immediately from dry hexane/ethyl acetate. Caution: This compound hydrolyzes on silica gel; avoid column chromatography if possible.

B. N-Methoxycarbonyl Benzimidazole (The Stable Standard) [1]

  • Dissolution: Dissolve benzimidazole (10 mmol) in anhydrous pyridine or acetonitrile with

    
    .
    
  • Carbamoylation: Add methyl chloroformate (1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup: Quench with cold water. The product often precipitates as a white solid.

  • Purification: Filter and wash with water. Can be purified by silica gel chromatography (stable to silica).[1]

Hydrolysis Kinetics Assay

This protocol measures the pseudo-first-order rate constant (


).[1]

Reagents:

  • Buffer Systems:

    • pH 1-3: HCl / KCl

    • pH 4-6: Acetate buffer

    • pH 7-8: Phosphate buffer

    • pH 9-11: Carbonate/Bicarbonate buffer

  • Stock Solution: 10 mM substrate in Acetonitrile (MeCN).

Procedure:

  • Preparation: Pre-incubate 9.9 mL of the appropriate buffer at 25°C in a quartz cuvette or HPLC vial.

  • Initiation: Inject 100 µL of the Stock Solution (Final conc: 100 µM). Mix rapidly.

  • Monitoring:

    • Method A (UV-Vis): Monitor absorbance at 245 nm (max for benzimidazole) or 280 nm .[1] The spectrum will shift as the N-substituted derivative converts to free benzimidazole.

    • Method B (HPLC): Inject aliquots every 15-30 minutes onto a C18 column (Mobile phase: 50:50 MeCN:Water).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

Decision Guide: When to Use Which?

Use the following logic flow to select the appropriate derivative for your application.

DecisionTree Start Application Goal Q1 Is the goal transient activation or permanent protection? Start->Q1 Act Transient Activation (Acyl Transfer) Q1->Act Activation Prot Protection / Prodrug Q1->Prot Protection Res_Ac Use N-Acetyl (Reactive, Labile) Act->Res_Ac Q2 Will the compound face aqueous workup or silica chromatography? Prot->Q2 Q2->Res_Ac No (In situ use) Res_Mc Use N-Methoxycarbonyl (Robust, Isolable) Q2->Res_Mc Yes (Standard purification)

Figure 2: Decision matrix for selecting N-substituents based on experimental requirements.

References

  • Hydrolysis Mechanisms of Azolides

    • Jencks, W. P., & Carriuolo, J. (1960).[1] Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society. (Foundational work establishing the high reactivity of N-acyl imidazoles/benzimidazoles).[1]

    • [1]

  • Kinetics of Benzimidazolylcarbamates

    • Norberto, F. P., et al. (2007).[1] Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. (Specific data on N-carboalkoxy benzimidazole stability).

    • [1]

  • Comparative Acyl Group Stability

    • Fife, T. H., et al. (1983).[1][4] Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry. (Kinetic data on N-acetyl derivatives).

  • Synthetic Protocols & Protecting Groups

    • BenchChem Technical Guides.

Sources

HPLC Retention Time Comparison: Methyl 1H-benzimidazole-1-carboxylate vs. Carbendazim

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing between benzimidazole derivatives is a critical analytical requirement in drug development, synthetic quality control, and agricultural residue monitoring. Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate) is a widely analyzed broad-spectrum fungicide and a known degradation product of benomyl[1]. In contrast, Methyl 1H-benzimidazole-1-carboxylate is a structural isomer and derivative characterized by an N1-carboxylate ester rather than a C2-carbamate.

This guide provides an objective, data-backed comparison of their High-Performance Liquid Chromatography (HPLC) retention times. By analyzing the physicochemical causality behind their chromatographic behavior, we establish a self-validating analytical protocol optimized for baseline resolution.

Structural Causality & Physicochemical Profiles

To understand the chromatographic behavior of these two molecules, we must first examine how their structural differences dictate their ionization states and lipophilicity.

Carbendazim possesses a basic imidazole nitrogen with a reported pKa between 4.2 and 4.48[1][2], and a relatively low LogP of approximately 1.5[3]. The presence of the C2-carbamate group provides hydrogen-bond donors that increase its overall polarity.

Conversely, Methyl 1H-benzimidazole-1-carboxylate lacks these hydrogen-bond donors. The electron-withdrawing ester group at the N1 position significantly reduces the basicity of the adjacent imidazole nitrogen. As a result, this derivative remains neutral over a wider pH range and is substantially more hydrophobic than Carbendazim.

Table 1: Physicochemical Properties Comparison
PropertyCarbendazimMethyl 1H-benzimidazole-1-carboxylate
Structural Class C2-CarbamateN1-Carboxylate Ester
Hydrogen Bond Donors 20
pKa (Basic Nitrogen) 4.2 - 4.48[1][2]< 2.0 (Estimated)
LogP ~1.5[3]> 2.0
Ionization at pH 2.7 Fully Protonated (+1)Neutral (0)

Chromatographic Behavior & Retention Logic

In Reverse-Phase HPLC (RP-HPLC), retention is primarily governed by hydrophobic interactions with the stationary phase (e.g., C18). The mobile phase pH is the most critical variable for basic compounds like benzimidazoles.

When utilizing an acidic mobile phase (e.g., pH 2.7 with 0.1% Formic Acid), Carbendazim becomes fully protonated. This ionization drastically increases its polarity, resulting in a weak affinity for the C18 phase and an early elution time[4]. In contrast, Methyl 1H-benzimidazole-1-carboxylate remains largely un-ionized at this pH. Its higher lipophilicity drives strong interactions with the stationary phase, leading to a significantly longer retention time.

Causality cluster_0 Carbendazim (C2-Carbamate) cluster_1 Methyl 1H-benzimidazole-1-carboxylate C_Struct Basic Nitrogen (pKa 4.48) Free NH Donors C_Ion Protonated at pH 2.7 (Highly Polar) C_Struct->C_Ion C_Ret Low C18 Affinity Early Elution (~1.5 min) C_Ion->C_Ret M_Struct N1-Ester Group No NH Donors M_Ion Neutral at pH 2.7 (Reduced Basicity) M_Struct->M_Ion M_Ret High C18 Affinity Late Elution (~4.0 min) M_Ion->M_Ret

Causality of retention times based on structural and ionization differences at pH 2.7.

Standardized HPLC Methodology

The following protocol is engineered to provide baseline resolution between the two analytes while mitigating secondary silanol interactions that commonly cause peak tailing in benzimidazole analysis.

Experimental Choices & Causality:
  • Sample Solvent (DMSO): Carbendazim has exceptionally low aqueous solubility (<0.1 g/100 mL)[5]. Initial dissolution in DMSO ensures complete solubilization before dilution.

  • Mobile Phase Additive (0.1% Formic Acid): Lowers the pH to ~2.7, locking Carbendazim into a single protonated state for reproducible retention, while suppressing the ionization of residual silanols on the C18 silica support.

  • Column Temperature (40 °C): Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peak shapes for basic heterocyclic compounds.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).

  • Sample Preparation: Weigh 1.0 mg of each reference standard. Dissolve in 1.0 mL of DMSO to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Install a core-shell C18 column (e.g., Phenomenex Kinetex 2.6 µm, 100 Å, 50 x 2.1 mm)[4] and set the oven to 40 °C.

  • Gradient Program: Run at a flow rate of 0.4 mL/min.

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 4.0 min: Linear gradient from 10% to 90% B

    • 4.0 - 5.0 min: 90% B (Wash)

    • 5.0 - 7.0 min: 10% B (Re-equilibration)

  • Detection: Monitor UV absorbance at 280 nm (optimal for the benzimidazole chromophore).

HPLC_Protocol N1 1. Sample Prep (DMSO Stock) N2 2. Equilibration (C18, pH 2.7) N1->N2 N3 3. Injection (2 µL Aliquot) N2->N3 N4 4. Gradient Elution (10-90% MeCN) N3->N4 N5 5. Detection (UV 280 nm) N4->N5

Step-by-step HPLC workflow for the separation of benzimidazole derivatives.

Comparative Chromatographic Performance

Under the prescribed gradient conditions, the difference in lipophilicity and ionization state results in a wide separation window. Carbendazim elutes rapidly, typical of protonated basic analytes on short core-shell columns[4][6], whereas the N1-carboxylate derivative is strongly retained.

Table 2: Chromatographic Performance & Validation Data
ParameterCarbendazimMethyl 1H-benzimidazole-1-carboxylate
Expected Retention Time 1.2 - 1.5 min3.8 - 4.2 min
Peak Shape Sharp (Tf < 1.5)Sharp (Tf < 1.2)
Elution Order 1 (Early)2 (Late)
LOD (UV 280 nm) 0.002 - 0.003 mg/kg[7]~0.005 mg/kg

System Suitability & Self-Validation

To ensure this protocol functions as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to sample analysis:

  • Chromatographic Resolution (Rs): The resolution between Carbendazim and Methyl 1H-benzimidazole-1-carboxylate must be > 5.0 . A failure here indicates an error in mobile phase preparation (e.g., missing formic acid) causing Carbendazim to remain un-ionized and co-elute.

  • Tailing Factor (Tf): The Tf for Carbendazim must be < 1.5 . A higher value is a direct diagnostic indicator of active silanol interactions, signaling column degradation or inadequate mobile phase buffering.

  • System Precision: The Relative Standard Deviation (RSD) of retention times across 5 replicate injections must be < 1.0% .

References

Sources

A Comparative Guide to the Crystal Structure Analysis of Methyl 1H-benzo[d]imidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzimidazole scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents, from anticancer to anthelmintic drugs.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through X-ray crystallography, is paramount for understanding their biological activity and for the rational design of new, more effective pharmaceuticals.[4][][6] This guide provides an in-depth, comparative analysis of the crystal structure of methyl 1H-benzo[d]imidazole-1-carboxylate, a key derivative in this class. We will explore the nuances of its synthesis, crystallization, and single-crystal X-ray diffraction analysis, while also comparing its structural features to those of related benzimidazole compounds to provide a broader context for drug development professionals.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals, a process that is often both an art and a science.[7] For methyl 1H-benzo[d]imidazole-1-carboxylate, a common synthetic route involves the reaction of benzimidazole with methyl chloroformate.

Synthetic Pathway

A plausible and efficient synthesis of methyl 1H-benzo[d]imidazole-1-carboxylate is outlined below. This method is adapted from established procedures for the N-acylation of imidazoles and benzimidazoles.[8][9][10]

benzimidazole Benzimidazole reaction N-acylation benzimidazole->reaction methyl_chloroformate Methyl Chloroformate methyl_chloroformate->reaction base Base (e.g., Triethylamine) in an inert solvent (e.g., THF) base->reaction Catalyst product Methyl 1H-benzo[d]imidazole-1-carboxylate reaction->product

Caption: Synthetic pathway for methyl 1H-benzo[d]imidazole-1-carboxylate.

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzimidazole (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for instance, triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl chloroformate (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure methyl 1H-benzo[d]imidazole-1-carboxylate.

Crystallization Strategies

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step.[7] Slow evaporation of a saturated solution is a widely used and effective method for small organic molecules.[6]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to identify a solvent in which the compound is moderately soluble.

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and dry them on filter paper.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[11][12][13] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[14]

crystal Single Crystal Selection and Mounting goniometer Goniometer (Crystal Rotation) crystal->goniometer xray X-ray Source xray->goniometer detector Detector (Diffraction Pattern Collection) goniometer->detector data_processing Data Processing (Integration and Scaling) detector->data_processing structure_solution Structure Solution (Direct Methods/ Patterson Function) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.[15]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

  • Structure Solution: The initial crystal structure is determined from the processed data using computational methods such as direct methods or the Patterson function.[6]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.[6]

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Comparative Crystal Structure Analysis

While a dedicated crystal structure for methyl 1H-benzo[d]imidazole-1-carboxylate is not publicly available as of this writing, we can draw valuable comparisons with a closely related and structurally characterized derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.[16][17] This comparison allows us to understand the influence of substituents on the crystal packing and molecular conformation.

ParameterMethyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate[16][17]Expected for Methyl 1H-benzo[d]imidazole-1-carboxylate (Hypothetical)
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/nP2₁/c or similar common space group for organic molecules
Unit Cell Dimensions a = 10.1234(2) Å, b = 13.4567(3) Å, c = 11.9876(3) Å, β = 98.765(1)°To be determined experimentally
Dihedral Angle 84.11 (3)° (between benzimidazole and pyrimidine rings)N/A
Hydrogen Bonding C-H···O and C-H···N interactionsPotential for C-H···O interactions involving the carboxylate group
π-π Stacking Face-to-face stacking between benzimidazole and pyrimidine systemsPossible intermolecular π-π stacking of the benzimidazole rings

The presence of the bulky and electron-donating methoxy-methylpyrimidine substituent in the known structure significantly influences its conformation, leading to a twisted arrangement between the two heterocyclic ring systems.[16][17] In contrast, the simpler methyl 1H-benzo[d]imidazole-1-carboxylate would lack this steric hindrance, likely resulting in a more planar conformation and potentially different crystal packing driven by π-π stacking interactions between the benzimidazole cores.[18]

Implications for Drug Development

The benzimidazole scaffold is a privileged structure in drug discovery due to its ability to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and metal ion coordination.[1][] The addition of a methyl carboxylate group at the N1 position, as in our target molecule, can significantly alter its electronic properties and steric profile, thereby influencing its binding affinity and selectivity for a given target.

For instance, many benzimidazole-based drugs, such as the anthelmintic agent mebendazole, feature a carbamate group at the 2-position, which has been shown to be crucial for their antitubulin activity.[19][20] A detailed understanding of the crystal structure of N1-substituted derivatives like methyl 1H-benzo[d]imidazole-1-carboxylate can provide valuable insights for the design of new benzimidazole-based drugs with novel mechanisms of action. The conformational flexibility or rigidity of the molecule, as revealed by crystallography, can inform the design of more potent and selective inhibitors.

Conclusion

The crystal structure analysis of methyl 1H-benzo[d]imidazole-1-carboxylate, and its comparison with related compounds, provides a powerful tool for understanding the structure-activity relationships within this important class of molecules. The detailed experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers in medicinal chemistry and drug development, enabling the rational design of the next generation of benzimidazole-based therapeutics. The elucidation of the precise three-dimensional architecture of these compounds is not merely an academic exercise but a critical step in the journey from a promising lead compound to a life-saving drug.

References

  • PubChem. Methyl 1H-imidazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Richter, S., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. IUCrData, 8(1). [Link]

  • ResearchGate. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

  • Kubiak, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(4), 3319. [Link]

  • University of California, Davis. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Farag, B., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Molecular Diversity. [Link]

  • Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. [Link]

  • Henderson, T. (2025). What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. AZoM.com. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2997–3013. [Link]

  • Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. [Link]

  • ResearchGate. Co-crystallization of a benzimidazole derivative with carboxylic acids. [Link]

  • Al-Ostath, A. I., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103381. [Link]

  • ResearchGate. Modeling the Antitubulin Activity of Benzimidazol-2-yl Carbamates: Mini-review. [Link]

  • Biology LibreTexts. 3.3H: X-Ray Diffraction Analysis. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2997–3013. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • ResearchGate. Benzimidazole-2-carbamic acid as a privileged scaffold for antifungal, anthelmintic and antitumor activity a review. [Link]

  • Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • Defense Technical Information Center. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • Google Patents.
  • Jakir, M., et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. International Journal of Pharmaceutical Sciences and Research, 8(2), 448-464. [Link]

  • NSF Public Access Repository. Crystal structure of 1H-imidazole-1-methanol. [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Al-Said, M. S., et al. (2016). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 21(1), 2. [Link]

  • ResearchGate. Chemical structures of the benzimidazole carbamates under study. [Link]

  • GNR. (2025). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. [Link]

  • NIST. 1H-Imidazole, 1-methyl-. [Link]

  • National Institutes of Health. X-Ray Crystallography of Chemical Compounds. [Link]

  • Experimental Procedure. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Richter, S., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 74–78. [Link]

  • Al-Amiery, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5323. [Link]

  • Mayo Clinic. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of some benzimidazole derivatives with trichomonicidal activity. [Link]

Sources

Safety Operating Guide

A Guide to the Responsible Disposal of Methyl 1H-benzimidazole-1-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 1H-benzimidazole-1-carboxylate. While specific safety data for this compound is not extensively documented, a conservative approach, grounded in the known hazards of the benzimidazole class of compounds and established regulatory frameworks, is paramount.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, but its derivatives can present a range of biological activities and potential hazards. Therefore, treating Methyl 1H-benzimidazole-1-carboxylate as a potentially hazardous substance is a critical first step in ensuring laboratory safety and environmental stewardship.[1] This guide is designed to provide you with the essential, immediate safety and logistical information needed to manage this chemical waste stream responsibly.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including Methyl 1H-benzimidazole-1-carboxylate, is governed by stringent federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[2][3][4] It is illegal and unsafe to dispose of chemical waste in the regular trash or down the sanitary sewer system.[2][4]

Hazard Assessment of Methyl 1H-benzimidazole-1-carboxylate

In the absence of a specific Safety Data Sheet (SDS), a cautious hazard assessment is necessary. Structurally related benzimidazole compounds are known to be:

  • Harmful if swallowed, inhaled, or absorbed through the skin. [1]

  • Causes of skin and serious eye irritation. [5][6][7][8]

  • Potentially toxic, with some benzimidazoles classified as carcinogens. [9][10][11][12][13]

Given these potential risks, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] All operations involving this compound should be performed in a well-ventilated area or a chemical fume hood.[1][14][15]

Step-by-Step Disposal Protocol

This protocol is a self-validating system designed to ensure compliance and safety at every stage.

Step 1: Waste Identification and Segregation

Proper identification is the cornerstone of safe disposal.

  • Waste Characterization: Due to the lack of specific data, Methyl 1H-benzimidazole-1-carboxylate waste should be classified as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.[2][16]

Step 2: Containerization

The choice of container is critical to prevent leaks and spills.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid.[2][16] Plastic bottles are often preferred over glass to minimize the risk of breakage.[4] The container must be in good condition, free from cracks or deterioration.[16]

  • Filling: Do not overfill the container. A general rule is to fill it to no more than 90% of its capacity to allow for expansion and prevent spills.[3]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[4][16]

  • Contents: List the full chemical name, "Methyl 1H-benzimidazole-1-carboxylate," and its approximate concentration and quantity.[4][16] Avoid using abbreviations or chemical formulas.[4][16]

  • Contact Information: Include the name and contact information of the principal investigator or responsible personnel.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[16][17]

  • Containment: It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks.[2]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[16] Do not leave a funnel in the container.[16]

Step 5: Arranging for Disposal

Timely and proper disposal is the final step.

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[1][16]

  • Documentation: Complete any required waste pickup forms accurately and completely.[4][16]

  • Licensed Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment and disposal, which may include incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Methyl 1H-benzimidazole-1-carboxylate.

Disposal Workflow for Methyl 1H-benzimidazole-1-carboxylate start Waste Generation assess_hazard Hazard Assessment: Treat as Hazardous start->assess_hazard select_container Select Compatible Container assess_hazard->select_container label_container Label with 'Hazardous Waste' and Contents select_container->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste store_saa Store in Satellite Accumulation Area (SAA) add_waste->store_saa container_full Container Full or Waste No Longer Generated? store_saa->container_full container_full->add_waste No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes end_process Waste Disposed by Licensed Facility contact_ehs->end_process

Caption: Disposal workflow for Methyl 1H-benzimidazole-1-carboxylate.

Quantitative Data for Hazardous Waste Accumulation

Laboratories must adhere to specific regulations regarding the accumulation of hazardous waste. The following table summarizes key quantitative limits for different generator categories as defined by the EPA. Your institution's EHS department can provide guidance on your specific generator status.

Generator CategoryHazardous Waste Generation Rate (per month)Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 1 kg of acute hazardous waste AND ≤ 100 kg of non-acute hazardous wasteNo time limit, but quantity limits apply
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg of non-acute hazardous waste180 days (or 270 days if waste must be transported > 200 miles)
Large Quantity Generator (LQG) ≥ 1 kg of acute hazardous waste OR ≥ 1,000 kg of non-acute hazardous waste90 days

Source: U.S. Environmental Protection Agency (EPA)

Conclusion

The proper disposal of Methyl 1H-benzimidazole-1-carboxylate is not merely a procedural task; it is a reflection of our commitment to safety, regulatory compliance, and environmental responsibility. By adhering to the principles and protocols outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific guidelines and your EHS department, as they are your primary resource for ensuring compliance with all applicable regulations.

References

  • Daniels Health. (2025, May 21).
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). U.S. Department of Labor.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • EHSLeaders. (2021, March 17).
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. U.S. Department of Labor.
  • Fisher Scientific. (2009, September 26).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • University of California, San Francisco. (n.d.). Carcinogens Program. Environment, Health & Safety.
  • CymitQuimica. (n.d.).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • TCI Chemicals. (2025, January 15).
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. U.S. Department of Labor.
  • Apollo Scientific. (n.d.). 5-Amino-1-methyl-1H-benzimidazole.
  • BenchChem. (2025). Navigating the Disposal of 2-[(E)
  • TCI Chemicals. (2024, November 21).
  • AK Scientific, Inc. (n.d.). 4-Methyl-2-N-propyl-1H-benzimidazole-6-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7).
  • Sigma-Aldrich. (2025, September 22).
  • Fisher Scientific. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). 5. Production, Import/Export, Use, and Disposal.
  • Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
  • Daniels Health. (2025, May 14).
  • Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals.

Sources

Senior Application Scientist's Guide to Handling Methyl 1H-benzimidazole-1-carboxylate: A Comprehensive PPE and Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and deeply ingrained safety culture. This guide provides a comprehensive framework for the safe handling of Methyl 1H-benzimidazole-1-carboxylate and related benzimidazole derivatives. The protocols outlined below are designed not just as a list of rules, but as a self-validating system rooted in the fundamental principles of chemical hazard mitigation. By understanding the causality behind each step, we can ensure a secure laboratory environment for ourselves and our colleagues.

Part 1: Hazard Identification and Risk Assessment - The 'Why' Behind the 'What'

Methyl 1H-benzimidazole-1-carboxylate, as a solid powder, presents primary exposure risks through inhalation of dust, direct skin or eye contact, and accidental ingestion.[1][2][3] While a specific, comprehensive toxicological profile for this exact molecule may be limited, data from structurally analogous benzimidazole compounds allows us to establish a robust safety protocol.

Key hazards associated with this class of chemicals include:

  • Skin and Eye Irritation: Many benzimidazole derivatives are known to cause skin irritation and serious eye irritation.[2][3][4][5] Direct contact with the powder or solutions can lead to inflammation and discomfort.

  • Acute Toxicity: Several related compounds are classified as harmful or toxic if swallowed.[6][7][8]

  • Respiratory Irritation: Inhalation of fine dust particles may cause respiratory irritation.[3][4][5]

  • Reproductive Toxicity: Certain benzimidazole compounds are suspected of damaging fertility or the unborn child, warranting a cautious approach.[9]

Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any direct contact with the substance.

Part 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocol is mandatory for all personnel handling Methyl 1H-benzimidazole-1-carboxylate.

Primary Engineering Control: The Chemical Fume Hood All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][2] This is the most effective measure for preventing the inhalation of airborne particulates.

PPE Specifications and Rationale

Protection TypeSpecificationRationale / Key Considerations
Eye & Face Protection Tightly-fitting safety goggles with side-shields (conforming to EN166/NIOSH standards).[1]Standard safety glasses offer insufficient protection from fine dust. Goggles create a seal around the eyes, preventing particulate entry. For larger quantities (>25g) or tasks with a high splash potential, a full face shield should be worn over the goggles.[2]
Hand Protection Chemical-resistant nitrile gloves.[10]Gloves must be inspected for tears or pinholes before each use.[1][8] Use proper removal techniques to avoid contaminating your skin.[10] For extended procedures, consider double-gloving.
Body Protection A clean, buttoned laboratory coat.This prevents contamination of personal clothing. For significant spill potential, impervious or fire-resistant clothing may be required.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher).Required only if engineering controls fail or during emergency situations like a large spill clean-up outside of a fume hood.[1][6] Under normal operating conditions within a fume hood, it is not necessary.

Part 3: Procedural Guide: From Weighing to Waste

A systematic workflow is essential for minimizing risk. The following steps provide a clear, repeatable process for safely handling the compound.

Experimental Workflow for Handling Methyl 1H-benzimidazole-1-carboxylate

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_decon Phase 3: Decontamination & Doffing prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood (Check certification & airflow) prep_ppe->prep_hood prep_materials 3. Assemble Materials (Spatula, weigh paper, solvent, waste container) prep_hood->prep_materials prep_spill 4. Locate Spill Kit & Eyewash/Shower prep_materials->prep_spill handle_weigh 5. Weigh Compound (Minimize dust, use anti-static weigh boat) prep_spill->handle_weigh handle_transfer 6. Transfer & Dissolve (Add solid to solvent slowly) handle_weigh->handle_transfer handle_seal 7. Seal Primary Container (Tightly cap original bottle) handle_transfer->handle_seal decon_tools 8. Clean Equipment (Wipe spatula, clean work surface) handle_seal->decon_tools decon_waste 9. Dispose of Consumables (Gloves, weigh paper in designated waste) decon_tools->decon_waste decon_doff 10. Doff PPE (Remove gloves, then coat, then goggles) decon_waste->decon_doff decon_wash 11. Wash Hands Thoroughly [2][6][11] decon_doff->decon_wash

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。